molecular formula C9H8N2O2 B091669 1-Phenylimidazolidine-2,4-dione CAS No. 15414-78-5

1-Phenylimidazolidine-2,4-dione

Cat. No.: B091669
CAS No.: 15414-78-5
M. Wt: 176.17 g/mol
InChI Key: MPAFAYXEPQCBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAFAYXEPQCBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341137
Record name 1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15414-78-5
Record name 1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenylhydantoin: A Comprehensive Technical Guide to its History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of 1-phenylhydantoin, from its historical context within the broader class of hydantoins to its synthesis, characterization, and applications in medicinal chemistry.

Part 1: The Dawn of Hydantoin Chemistry: A Historical Perspective

The story of 1-phenylhydantoin is intrinsically linked to the discovery and exploration of its parent heterocyclic system, hydantoin. Understanding this historical context is crucial to appreciating the evolution of synthetic methodologies and the subsequent interest in substituted derivatives.

The Genesis: Adolf von Baeyer and the Discovery of Hydantoin (1861)

The journey into the world of hydantoins began in 1861 when the eminent German chemist Adolf von Baeyer first isolated the parent compound, hydantoin (imidazolidine-2,4-dione).[1] His work on uric acid led him to this novel heterocyclic compound, which he obtained through the hydrogenation of allantoin.[1] This discovery laid the fundamental groundwork for a new class of compounds that would later prove to be of immense importance in medicinal chemistry.

Early Synthetic Explorations: The Urech Hydantoin Synthesis (1873)

Following Baeyer's discovery, the first synthesis of a substituted hydantoin was reported by the German chemist Friedrich Urech in 1873.[1] Urech synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate.[1] This reaction, now known as the Urech hydantoin synthesis, was a significant step forward, demonstrating that the hydantoin ring could be constructed from amino acid precursors. This method provided a foundational strategy for accessing a variety of 5-substituted hydantoins.

The Rise of a Versatile Synthesis: The Bucherer-Bergs Reaction (1929-1934)

A major breakthrough in hydantoin synthesis came with the development of the Bucherer-Bergs reaction. Initially reported in a patent by Bergs in 1929 and later elaborated upon by Bucherer in 1934, this multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium carbonate to yield 5-substituted or 5,5-disubstituted hydantoins.[2] The versatility and efficiency of the Bucherer-Bergs reaction have made it one of the most widely used methods for the preparation of a diverse range of hydantoin derivatives.

Part 2: 1-Phenylhydantoin: Synthesis and Characterization

While the historical record of the very first synthesis of 1-phenylhydantoin is not as clearly documented as that of its more famous cousin, phenytoin, established synthetic routes provide reliable methods for its preparation in the laboratory.

The Synthesis of 1-Phenylhydantoin: A Modern Approach

A common and effective method for the synthesis of 1-phenylhydantoin proceeds from N-phenylglycine. This approach is a variation of the classical hydantoin synthesis from an amino acid derivative.

Experimental Protocol: Synthesis of 1-Phenylhydantoin from N-Phenylglycine

  • Step 1: Reaction of N-Phenylglycine with Potassium Cyanate

    • In a suitable reaction vessel, dissolve 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water containing 1 ml of acetic acid.

    • Heat the solution to 60°C.

    • After 30 minutes, add a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water to the reaction mixture.

    • Continue heating at 60°C for an additional 90 minutes. The acetic acid helps to maintain a slightly acidic pH, which facilitates the reaction between the amino acid and the cyanate.

  • Step 2: Acid-Catalyzed Cyclization

    • To the reaction mixture, add 25 ml of 37% hydrochloric acid.

    • Heat the mixture at 90°C for 15 hours. The strong acid catalyzes the intramolecular cyclization of the intermediate N-phenyl-N-carbamoylglycine to form the hydantoin ring.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from 95% ethanol to yield pure 1-phenylhydantoin.

Mechanistic Insights

The synthesis of 1-phenylhydantoin from N-phenylglycine proceeds through a two-step mechanism:

G cluster_0 Step 1: Formation of N-Phenyl-N-carbamoylglycine cluster_1 Step 2: Acid-Catalyzed Cyclization N-Phenylglycine N-Phenylglycine Potassium_Cyanate KOCN Intermediate N-Phenyl-N-carbamoylglycine N-Phenylglycine->Intermediate + KOCN, H₂O, 60°C 1-Phenylhydantoin 1-Phenylhydantoin Intermediate->1-Phenylhydantoin + HCl, 90°C - H₂O G cluster_0 Urech Synthesis cluster_1 Read Synthesis cluster_2 Bucherer-Bergs Synthesis Amino_Acid α-Amino Acid Urech_Product 5-Substituted Hydantoin Amino_Acid->Urech_Product + KOCN Amino_Ester α-Amino Ester Read_Product 1- or 3-Substituted Hydantoin Amino_Ester->Read_Product + Isocyanate Carbonyl Aldehyde or Ketone Bucherer_Product 5- or 5,5-Disubstituted Hydantoin Carbonyl->Bucherer_Product + KCN, (NH₄)₂CO₃

References

The Dawn of a New Era in Anticonvulsant Therapy: An In-depth Technical Guide to the Early Research on Phenyl-Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the foundational research of phenyl-substituted hydantoins, a class of compounds that revolutionized the treatment of epilepsy. We will explore the seminal synthetic methodologies, the pioneering screening techniques that unveiled their therapeutic potential, and the early structure-activity relationship studies that laid the groundwork for modern antiepileptic drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of this critical class of pharmaceuticals.

The Genesis of a Therapeutic Breakthrough: Early Synthesis of Phenyl-Substituted Hydantoins

The story of phenyl-substituted hydantoins as therapeutic agents begins not with a targeted drug discovery program, but with fundamental organic synthesis research in the late 19th and early 20th centuries. Two primary synthetic routes laid the foundation for the creation of these pivotal compounds: the Urech hydantoin synthesis and the Biltz synthesis of diphenylhydantoin.

The Urech Hydantoin Synthesis: A Versatile Route to Hydantoins

First described by Friedrich Urech in 1873, this method provided a general pathway to hydantoin derivatives from α-amino acids.[1][2] The synthesis proceeds through the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting hydantoic acid intermediate.

Objective: To synthesize a 5-substituted hydantoin from an α-amino acid.

Materials:

  • α-Amino acid (e.g., alanine)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl, concentrated)

  • Water

  • Ethanol (for recrystallization)

  • Litmus paper

  • Heating apparatus (e.g., Bunsen burner with a water bath)

  • Glassware: Beakers, flasks, reflux condenser, funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Formation of the Hydantoic Acid Salt:

    • Dissolve one molar equivalent of the α-amino acid in a minimal amount of warm water.

    • In a separate beaker, dissolve a slight molar excess of potassium cyanate in water.

    • Combine the two solutions and gently heat the mixture in a water bath for one hour. During this time, the potassium salt of the corresponding hydantoic acid will form.

  • Cyclization to the Hydantoin:

    • After one hour, allow the solution to cool.

    • Carefully add concentrated hydrochloric acid to the solution until it is strongly acidic, as indicated by litmus paper.

    • Fit the flask with a reflux condenser and heat the acidic mixture to boiling for 30-45 minutes. This promotes the cyclization of the hydantoic acid to the hydantoin.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the hydantoin product.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold water to remove any remaining inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain the purified hydantoin.

    • Allow the crystals to air dry.

Causality Behind Experimental Choices: The use of a water bath for the initial reaction provides gentle and controlled heating, preventing the decomposition of the reactants. The subsequent strong acidification and boiling provide the necessary energy to overcome the activation barrier for the intramolecular cyclization reaction. Recrystallization is a standard purification technique of the era, relying on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Urech_Synthesis cluster_0 Step 1: Carbamoylation cluster_1 Step 2: Cyclization AminoAcid α-Amino Acid HydantoicAcid Hydantoic Acid Salt AminoAcid->HydantoicAcid + KOCN KOCN Potassium Cyanate (KOCN) Hydantoin Hydantoin HydantoicAcid->Hydantoin + HCl, Δ HCl HCl (acidification & heat) Biltz_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Rearrangement & Cyclization cluster_2 Step 3: Precipitation Benzil Benzil Intermediate Intermediate Benzil->Intermediate + Urea, Base, Δ Urea Urea Base Base (NaOH/KOH) Phenytoin 5,5-Diphenylhydantoin (Phenytoin) Intermediate->Phenytoin + Acid Acid Acid (HCl)

References

Introduction: The Hydantoin Scaffold and the Significance of N-Phenyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Properties of 1-Phenylimidazolidine-2,4-dione

Abstract: This technical guide provides a comprehensive examination of this compound, a core structure within the pharmacologically significant hydantoin class of heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data, spectroscopic signatures, synthetic methodologies, and the broader biological context of this molecule. By grounding theoretical knowledge in practical experimental considerations, this guide serves as an essential resource for investigating and utilizing this compound and its derivatives in modern chemical and medicinal research.

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a foundational scaffold in medicinal chemistry. Its derivatives are integral to a range of therapeutics, most notably as anticonvulsant and antiarrhythmic agents.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the five-membered ring.

This compound (also known as 1-phenylhydantoin) is distinguished by the substitution of a phenyl group at the N-1 position. This modification significantly impacts the molecule's steric and electronic properties, influencing its solubility, reactivity, and potential interactions with biological targets. Understanding the core properties of this specific derivative is critical for the rational design of new chemical entities and for exploring its potential in various therapeutic areas, from neurology to oncology.[2]

Molecular Structure and Core Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are the bedrock of its chemical behavior and biological function.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, purification strategies, and analytical method development.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 15414-78-5[3]
Canonical SMILES C1C(=O)N(C(=O)N1)C2=CC=CC=C2[3]
Solubility >26.4 µg/mL (at pH 7.4)[3]

Synthesis and Chemical Reactivity

The synthesis of the hydantoin core is a well-established area of organic chemistry. While numerous methods exist, the choice of strategy for N-1 substituted derivatives like this compound depends on the availability of starting materials and the desired scale.

A prevalent and logical approach involves the cyclization of an N-substituted amino acid derivative. Specifically, the reaction of N-phenylglycine with an isocyanate, followed by acid-catalyzed cyclization, provides a direct route to the 1,5-disubstituted hydantoin scaffold.[1][4] An alternative pathway involves the direct N-arylation of a pre-formed hydantoin ring using a copper-catalyzed reaction with a boronic acid, a technique that offers versatility for creating diverse derivatives.[5]

The causality behind this choice is atom economy and convergence. Building the ring from precursors that already contain the key phenyl group is often more efficient than adding it to the pre-formed heterocycle.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Final Product N_Phenylglycine N-Phenylglycine UreaFormation Step 1: Formation of N-phenyl-N-ureidoacetic acid N_Phenylglycine->UreaFormation Reacts with Isocyanate Potassium Isocyanate (or Phenyl Isocyanate for 3-phenyl deriv.) Isocyanate->UreaFormation Cyclization Step 2: Acid-catalyzed Intramolecular Cyclization UreaFormation->Cyclization Intermediate Product This compound Cyclization->Product Yields

Caption: A plausible synthetic workflow for this compound.

Reactivity Insights: The hydantoin ring possesses several reactive sites. The N-3 proton is acidic and can be deprotonated to facilitate alkylation or other substitutions. The two carbonyl groups exhibit typical ketone/amide reactivity, though they are less reactive than open-chain analogs due to their involvement in the cyclic urea structure. The methylene group at C-5 can also be a site for functionalization, depending on the overall substitution pattern of the ring.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others. The expected spectral data for this compound is outlined below.

TechniqueRegion/Shift (ppm or cm⁻¹)Assignment and Rationale
¹H NMR δ 7.2-7.6 (m, 5H)Aromatic protons of the N-1 phenyl group. The multiplet pattern arises from complex coupling.
δ 4.1-4.3 (s, 2H)Methylene protons (-CH₂-) at the C-5 position of the imidazolidine ring.
δ 8.0-9.0 (br s, 1H)Amide proton (-NH-) at the N-3 position. Signal may be broad and its position is solvent-dependent.
¹³C NMR δ ~170Carbonyl carbon at C-4 (amide type).
δ ~155Carbonyl carbon at C-2 (urea type).
δ 125-140Aromatic carbons of the phenyl ring. Four distinct signals are expected due to symmetry.
δ ~45-50Methylene carbon (-CH₂-) at the C-5 position.
IR (KBr) 3200-3300 cm⁻¹N-H stretching vibration of the secondary amide at N-3.[6]
1710-1780 cm⁻¹Strong, characteristic C=O stretching vibrations. Two distinct bands are expected for the urea (C-2) and amide (C-4) carbonyls.[1][7]
1400-1500 cm⁻¹C-N stretching vibrations within the ring.[7]
~3050 cm⁻¹, 1600 cm⁻¹, 1450 cm⁻¹Aromatic C-H and C=C stretching vibrations from the phenyl group.
Mass Spec. (ESI-MS) m/z 177.06 [M+H]⁺Corresponds to the protonated molecular ion.
m/z 199.04 [M+Na]⁺Corresponds to the sodium adduct of the molecular ion.

Biological Context and Therapeutic Potential

While specific biological activity data for the unsubstituted this compound is not extensively documented in primary literature, its structural class is rich in pharmacological precedent. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.

  • Anticonvulsant Activity: The most famous hydantoin derivative, Phenytoin (5,5-diphenylhydantoin), exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[8] This mechanism stabilizes neuronal membranes and prevents the propagation of seizure activity. Many N-substituted hydantoins have been investigated for similar properties, suggesting that 1-phenylhydantoin could serve as a foundational molecule for novel anticonvulsant agents.[9][10]

  • Antitumor and Other Activities: Research has expanded beyond neurology, with various hydantoin derivatives demonstrating antimicrobial, antiarrhythmic, and antitumor activities.[6][7] For instance, certain derivatives have been designed as inhibitors of anti-apoptotic Bcl-2 proteins, which are key targets in cancer therapy.[2] The N-phenyl group can serve as a key pharmacophoric element, potentially engaging in hydrophobic or pi-stacking interactions within a target's binding site.

Exemplar Experimental Protocol: Synthesis of a 3,5-Disubstituted Hydantoin

To provide field-proven insight, the following protocol is adapted from established literature for the synthesis of N-3 and C-5 substituted hydantoins, illustrating the core chemical transformations.[1][4] This procedure demonstrates the reaction of a C-phenylglycine derivative with phenyl isocyanate.

Objective: Synthesize (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione (IM-1).

Materials:

  • C-4-Methylphenylglycine (1.48 g, 9 mmol)

  • Phenyl isocyanate (PhNCO) (1.07 g, 9 mmol)

  • Glacial Acetic Acid

  • Ethanol/Water (1:1) for recrystallization

  • Round bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round bottom flask, add C-4-Methylphenylglycine (9 mmol) and phenyl isocyanate (9 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acid serves as both the solvent and the catalyst for the subsequent cyclization step.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The initial reaction forms a urea intermediate which then undergoes intramolecular cyclization.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water (1:1) mixture to yield pure white crystals of the target hydantoin.[1] Dry the final product under vacuum.

Self-Validation: The purity of the final compound must be confirmed using the spectroscopic methods outlined in Section 4 (NMR, IR, MS) and by melting point analysis. The obtained data should match literature values for the target compound.[1]

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling procedures. Based on GHS classifications from supplier data, the following hazards are noted:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Directions

This compound is a fundamental heterocyclic compound whose value lies in its membership in the pharmacologically versatile hydantoin family. This guide has detailed its core structural, physical, and spectroscopic properties, providing a robust foundation for its use in research. The established synthetic routes and the known reactivity of the hydantoin core offer clear pathways for the creation of novel derivatives.

Future research should focus on leveraging this scaffold for the development of new therapeutic agents. Systematic exploration of substitutions at the N-3 and C-5 positions, while retaining the N-1 phenyl group, could yield potent and selective modulators of targets such as ion channels or anti-apoptotic proteins. The insights and protocols presented herein serve as a launchpad for such innovative drug discovery efforts.

References

chemical structure and stereochemistry of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the hydantoin class of heterocyclic compounds, serves as a crucial scaffold in medicinal chemistry and drug development. Its structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of the chemical structure and stereochemical considerations of this compound. We will delve into its synthesis, spectroscopic characterization, and the stereochemical implications of substitution on the imidazolidine ring, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction to this compound

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a pharmacologically significant motif. Hydantoin derivatives are recognized for a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties[1][2]. The substitution of a phenyl group at the N-1 position of the hydantoin ring yields this compound, a foundational molecule for the development of novel therapeutic agents. Understanding the nuanced structural and stereochemical aspects of this core is paramount for the rational design of new chemical entities with enhanced efficacy and selectivity.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with a phenyl substituent at the nitrogen atom in position 1.

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques and computational analysis.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 15414-78-5PubChem[3]
Molecular Formula C₉H₈N₂O₂PubChem[3]
Molecular Weight 176.17 g/mol PubChem[3]
SMILES C1C(=O)NC(=O)N1C2=CC=CC=C2PubChem[3]
InChIKey MPAFAYXEPQCBPP-UHFFFAOYSA-NPubChem[3]
Spectroscopic Profile

The structural identity of this compound is unequivocally established through its characteristic spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-7.5 ppm. The methylene protons (-CH₂-) of the imidazolidine ring would appear as a singlet at approximately δ 4.0-4.5 ppm. The N-H proton signal would be observed as a broad singlet, with its chemical shift being solvent-dependent.

    • ¹³C NMR : The carbon NMR spectrum would show distinct resonances for the two carbonyl carbons (C=O) in the δ 155-175 ppm region. The aromatic carbons would resonate between δ 120-140 ppm, while the methylene carbon of the imidazolidine ring would be found further upfield.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl stretching vibrations (νC=O) of the imide functional group, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibration is observed as a broad band around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are also present above 3000 cm⁻¹.[4]

  • Mass Spectrometry (MS) : Mass spectral analysis would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (176.17 g/mol ). The fragmentation pattern would be consistent with the loss of substructures such as the phenyl group and isocyanate fragments.[3]

Stereochemistry of Substituted this compound Derivatives

While this compound itself is an achiral molecule, the introduction of a substituent at the C-5 position of the imidazolidine ring creates a chiral center, leading to the existence of enantiomers.

Chirality and Enantiomers

Substitution at the C-5 position, as seen in compounds like 5-methyl-5-phenylimidazolidine-2,4-dione, results in a stereocenter.[5][6] The resulting enantiomers, (R)- and (S)-5-substituted-1-phenylimidazolidine-2,4-diones, can exhibit significantly different pharmacological and toxicological profiles. This stereochemical difference is a critical consideration in drug design and development, as the desired therapeutic effect may be associated with only one enantiomer.

stereoisomers cluster_R (R)-5-methyl-1-phenylimidazolidine-2,4-dione cluster_S (S)-5-methyl-1-phenylimidazolidine-2,4-dione R_mol R_mol S_mol S_mol R_mol->S_mol Enantiomers

Caption: Enantiomers of 5-methyl-1-phenylimidazolidine-2,4-dione.

Chiral Resolution

The separation of enantiomers, or chiral resolution, is a crucial step in the development of stereochemically pure drugs. For hydantoin derivatives, several methods can be employed:

  • Diastereomeric Salt Formation : This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[7]

  • Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

  • Enzymatic Resolution : Biocatalysts, such as lipases, can selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

The choice of resolution method depends on factors such as the scale of the separation, the nature of the molecule, and economic considerations.

Synthesis of this compound and Derivatives

A common and efficient method for the synthesis of N-substituted imidazolidine-2,4-diones involves the reaction of an α-amino acid with an isocyanate.[1][2][8]

General Synthetic Protocol

A representative synthesis of a 1,5-disubstituted imidazolidine-2,4-dione is outlined below. The synthesis of the parent this compound would proceed similarly, starting with glycine.

synthesis_workflow start Start: α-Amino Acid & Phenyl Isocyanate step1 Reaction in Alkaline Solution (e.g., NaOH) start->step1 step2 Intermediate Formation (N-phenylcarbamoyl amino acid) step1->step2 step3 Acid-catalyzed Cyclization (e.g., HCl) step2->step3 end_product End Product: 1,5-Disubstituted-imidazolidine-2,4-dione step3->end_product step4 Purification (Recrystallization) end_product->step4 Optional

Caption: Generalized workflow for the synthesis of imidazolidine-2,4-diones.

Detailed Experimental Procedure (Example)

The following is a representative protocol for the synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, which can be adapted for other derivatives[8].

  • Reactant Preparation : Dissolve C-(4-methylphenyl)glycine (9 mmol) in an aqueous solution of sodium hydroxide.

  • Addition of Isocyanate : To the stirred solution, add phenyl isocyanate (9 mmol) dropwise at room temperature.

  • Reaction : Continue stirring the mixture for 2-3 hours.

  • Acidification and Cyclization : Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. This will induce the cyclization and precipitation of the product.

  • Isolation : Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure imidazolidine-2,4-dione derivative.

The progress of the reaction and the purity of the final product should be monitored by thin-layer chromatography (TLC) and confirmed by the spectroscopic methods described in Section 2.2.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its chemical structure, physicochemical properties, and the stereochemical implications of substitution is essential for the successful design and development of novel therapeutics. The synthetic routes are well-established, and the analytical techniques for structural elucidation are robust. As the quest for more selective and potent drugs continues, the strategic modification of the this compound core, with careful consideration of stereochemistry, will undoubtedly lead to the discovery of new and important pharmaceutical agents.

References

spectroscopic data analysis of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 1-Phenylimidazolidine-2,4-dione

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a derivative of the hydantoin heterocyclic scaffold, is a molecule of significant interest within medicinal chemistry and drug development.[1][2] The hydantoin ring is a privileged structure, forming the core of numerous clinically important medications, including the anticonvulsant drug phenytoin.[2][3] Accurate and unambiguous structural characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and stability of the target compound. Spectroscopic analysis provides the foundational data for this characterization.

This technical guide offers a comprehensive examination of the core spectroscopic techniques used to analyze this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide field-proven experimental protocols, and interpret the resulting data, grounding our analysis in established scientific principles. The objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for the spectroscopic analysis of this important molecular entity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This convention will be used throughout this guide to assign specific spectral signals to their corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for hydantoin derivatives as it can effectively solubilize the compound and allow for the observation of exchangeable N-H protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration to achieve an adequate signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct regions of signals corresponding to the aromatic, methylene, and N-H protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
N3-H ~8.5 - 11.0Singlet (broad)1HThe chemical shift is solvent-dependent and the peak may be broad due to quadrupole broadening and chemical exchange. In DMSO-d₆, this proton is readily observable.[4][5]
C2'/C6'-H & C3'/C5'-H & C4'-H ~7.2 - 7.6Multiplet5HThe protons on the phenyl ring will appear as a complex multiplet. The exact shifts depend on the electronic effects of the hydantoin ring.
C5-H~4.0 - 4.5Singlet2HThe two methylene protons are chemically equivalent and thus appear as a singlet. They are adjacent to a nitrogen atom and a carbonyl group, resulting in a downfield shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a separate signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required.

    • Reference: TMS at 0.00 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C 4 (Amide C=O)~170 - 175The C4 carbonyl, being part of an amide-like structure, is typically found in this region.[5]
C 2 (Urea C=O)~155 - 160The C2 carbonyl, part of a urea-like system, is generally observed slightly upfield compared to the C4 amide carbonyl.[4][7]
C 1' (Aromatic Quaternary)~135 - 140The ipso-carbon of the phenyl ring attached to the nitrogen atom.
C 2'/C6', C 3'/C5', C 4' (Aromatic CH)~120 - 130Aromatic carbons typically resonate in this range. Three distinct signals are expected due to symmetry.
C 5 (Methylene)~45 - 50The aliphatic methylene carbon of the hydantoin ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet.[1]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Interpretation and Analysis

The IR spectrum provides a characteristic fingerprint of this compound, with key absorptions confirming the presence of its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3200 - 3350Medium, BroadCharacteristic of the N-H bond in the hydantoin ring.[4][5]
Aromatic C-H Stretch3000 - 3100Medium to WeakAppears just above 3000 cm⁻¹, distinguishing it from aliphatic C-H stretches.[8]
Aliphatic C-H Stretch2850 - 2960Medium to WeakCorresponds to the methylene (C5-H₂) group.
C=O Stretch (Asymmetric)~1770 - 1785StrongOften attributed to the C4=O group. Hydantoin rings typically show two distinct carbonyl bands.[4][5][9]
C=O Stretch (Symmetric)~1710 - 1730StrongOften attributed to the C2=O group.[4][5][9]
Aromatic C=C Stretch1400 - 1600MediumA series of bands indicating the presence of the phenyl ring.[8]
C-N Stretch1200 - 1400MediumStretching vibrations of the C-N bonds within the ring and to the phenyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analysis:

    • Full Scan Mode: Acquire a full scan to determine the molecular ion peak.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

Data Interpretation and Analysis

The molecular formula of this compound is C₉H₈N₂O₂.

  • Molecular Weight: 176.17 g/mol .[10]

  • Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a prominent peak at m/z 176 (in EI-MS) or 177 (in ESI-MS, positive mode).

The fragmentation pattern provides structural clues. A plausible fragmentation pathway under Electron Ionization (EI) is illustrated below.

fragmentation mol This compound [M]⁺˙ m/z = 176 frag1 Phenyl isocyanate radical cation [C₇H₅NO]⁺˙ m/z = 119 mol->frag1 - C₂H₃NO frag3 [M - CO]⁺˙ m/z = 148 mol->frag3 - CO frag4 [M - HNCO]⁺˙ m/z = 133 mol->frag4 - HNCO frag2 Phenyl cation [C₆H₅]⁺ m/z = 77 frag1->frag2 - CO

Caption: Plausible EI-MS fragmentation pathway for this compound.

m/z Proposed Fragment Formula Notes
176Molecular Ion [M]⁺˙C₉H₈N₂O₂The parent ion.[10]
119Phenyl isocyanateC₇H₅NOA characteristic fragment for N-phenyl substituted cyclic ureas/amides, resulting from cleavage of the hydantoin ring.[5]
104C₇H₄OA potential fragment from further rearrangement. The NIST database indicates a significant peak at m/z 104.[10]
77Phenyl cationC₆H₅Loss of CO from the phenyl isocyanate fragment. A common indicator of a phenyl group.[5]

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The following workflow demonstrates a logical approach to confirming the structure of this compound.

workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation start Synthesized Compound (this compound) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula start->ms Step 1a ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, N-H, Phenyl) start->ir Step 1b h_nmr ¹H NMR - Confirm proton environments - Check integration ratios (5:2:1) - Analyze multiplicities ms->h_nmr Step 2 ir->h_nmr c_nmr ¹³C NMR - Confirm number of unique carbons - Assign carbon skeleton h_nmr->c_nmr Step 3 confirm Structure Confirmed - Purity Assessed c_nmr->confirm Step 4

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the detailed framework of the proton and carbon skeleton, IR spectroscopy confirms the presence of critical functional groups like carbonyls and N-H bonds, and mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can achieve an unambiguous and confident characterization of this compound, a critical step in any research or development endeavor.

References

An In-Depth Technical Guide to 1-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-phenylhydantoin, also known by its IUPAC name, 1-phenylimidazolidine-2,4-dione. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific hydantoin isomer. While the hydantoin scaffold is a cornerstone in medicinal chemistry, particularly in the development of anticonvulsants, the 1-phenyl substituted variant is less explored than its 5-phenyl counterpart. This guide aims to consolidate the available scientific knowledge on 1-phenylhydantoin and provide a framework for future research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible scientific research. 1-Phenylhydantoin is structurally distinct from its more commonly studied isomer, 5-phenylhydantoin. The phenyl substituent at the N-1 position significantly influences its chemical and biological characteristics.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 15414-78-5[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Melting Point 197-198 °C[2]
Solubility >26.4 µg/mL (at pH 7.4)[1]

Synthesis of 1-Phenylhydantoin

The synthesis of 1-phenylhydantoin can be achieved through a multi-step process starting from N-phenylglycine. This method provides a reliable route to obtain the target compound for further studies.

Synthetic Pathway

The synthesis involves the reaction of N-phenylglycine with potassium cyanate to form an intermediate, which is subsequently cyclized under acidic conditions to yield 1-phenylhydantoin.

Synthesis of 1-Phenylhydantoin N_phenylglycine N-Phenylglycine Intermediate N-(Phenylcarbamoyl)glycine (Intermediate) N_phenylglycine->Intermediate Reaction in H₂O/Acetic Acid, 60°C Potassium_cyanate Potassium Cyanate Potassium_cyanate->Intermediate Product 1-Phenylhydantoin Intermediate->Product Cyclization HCl Hydrochloric Acid (Heat) HCl->Product

Caption: Synthetic workflow for 1-phenylhydantoin.

Detailed Experimental Protocol[2]

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-phenylhydantoin.

Materials:

  • N-phenylglycine

  • Potassium cyanate

  • Water (H₂O)

  • Acetic acid

  • 37% Hydrochloric acid (HCl)

  • 95% Ethanol

Procedure:

  • A solution of 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water and 1 ml of acetic acid is heated to 60°C.

  • After thirty minutes, a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water is added to the reaction mixture.

  • Heating is continued for an additional 90 minutes.

  • 25 ml of 37% hydrochloric acid is then added, and the reaction mixture is heated for 15 hours at 90°C.

  • After cooling, the precipitate is filtered.

  • The crude product is crystallized from 95% ethanol to yield 8.65 g of 1-phenylhydantoin.

Spectroscopic Characterization

While specific, detailed published spectra for 1-phenylhydantoin are not widely available, data for closely related compounds and general principles of spectroscopy allow for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, likely in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the hydantoin ring would appear as a singlet further upfield. The N-H proton would likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the two carbonyl carbons (C=O) in the hydantoin ring, typically in the range of δ 150-180 ppm. The phenyl carbons would also be evident in the aromatic region (δ 120-140 ppm), along with the methylene carbon of the hydantoin ring. A ¹³C NMR spectrum is available in the SpectraBase database[3].

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenylhydantoin is expected to exhibit the following characteristic absorption bands:

  • N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the hydantoin ring.

  • C=O Stretching: Two distinct, strong absorption bands for the carbonyl groups, typically around 1700-1780 cm⁻¹.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region. An FTIR spectrum is available for viewing in the SpectraBase database[3].

Mass Spectrometry (MS)

The mass spectrum of 1-phenylhydantoin would show a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the hydantoin and phenyl rings.

Potential Applications in Drug Development

The hydantoin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] While 1-phenylhydantoin itself has not been extensively studied, its structural features suggest potential for therapeutic applications, particularly in areas where other hydantoins have shown promise.

Anticonvulsant Activity

The most well-known application of hydantoin derivatives is in the treatment of epilepsy.[4] The drug phenytoin (5,5-diphenylhydantoin) is a classic example. The structure-activity relationship (SAR) of many anticonvulsant hydantoins suggests that substitution at the N-1 and N-3 positions can modulate activity.[5] Therefore, it is plausible that 1-phenylhydantoin could exhibit anticonvulsant properties.

Proposed Mechanism of Action (General for Hydantoins): Many hydantoin-based anticonvulsants act by modulating voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials that underlies seizure activity.

Hydantoin MOA Hydantoin Hydantoin Derivative (e.g., 1-Phenylhydantoin) Na_Channel Voltage-Gated Sodium Channel Hydantoin->Na_Channel Binds to Inactive_State Stabilization of Inactive State Na_Channel->Inactive_State Promotes Action_Potential Reduced Repetitive Action Potentials Inactive_State->Action_Potential Leads to Seizure Suppression of Seizure Activity Action_Potential->Seizure Results in

Caption: Generalized mechanism of action for anticonvulsant hydantoins.

Other Potential Therapeutic Areas

The versatility of the hydantoin scaffold has led to the exploration of its derivatives in various other therapeutic areas, including:

  • Antiarrhythmic agents [4]

  • Anticancer agents

  • Antimicrobial agents

Further research is necessary to determine if 1-phenylhydantoin possesses clinically relevant activity in any of these areas. The presence of the N-1 phenyl group offers a site for further chemical modification to optimize potential biological activity.

Conclusion and Future Directions

1-Phenylhydantoin is a distinct isomer within the medicinally important hydantoin class of compounds. While a reliable synthetic route has been established, its biological properties remain largely unexplored. The information presented in this guide provides a foundation for researchers to undertake further investigation into the spectroscopic characterization and pharmacological evaluation of this compound. Future studies should focus on:

  • Acquiring and publishing detailed NMR, IR, and MS spectra.

  • Screening for anticonvulsant activity in established animal models of epilepsy.

  • Evaluating its potential in other therapeutic areas where hydantoins have shown promise.

  • Exploring the synthesis of novel derivatives of 1-phenylhydantoin to build a structure-activity relationship profile.

By systematically investigating 1-phenylhydantoin, the scientific community can better understand the full therapeutic potential of the hydantoin scaffold and potentially uncover new lead compounds for drug development.

References

solubility and stability of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylimidazolidine-2,4-dione

Introduction

This compound, a derivative of the hydantoin heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and drug development. The hydantoin scaffold is a core structural feature in several established pharmaceutical agents, particularly anticonvulsants like phenytoin. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its advancement in any research or development pipeline. These parameters directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the therapeutic potential of the molecule.

This guide provides a comprehensive technical overview for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its behavior. We will explore its solubility in various media, delineate its stability under different stress conditions, and provide validated protocols for empirical determination. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.

Section 1: Core Physicochemical Properties

A molecule's behavior is dictated by its structure. The key physicochemical properties of this compound, summarized in Table 1, provide the basis for understanding its solubility and stability characteristics. The presence of a phenyl group imparts significant lipophilicity, while the hydantoin ring offers sites for hydrogen bonding and potential ionization.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 15414-78-5[1]
Calculated logP 0.77[3]
Polar Surface Area 41.53 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

Section 2: Solubility Profile

Solubility is a limiting factor in the development of many active pharmaceutical ingredients. The structural features of this compound—a planar, relatively non-polar phenyl ring combined with a polar hydantoin moiety—result in a nuanced solubility profile.

Aqueous and Organic Solubility

The compound exhibits low solubility in aqueous media. Experimental data from the PubChem database indicates a solubility of >26.4 µg/mL at a physiological pH of 7.4, classifying it as poorly soluble.[1] This is consistent with its positive logP value, which suggests a preference for a lipid environment over an aqueous one.[4]

In organic solvents, its solubility is significantly higher. While direct studies on this specific isomer are limited, data from analogous compounds, such as 3-phenylimidazolidin-4-one, show complete solubility in polar aprotic solvents like DMSO, DMF, and THF, as well as in alcohols like methanol and ethanol.[5] Conversely, it is expected to have poor solubility in non-polar solvents such as benzene and diethyl ether.[5] Studies on other phenyl-substituted imidazoles confirm that solubility in non-polar solvents like toluene and dichloromethane is generally low.[6]

SolventPredicted SolubilityRationale / Analogous Data
Water (pH 7.4) Poorly SolubleExperimental data (>26.4 µg/mL).[1]
DMSO, DMF Freely SolubleHigh polarity; effective at solvating the hydantoin ring.[5]
Methanol, Ethanol SolubleCapable of hydrogen bonding with the hydantoin moiety.[5]
Acetone, Chloroform SolubleIntermediate polarity.[5]
Toluene, Hexane Sparingly Soluble / InsolubleInsufficient polarity to overcome crystal lattice energy.[5][6]
Diethyl Ether InsolubleLow polarity and inability to hydrogen bond effectively.[5]
Factors Influencing Solubility
  • pH: The N-H proton on the hydantoin ring is weakly acidic. In alkaline conditions (pH > pKa), the molecule can deprotonate to form a more soluble salt. Therefore, its aqueous solubility is expected to increase significantly at higher pH values.

  • Temperature: The dissolution of most solid compounds is an endothermic process. Consequently, the solubility of this compound is expected to increase with rising temperature, a principle that can be leveraged during recrystallization for purification. This relationship is often described by the van't Hoff equation.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound. The causality behind this method is to ensure that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under defined conditions.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 buffer, ethanol). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4 & 5: Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Stability Profile

Assessing the chemical stability of a compound is paramount for determining its shelf-life, identifying potential degradation pathways, and ensuring the safety and efficacy of any potential drug product.[8] The hydantoin ring in this compound contains functional groups susceptible to degradation.

Key Degradation Pathways
  • Hydrolytic Degradation: The two amide-like bonds within the hydantoin ring are potential sites for hydrolysis. This degradation is typically catalyzed by acidic or basic conditions. Acid-catalyzed hydrolysis of similar imidazolidinone structures is known to proceed via water attack on the protonated ring, potentially leading to ring-opening to form a hydantoic acid amide derivative.[9][10] The rate of this degradation is highly dependent on pH and temperature.

  • Oxidative Degradation: While the core structure is not exceptionally prone to oxidation, forced degradation studies using agents like hydrogen peroxide are necessary to probe for potential liabilities. This is a standard part of preformulation studies to identify unexpected degradation products.[11]

  • Thermal Degradation: As a crystalline solid, this compound is expected to have good thermal stability in its solid state under dry conditions. However, the presence of humidity can significantly accelerate thermal degradation, as moisture can facilitate hydrolytic pathways even in the solid state.[12]

  • Photodegradation: The phenyl group is a chromophore that absorbs UV radiation. This absorption can lead to photochemical reactions and degradation. Therefore, it is essential to evaluate the compound's photostability according to ICH Q1B guidelines, which mandate exposure to standardized light and UV sources.[13][14][15] This testing determines if the substance needs to be protected from light during storage and handling.

Experimental Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study is a self-validating system; its purpose is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the reliable detection of degradation products and the validation of an analytical method's ability to separate them from the parent peak. This confirms the method is "stability-indicating."

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution (or solid compound for thermal/photo stress) into separate vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal (Solid): Place the solid powder in an oven at 80 °C.

    • Photostability (Solid): Expose the solid powder in a photostability chamber to ICH Q1B specified conditions (≥1.2 million lux hours and ≥200 watt hours/m²). A dark control sample must be stored alongside to differentiate thermal from photodegradation.[13]

  • Time Point Sampling: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization & Dilution: For acid and base samples, neutralize them before analysis (e.g., with an equimolar amount of base or acid, respectively). Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) of all degradation products.

    • Perform peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

G cluster_stress Forced Degradation Conditions Compound This compound (Solid or Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) Compound->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidative Thermal Thermal (Solid, 80°C) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo Analysis HPLC-PDA Analysis (Peak Purity, % Degradation) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Section 4: Recommended Analytical Methodologies

A robust analytical toolkit is essential for accurately characterizing the .

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. UV detection at the molecule's λmax is used for quantification.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the parent compound and for the structural elucidation of any isolated degradation products.[18][19][20]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is critical for determining the molecular weights of degradation products, which provides vital clues to their structures and formation pathways.[18][19]

  • Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD): These solid-state characterization techniques are used to determine the melting point and crystallinity of the compound. They are crucial for checking for potential changes in the solid form (polymorphism) after solubility or stability experiments, as different polymorphs can have different properties.[7]

Conclusion

This compound is a compound with poor aqueous solubility and a stability profile that requires careful consideration. Its solubility is highly dependent on the solvent system, with good solubility in polar organic solvents and poor solubility in water and non-polar media. The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions, and the presence of a phenyl group necessitates thorough photostability evaluation.

For researchers and drug development professionals, this guide underscores the importance of conducting comprehensive preformulation studies. The protocols provided for determining equilibrium solubility and performing forced degradation studies offer a validated framework for generating the critical data needed to support further development. A clear understanding of these fundamental properties is the bedrock upon which successful formulation and stable product design are built.

References

theoretical studies on the 1-Phenylimidazolidine-2,4-dione molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Phenylimidazolidine-2,4-dione

This guide provides a comprehensive exploration of the theoretical methodologies employed to characterize the this compound molecule. As a key scaffold in medicinal chemistry, understanding its structural, electronic, and reactive properties at a quantum level is paramount for the rational design of novel therapeutics.[1][2][3] This document moves beyond mere procedural descriptions to elucidate the scientific rationale behind each computational step, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Rationale for Theoretical Investigation

This compound, a hydantoin derivative, is the backbone of numerous compounds with significant pharmacological activities, including anticonvulsant and antitumor properties.[1][3][4] Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful, non-empirical lens to predict and understand its behavior. These computational approaches allow us to visualize the molecule's three-dimensional structure, map its electron density, and predict its spectroscopic signatures and reactivity, thereby guiding synthetic efforts and accelerating the discovery process.

Molecular Geometry and Structural Optimization

The foundational step in any theoretical analysis is determining the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved through geometry optimization, a process where the total energy of the molecular structure is minimized with respect to the positions of its nuclei.

The causality for this initial step is clear: all subsequent calculations of molecular properties, such as vibrational frequencies or electronic transitions, are dependent on an accurate, stable molecular structure. An imprecise geometry would yield unreliable results across the board.

Protocol 1: Ground State Geometry Optimization
  • Structure Input: The initial molecular structure of this compound is constructed using a molecular builder. The standard IUPAC name is this compound, with the chemical formula C₉H₈N₂O₂.

  • Computational Method Selection: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational efficiency.[5][6]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic structure for a wide range of organic molecules.[7][8]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides flexibility for valence electrons, while the diffuse functions (++) are crucial for accurately describing lone pairs and anions, and the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[9][10]

  • Execution: The optimization calculation is performed using a quantum chemistry software package like Gaussian or ORCA.[8][9] The algorithm iteratively adjusts bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.

  • Validation: A subsequent frequency calculation is mandatory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

Table 1: Predicted Geometrical Parameters for this compound

(Note: These are representative values based on DFT calculations of similar hydantoin structures. Actual values may vary slightly.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (carbonyls)1.22 - 1.24
C-N (imide ring)1.38 - 1.42
N-C (phenyl)1.45
C-C (phenyl ring)1.39 - 1.41
Bond Angles (º) N-C-N (ring)~110
C-N-C (ring)~112
O=C-N (ring)~125

Visualization: Molecular Structure

Caption: Optimized molecular structure of this compound.

Vibrational and Electronic Spectroscopy

Theoretical spectroscopy provides a direct comparison with experimental data (FT-IR, FT-Raman, UV-Vis), enabling definitive assignment of spectral features to specific molecular motions or electronic excitations.

FT-IR and FT-Raman Analysis

Computational frequency analysis calculates the vibrational modes of the molecule. The resulting wavenumbers correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum.

  • Causality: By analyzing the atomic displacements for each calculated frequency, we can unambiguously assign it to a specific functional group's vibration (e.g., C=O stretch, N-H bend). This is often difficult to do from experimental data alone, especially in complex molecules. Potential Energy Distribution (PED) analysis is a key tool for these assignments.[9]

Protocol 2: Vibrational Frequency Calculation
  • Prerequisite: A fully optimized and validated molecular geometry (from Protocol 1).

  • Calculation: A frequency calculation is performed using the same DFT method and basis set (B3LYP/6-311++G(d,p)).

  • Scaling: Raw computed frequencies are systematically higher than experimental values due to the harmonic approximation and basis set imperfections. They must be corrected using a standard scaling factor (e.g., ~0.96-0.98 for B3LYP).[11]

  • Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical spectrum, which is then compared with the experimental one.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental Range (FT-IR)[1]Calculated (Scaled)Assignment
N-H Stretch3200 - 3300~3250Stretching of the imide N-H bond
Aromatic C-H Stretch3000 - 3100[7]~3070Stretching of C-H bonds on the phenyl ring
C=O Stretch (asymmetric)1770 - 1790~1780Asymmetric stretching of the two carbonyl groups
C=O Stretch (symmetric)1710 - 1730~1720Symmetric stretching of the two carbonyl groups
C-N Stretch1400 - 1420~1406Stretching of the C-N bonds within the ring
UV-Vis and Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[12] The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity.[12][13] A large gap suggests high kinetic stability, while a small gap indicates the molecule is more easily excitable and more reactive.[8][14]

  • Electronic Transitions: The absorption of UV-Vis light promotes an electron from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO.[12] Time-Dependent DFT (TD-DFT) is used to calculate the energies of these transitions, which correspond to the λ_max values in a UV-Vis spectrum.[9][15]

Protocol 3: FMO and TD-DFT Calculation
  • Prerequisite: A fully optimized geometry.

  • FMO Calculation: The energies and spatial distributions of the HOMO and LUMO are extracted from the ground-state DFT calculation.

  • TD-DFT Calculation: A TD-DFT calculation is performed to compute the energies and oscillator strengths of the lowest several electronic excitations.

  • Analysis: The calculated excitation energies are converted to wavelengths (nm) and compared with the experimental UV-Vis spectrum to identify the nature of the electronic transitions (e.g., π→π*).

Table 3: Calculated Electronic Properties
PropertyCalculated Value (eV)Implication
E(HOMO)~ -6.8 eVElectron-donating capability
E(LUMO)~ -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 5.3 eVHigh kinetic stability
λ_max (TD-DFT)~ 230 nmCorresponds to π→π* transition in the phenyl ring

Visualization: Frontier Molecular Orbitals

FMO_Diagram LUMO LUMO (Lowest Unoccupied) E = -1.5 eV HOMO HOMO (Highest Occupied) E = -6.8 eV HOMO->LUMO

Caption: HOMO-LUMO energy gap diagram for this compound.

Mapping Chemical Reactivity

To understand how the molecule will interact with other species, we map its charge distribution and analyze its internal electronic interactions.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Causality: The MEP visualizes regions of varying electron density. Red, electron-rich areas (negative potential) are susceptible to electrophilic attack, while blue, electron-poor areas (positive potential) are prone to nucleophilic attack.[16][17][18] This allows for the direct prediction of reactive sites. For this compound, the most negative regions are localized over the carbonyl oxygen atoms, identifying them as the primary sites for hydrogen bonding and electrophilic interaction. The area around the imide N-H proton is the most positive region, marking it as the primary hydrogen bond donor site.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex calculated wavefunctions into a localized picture of Lewis-like chemical bonds and lone pairs. It is exceptionally useful for quantifying intramolecular charge transfer and hyperconjugative stabilizations.[11]

  • Causality: The analysis reveals delocalization effects by calculating the stabilization energy (E(2)) of "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO.[19] Strong interactions indicate significant electron delocalization, which contributes to molecular stability. Key interactions in this molecule include the delocalization of lone pair (LP) density from the carbonyl oxygens and ring nitrogens into the antibonding π(C=O) and σ orbitals of adjacent bonds.

Table 4: Key NBO Donor-Acceptor Interactions
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) on C=Oπ* (C-N) of imide ring> 30Lone pair delocalization, resonance stabilization
LP (N) of imide ringπ* (C=O)> 40Resonance stabilization within the imide group
π (C-C) of Phenylπ* (C-C) of Phenyl> 20Intramolecular charge transfer within the aromatic ring

Consolidated Computational Workflow

The entire theoretical investigation follows a logical, self-validating progression. Each step builds upon the validated results of the previous one, ensuring the integrity of the final analysis.

Visualization: Theoretical Analysis Workflow

Workflow cluster_input Step 1: Input & Optimization cluster_output Step 3: Data Interpretation start Initial Structure (this compound) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq_val Frequency Validation (No imaginary frequencies?) opt->freq_val vib Vibrational Analysis (FT-IR / FT-Raman) freq_val->vib Valid Geometry elec Electronic Analysis (HOMO, LUMO, TD-DFT) freq_val->elec Valid Geometry react Reactivity Analysis (MEP, NBO) freq_val->react Valid Geometry spec_data Spectroscopic Data (Frequencies, λmax) vib->spec_data prop_data Molecular Properties (Energy Gap, E(2), MEP Map) elec->prop_data react->prop_data

Caption: Workflow for the theoretical characterization of a molecule.

Conclusion and Outlook

The theoretical framework detailed in this guide provides a robust and insightful approach to characterizing the this compound molecule. Through a synergistic combination of DFT and TD-DFT calculations, we can accurately predict its geometry, vibrational and electronic spectra, and key reactivity indicators like the MEP and NBO interactions. These computational results not only corroborate and explain experimental findings but also offer predictive power. For drug development professionals, this means that the electronic effects of substituting the phenyl ring or the imidazolidine core can be modeled in silico to rationally design derivatives with enhanced stability, tailored reactivity, and improved pharmacological profiles.

References

A Technical Guide to the Preliminary Biological Screening of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Screening Technologies

Foreword: A Rational Approach to a Novel Scaffold

The molecule at the center of this guide, 1-Phenylimidazolidine-2,4-dione (PubChem CID: 570576)[1], belongs to the hydantoin chemical class. This family of heterocyclic compounds is not novel in itself; indeed, it forms the structural core of several critical pharmaceuticals.[2] The most notable of these is Phenytoin, a cornerstone in the treatment of epilepsy for decades.[3][4] The established bioactivity of the hydantoin scaffold provides a powerful logical foundation for directing the preliminary biological screening of any new analog.

This document eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, multi-pronged strategy for this compound. Our approach is twofold: a hypothesis-driven pathway targeting known activities of the hydantoin class, and a broad-spectrum discovery screen to uncover novel biological functions. As your scientific partner, this guide will not only detail the protocols but, more critically, explain the causality behind each experimental choice, ensuring a robust and interpretable preliminary data package.

Chapter 1: Hypothesis-Driven Screening: Anticonvulsant Activity

Expertise & Rationale: The structural kinship between this compound and established anticonvulsants like Phenytoin, Ethotoin, and Mephenytoin makes the assessment of its anticonvulsant properties the most logical starting point.[5][6] Hydantoins classically exert their effects by modulating neuronal excitability, primarily by blocking voltage-gated sodium channels, which inhibits the rapid and repetitive firing of neurons that underlies seizure activity.[3][7][8] Therefore, our initial screening will employ well-validated, whole-organism models that can detect this specific mechanism of action and predict efficacy against different seizure types.[9][10]

In Vivo Screening Workflow for Seizure Protection

The following diagram outlines the initial in vivo screening cascade designed to provide a rapid go/no-go decision on the anticonvulsant potential of the test compound.

Anticonvulsant_Screening_Workflow cluster_prep Preparation cluster_screening Primary In Vivo Screening (Mice) cluster_decision Data Analysis & Decision Compound Test Compound: This compound MES Maximal Electroshock Seizure (MES) Test - Models generalized tonic-clonic seizures - Assesses ability to prevent seizure spread Compound->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test - Models clonic seizures - Assesses ability to raise seizure threshold Compound->scPTZ Vehicle Vehicle Control (e.g., 20% PEG 400) Vehicle->MES Vehicle->scPTZ Positive_Control Positive Control (e.g., Phenytoin) Positive_Control->MES Positive_Control->scPTZ Analysis Determine ED50 (Effective Dose) Assess Neurotoxicity (e.g., Rotarod Test) MES->Analysis scPTZ->Analysis Decision Active in MES and/or scPTZ? Acceptable Therapeutic Index? Analysis->Decision Proceed Proceed to Secondary Screens (e.g., Kindling Model) Decision->Proceed Yes Halt Halt Further Anticonvulsant Investigation Decision->Halt No

Caption: Workflow for primary in vivo anticonvulsant evaluation.

Protocol: Maximal Electroshock Seizure (MES) Test

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[11] Its inclusion is critical because it effectively identifies compounds that, like Phenytoin, prevent the spread of seizure discharge from its origin point.[3]

Principle: A supramaximal electrical stimulus applied via corneal or pinnal electrodes induces a characteristic tonic-clonic seizure. An effective anticonvulsant will abolish the tonic hindlimb extension phase of the seizure.

Methodology:

  • Animal Acclimatization: Male Swiss-Webster mice (20-25g) are acclimatized for at least 3 days with free access to food and water.

  • Group Allocation: Animals are randomly assigned to groups (n=8-10 per group): Vehicle Control, Positive Control (Phenytoin, 20 mg/kg), and Test Compound (e.g., 30, 100, 300 mg/kg).

  • Compound Administration: The test compound, positive control, and vehicle are administered via intraperitoneal (i.p.) injection. The time to peak effect must be determined in preliminary pharmacokinetic studies (typically 30-60 minutes).

  • Seizure Induction: At the time of peak effect, a drop of saline is applied to the eyes. Corneal electrodes are placed, and an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.

  • Endpoint Assessment: The animal is immediately observed for the presence or absence of tonic hindlimb extension. Absence of this phase is recorded as protection.

  • Self-Validation & Trustworthiness:

    • Vehicle Control: Must show 100% tonic hindlimb extension. Failure indicates a procedural issue with the stimulus.

    • Positive Control: Phenytoin should provide a statistically significant level of protection, validating the sensitivity of the animal cohort to the expected mechanism of action.

  • Data Analysis: The percentage of animals protected in each group is calculated. Data from multiple doses are used to calculate the ED50 (the dose required to protect 50% of the animals) via probit analysis.

Chapter 2: Broad-Spectrum Screening: Antimicrobial & Cytotoxic Profiling

Expertise & Rationale: While the primary hypothesis is CNS-related, a comprehensive preliminary screen must investigate other potential activities. This serves two purposes: it opens the door to discovering unexpected therapeutic value and, critically, it establishes an initial safety and toxicity profile. Numerous hydantoin derivatives have been explored for antimicrobial and cytotoxic activities, making these logical and cost-effective secondary screens.[12][13][14]

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

The goal of this assay is to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that prevents visible growth of a microorganism.[15][16] We use the broth microdilution method as it is a standardized, high-throughput technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[16]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual turbidity or spectrophotometric measurement.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Mandatory Controls cluster_readout Readout & Analysis Compound_Stock Compound Stock (in DMSO) Serial_Dilution 1. Prepare 2-fold serial dilutions of compound in CAMHB Compound_Stock->Serial_Dilution Media Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->Serial_Dilution Bacteria Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep 2. Prepare bacterial inoculum to 0.5 McFarland standard Bacteria->Inoculum_Prep Inoculation 3. Inoculate wells to final concentration of ~5 x 10^5 CFU/mL Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. Incubation->Visual_Inspection Positive_Control Positive Control (e.g., Ciprofloxacin) Positive_Control->Inoculation Negative_Control Negative (Growth) Control (Cells + Media + DMSO) Negative_Control->Inoculation Sterility_Control Sterility Control (Media Only) Sterility_Control->Inoculation

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard.[15] Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10^5 CFU/mL.[16]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Self-Validating Controls:

    • Sterility Control: One well containing only broth. Must remain clear.

    • Growth Control (Vehicle): One well containing broth, bacteria, and the same concentration of solvent (e.g., DMSO) as the highest compound concentration well. Must show robust growth (turbidity).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is run in parallel to confirm the susceptibility of the test organisms.

  • Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[17][18]

Data Presentation: MIC Summary

Quantitative data should be summarized for clarity.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
This compound>128>128
Ciprofloxacin (Positive Ctrl)0.50.015

(Note: Data are hypothetical examples for illustrative purposes.)

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a fundamental screen to assess the compound's effect on cell viability and metabolic activity.[19] A cytotoxic compound is generally a poor candidate for non-cancer indications but may warrant further investigation as an anticancer agent.

Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[20]

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_reagent MTT Reaction cluster_readout Solubilization & Readout cluster_controls Mandatory Controls Seed 1. Seed cells (e.g., HEK293, HepG2) in a 96-well plate Incubate1 2. Incubate for 24h to allow attachment Seed->Incubate1 Treat 3. Treat with serial dilutions of This compound Incubate1->Treat Incubate2 4. Incubate for 48-72 hours Treat->Incubate2 Add_MTT 5. Add MTT solution (to 0.5 mg/mL final) to each well Incubate2->Add_MTT Incubate3 6. Incubate for 2-4 hours at 37°C (purple formazan crystals form) Add_MTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO, acidified isopropanol) Incubate3->Solubilize Shake 8. Shake plate to dissolve crystals Solubilize->Shake Read 9. Read absorbance at ~570 nm on a plate reader Shake->Read Untreated Untreated Cells (100% Viability) Untreated->Treat Vehicle Vehicle Control (e.g., 0.1% DMSO) Vehicle->Treat Blank Media + MTT (Background) Blank->Add_MTT

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of this compound. Incubate for a relevant period (e.g., 48 or 72 hours).

  • MTT Addition: Add sterile MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Self-Validating Controls:

    • Untreated Cells: Represents 100% viability.

    • Vehicle Control: Ensures the solvent (e.g., DMSO) has no significant effect on viability at the concentrations used.

    • Blank: Wells with media but no cells, to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: IC50 Summary
CompoundCell LineIC50 (µM)
This compoundHEK293>100
This compoundHepG285.3
Doxorubicin (Positive Ctrl)HepG20.8

(Note: Data are hypothetical examples for illustrative purposes.)

Chapter 3: Data Synthesis and Strategic Advancement

The preliminary screen is designed to generate decision-enabling data. The outcomes from the anticonvulsant, antimicrobial, and cytotoxicity assays must be considered in concert to define the path forward.

Decision_Tree Start Preliminary Screening Data for This compound Anticonvulsant_Check Anticonvulsant Activity (MES or scPTZ)? Start->Anticonvulsant_Check Cytotoxicity_Check1 Low Cytotoxicity? (IC50 > 10x ED50) Anticonvulsant_Check->Cytotoxicity_Check1 Yes Antimicrobial_Check Antimicrobial Activity? (Low MIC) Anticonvulsant_Check->Antimicrobial_Check No Lead_Anticonvulsant PRIORITY LEAD: Anticonvulsant Program Cytotoxicity_Check1->Lead_Anticonvulsant Yes Consider_Anticancer Consider Repurposing: Anticancer Screening Cytotoxicity_Check1->Consider_Anticancer No Cytotoxicity_Check2 Low Cytotoxicity? (IC50 > 10x MIC) Antimicrobial_Check->Cytotoxicity_Check2 Yes Deprioritize DEPRIORITIZE: Poor Activity or Safety Profile Antimicrobial_Check->Deprioritize No Lead_Antimicrobial LEAD: Antimicrobial Program Cytotoxicity_Check2->Lead_Antimicrobial Yes Cytotoxicity_Check2->Deprioritize No

Caption: Decision matrix for advancing the test compound.

Interpretation Scenarios:

  • Ideal Anticonvulsant Lead: The compound shows potent activity in the MES test (low ED50) and has a high IC50 in cytotoxicity assays, indicating a wide therapeutic window. This is a high-priority candidate for further anticonvulsant studies.

  • Promising Antimicrobial Lead: The compound is inactive in seizure models but displays a low MIC against one or more bacterial strains with low cytotoxicity. This warrants further investigation as an anti-infective agent.

  • Potential Anticancer Lead: The compound is inactive in seizure and antimicrobial screens but shows potent cytotoxicity (low IC50). It should be moved into a panel of cancer cell line screens.

  • Low Priority: The compound shows no significant activity in any assay or demonstrates high cytotoxicity that overshadows any observed biological effect. This candidate would be deprioritized.

This structured, rational approach ensures that resources are directed toward the most promising avenues, maximizing the potential for a successful drug development campaign.

References

literature review of 1-phenyl substituted imidazolidinediones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenyl Substituted Imidazolidinediones: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Imidazolidinediones, particularly those bearing a phenyl substituent at the 1-position, represent a versatile class of heterocyclic compounds with significant and diverse pharmacological activities. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1-phenyl substituted imidazolidinediones. We delve into the established synthetic methodologies, offering detailed protocols for their preparation. The guide further explores their wide-ranging biological effects, including their well-documented roles as anticonvulsant, antimicrobial, and anticancer agents. The underlying mechanisms of action are discussed, supported by signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development, aiming to provide both a thorough overview and practical insights into this important chemical scaffold.

Introduction to Imidazolidinediones and the Significance of the 1-Phenyl Moiety

Imidazolidine-2,4-diones, commonly known as hydantoins, are a five-membered heterocyclic ring system containing two nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The versatility of the imidazolidinedione ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The introduction of a phenyl group at the N-1 position of the imidazolidinedione ring has been a particularly fruitful strategy in the development of new therapeutic agents. This substitution significantly influences the molecule's lipophilicity, steric profile, and electronic properties, which in turn affects its binding to biological targets, metabolic stability, and overall pharmacokinetic profile. The 1-phenyl moiety can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with receptor sites, often leading to enhanced potency and selectivity. Prominent examples of drugs containing this structural motif underscore its importance in medicinal chemistry.[3] This guide will explore the chemical and biological nuances conferred by the 1-phenyl substitution on the imidazolidinedione core.

Synthetic Strategies for 1-Phenyl Substituted Imidazolidinediones

The synthesis of 1-phenyl substituted imidazolidinediones can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the imidazolidinedione ring and the availability of starting materials.

A common and versatile approach involves the reaction of a C-phenylglycine derivative with phenyl isocyanate or phenyl isothiocyanate.[4][5] This method allows for the introduction of various substituents at the C-5 position of the imidazolidinedione ring, starting from appropriately substituted aldehydes in a Strecker synthesis to generate the C-arylglycine precursor.[4]

Another widely used method is the modification of a pre-existing imidazolidinedione core. For instance, the well-known anticonvulsant drug phenytoin (5,5-diphenylimidazolidine-2,4-dione) can be synthesized through the condensation of benzil and urea.[6] Although phenytoin itself is not a 1-phenyl substituted imidazolidinedione, its derivatives with substitutions on the phenyl rings at C-5 provide valuable insights into the SAR of this class of compounds. Nucleophilic substitution at the N-3 position of the 5,5-diphenylimidazolidine-2,4-dione core is a common strategy to introduce further diversity.[7][8]

The following diagram illustrates a general workflow for the synthesis of 1-phenyl substituted imidazolidinediones starting from a substituted aldehyde.

G cluster_strecker Strecker Synthesis cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization aldehyde Substituted Aldehyde amino_nitrile α-Amino Nitrile aldehyde->amino_nitrile + NaCN, NH4Cl na_cn NaCN nh4cl NH4Cl amino_acid C-Phenylglycine Derivative amino_nitrile->amino_acid Acid Hydrolysis imidazolidinedione 1-Phenyl Substituted Imidazolidinedione amino_acid->imidazolidinedione + Phenyl Isocyanate phenyl_isocyanate Phenyl Isocyanate

Caption: General workflow for the synthesis of 1-phenyl substituted imidazolidinediones.

Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione

This protocol is adapted from the synthesis of imidazolidinic derivatives via C-phenylglycine.[5]

Step 1: Synthesis of C-4-Methylphenylglycine

  • In a reaction vessel, combine 4-methylbenzaldehyde, sodium cyanide, and ammonium chloride.

  • Perform a Strecker synthesis to yield the corresponding α-amino nitrile.

  • Subject the resulting α-amino nitrile to acid hydrolysis to obtain C-4-methylphenylglycine.

Step 2: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione

  • Dissolve C-4-methylphenylglycine (1.48 g, 9 mmol) in an appropriate solvent.

  • Add phenyl isocyanate (1.07 g, 9 mmol) to the solution.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture (1:1) to yield white crystals of the title compound.

  • Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Pharmacological Activities and Therapeutic Potential

1-Phenyl substituted imidazolidinediones exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery.

Anticonvulsant Activity

The imidazolidinedione core is famously represented by the anticonvulsant drug phenytoin.[6] Numerous derivatives have been synthesized and evaluated for their anticonvulsant properties.[9][10] These compounds are often effective in animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[9][11] The anticonvulsant activity is primarily attributed to the blockade of voltage-gated sodium channels in the brain.[6]

The following table summarizes the anticonvulsant activity of selected imidazolidinedione derivatives.

CompoundTest ModelED50 (mg/kg)Reference
Compound 18 MES38.5[10]
Compound 18 6 Hz12.2[10]
Phenytoin MES28.1[10]
Phenytoin 6 Hz> 60[10]
Compound 14 MES49.6[12]
Compound 14 scPTZ67.4[12]
Compound 14 6 Hz (32 mA)31.3[12]
Compound 14 6 Hz (44 mA)63.2[12]

*Compound 18: 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione

Antimicrobial Activity

Several 1-phenyl substituted imidazolidinediones have demonstrated significant antibacterial and antifungal activities.[13][14][15] The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes. The substitution pattern on the phenyl rings plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, certain 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives have shown high activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the low µg/mL range.[15]

The following table presents the antimicrobial activity of representative imidazolidinedione derivatives.

CompoundOrganismMIC (µg/mL)Reference
Compound 3g P. aeruginosa0.25[15]
Compound 3e K. pneumoniae2[15]
Compound 3h K. pneumoniae2[15]
Compound 3g E. faecalis2[15]
Compound 3b A. funigatus4[15]
Compound 3c M. audouinii4[15]
Ciprofloxacin P. aeruginosa1[15]
Clotrimazole A. funigatus8[15]

*Compounds 3b, 3c, 3e, 3g, and 3h are derivatives of 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione.

Anticancer Activity

Substituted imidazolidinediones have emerged as promising anticancer agents.[16] Some 1-phenyl substituted derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[16] Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] The phenylimidazolidin-2-one moiety can mimic the trimethoxyphenyl group found in many potent antimicrotubule agents.[16]

Structure-Activity Relationships (SAR)

The biological activity of 1-phenyl substituted imidazolidinediones is highly dependent on the nature and position of substituents on the phenyl rings and the imidazolidinedione core.

  • Anticonvulsant Activity: For anticonvulsant hydantoins, the presence of two phenyl groups at the C-5 position, as in phenytoin, is a key structural feature. Modifications at the N-3 position can modulate potency and pharmacokinetic properties.[10]

  • Antimicrobial Activity: The antimicrobial spectrum and potency are significantly influenced by the substituents on the benzylidene and phenylallylideneamino moieties.[15] Electron-withdrawing or donating groups at different positions can lead to variations in activity against Gram-positive and Gram-negative bacteria, as well as fungi.

  • Anticancer Activity: For antimitotic imidazolidinediones, the substitution pattern on the phenyl rings is critical for their interaction with tubulin.[16] A sulfonamide bridge linking two phenyl moieties has been shown to be a bioisostere of sulfonate and ethenyl groups, leading to potent antiproliferative and antiangiogenic activities.[16]

Mechanisms of Action

Anticonvulsant Mechanism of Action

The primary mechanism of anticonvulsant action for many imidazolidinediones, such as phenytoin, is the blockade of voltage-gated sodium channels. By binding to the channel in its inactive state, they prolong the refractory period of the neuron, thereby preventing the rapid and repetitive firing that underlies seizure activity.[6]

G cluster_neuron Neuronal Membrane cluster_states na_channel Voltage-Gated Sodium Channel block Prolonged Inactivation (Reduced Neuronal Excitability) na_channel->block imidazolidinedione 1-Phenyl Substituted Imidazolidinedione imidazolidinedione->na_channel Binds to inactive state resting Resting active Active resting->active Depolarization inactive Inactive active->inactive Inactivation inactive->resting Repolarization

Caption: Mechanism of anticonvulsant action of 1-phenyl substituted imidazolidinediones.

Anticancer Mechanism of Action

Certain 1-phenyl substituted imidazolidinediones exert their anticancer effects by interfering with microtubule polymerization. They bind to the colchicine-binding site on β-tubulin, which inhibits the formation of the mitotic spindle, a crucial structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

G cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization inhibition Inhibition of Polymerization tubulin->inhibition microtubule->tubulin Depolymerization imidazolidinedione 1-Phenyl Substituted Imidazolidinedione imidazolidinedione->tubulin Binds to β-tubulin disruption Microtubule Disruption inhibition->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Anticancer mechanism involving microtubule disruption.

Conclusion and Future Perspectives

1-Phenyl substituted imidazolidinediones are a class of compounds with immense therapeutic potential. Their diverse pharmacological activities, coupled with well-established synthetic routes, make them an attractive area for further research and development. Future efforts should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will facilitate the development of targeted therapies for a variety of diseases, from epilepsy and microbial infections to cancer. The continued exploration of this versatile scaffold is likely to yield new and effective therapeutic agents.

References

Methodological & Application

Introduction: The Significance of the Hydantoin Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthesis of 1-Phenylimidazolidine-2,4-dione

Imidazolidine-2,4-dione, commonly known as hydantoin, represents a crucial five-membered heterocyclic scaffold in the landscape of organic and medicinal chemistry.[1] Derivatives of this core structure exhibit a wide array of biological activities, making them foundational components in numerous pharmaceuticals. Notable examples include Phenytoin, an antiepileptic drug, and Nilutamide, an antiandrogen agent.[2] The N-1 substituted derivative, this compound (also known as 1-phenylhydantoin), serves as a key synthetic intermediate and a target molecule for developing novel therapeutic agents. Its structure allows for further functionalization at the N-3 and C-5 positions, enabling the creation of diverse chemical libraries for drug discovery.

This document provides detailed application notes and two distinct, reliable protocols for the synthesis of this compound, designed for researchers in chemical synthesis and drug development. The protocols are presented with an emphasis on the underlying chemical principles, practical execution, safety, and characterization.

Protocol 1: Synthesis via Cyclization of an N-Phenylureidoacetic Acid Intermediate

This method is a strategic adaptation of the classic Urech hydantoin synthesis, which traditionally starts from an α-amino acid.[2][3][4] By beginning with N-phenylglycine, this protocol directly incorporates the required N-1 phenyl substituent from the outset, offering a robust and straightforward pathway to the target molecule.

Principle and Rationale

The synthesis proceeds in two distinct stages. First, N-phenylglycine is reacted with potassium cyanate in an aqueous medium. The cyanate ion generates isocyanic acid in situ, which then undergoes nucleophilic attack by the secondary amine of N-phenylglycine to form an N-phenylureidoacetic acid intermediate. In the second stage, this linear intermediate is subjected to acid-catalyzed intramolecular cyclization. The acid protonates the terminal amide oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the ureido nitrogen, followed by dehydration to yield the stable five-membered hydantoin ring.

Experimental Workflow Diagram

cluster_0 Step 1: Ureide Formation cluster_1 Step 2: Acid-Catalyzed Cyclization A N-Phenylglycine C N-Phenylureidoacetic Acid A->C H₂O, Heat B Potassium Cyanate (KOCN) B->C D N-Phenylureidoacetic Acid E This compound D->E HCl (aq), Reflux

Caption: Reaction scheme for the Urech-type synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-phenylglycine (10.0 g, 0.066 mol).

  • Ureide Formation: Add 100 mL of deionized water to the flask. Gently heat the mixture to approximately 60-70 °C with stirring until the N-phenylglycine is fully dissolved. In a separate beaker, dissolve potassium cyanate (6.4 g, 0.079 mol) in 30 mL of warm deionized water. Add the potassium cyanate solution to the N-phenylglycine solution in one portion. Maintain the temperature at 60-70 °C and stir for 1 hour.

  • Cyclization: After 1 hour, slowly and carefully add 25 mL of concentrated hydrochloric acid to the reaction mixture. Caution: The reaction is exothermic. The mixture will become acidic.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 2 hours to facilitate the cyclization.

  • Isolation: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with three 50 mL portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C overnight. The purity is often sufficient for many applications. For higher purity, the product can be recrystallized from an ethanol/water mixture. The expected yield is typically in the range of 75-85%.

Quantitative Data Summary
ParameterValueMolar Ratio
N-Phenylglycine10.0 g (0.066 mol)1.0
Potassium Cyanate6.4 g (0.079 mol)1.2
Conc. Hydrochloric Acid25 mL-
Reaction TemperatureStep 2: 60-70 °C; Step 4: Reflux-
Reaction Time3 hours total-
Recrystallization SolventEthanol/Water-
Expected Yield75-85%-

Protocol 2: Synthesis via Phenyl Isocyanate and an Amino Acid Ester

This modern approach leverages the high reactivity of isocyanates to build the hydantoin core. It provides an alternative pathway that is particularly useful for combinatorial and solid-phase synthesis strategies.[5]

Principle and Rationale

The synthesis begins with the reaction between an amino acid ester (glycine ethyl ester) and phenyl isocyanate. The highly electrophilic carbon of the isocyanate group is readily attacked by the nucleophilic primary amine of the glycine ester, forming a stable ureido ester intermediate without the need for a catalyst. The subsequent cyclization is induced by a strong base, typically sodium ethoxide or methoxide. The base deprotonates the ureido nitrogen, creating a potent intramolecular nucleophile that attacks the ester carbonyl carbon, displacing the ethoxide leaving group and forming the hydantoin ring.

Experimental Workflow Diagram

cluster_0 Step 1: Ureido Ester Formation cluster_1 Step 2: Base-Mediated Cyclization A Glycine Ethyl Ester C Ureido Ester Intermediate A->C THF, 0 °C to RT B Phenyl Isocyanate B->C D Ureido Ester Intermediate E This compound D->E Ethanol, Reflux F Sodium Ethoxide (NaOEt) F->E

Caption: Reaction scheme for the isocyanate-based synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reactant Preparation: To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add glycine ethyl ester hydrochloride (9.7 g, 0.070 mol) and 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Free Amine Generation: Add triethylamine (10.1 mL, 0.072 mol) dropwise to the suspension with vigorous stirring. Stir for 15 minutes at 0 °C to generate the free glycine ethyl ester. A precipitate of triethylamine hydrochloride will form.

  • Ureido Ester Formation: Add phenyl isocyanate (7.6 mL, 0.070 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the phenyl isocyanate is consumed.

  • Cyclization: In a separate 500 mL flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.77 g, 0.077 mol) in 150 mL of absolute ethanol under a nitrogen atmosphere. Caution: This is a highly exothermic and hazardous reaction that produces hydrogen gas. Once the sodium has completely reacted, add the ureido ester reaction mixture from the first flask (including the precipitate) to the sodium ethoxide solution.

  • Reflux: Heat the resulting mixture to reflux (approximately 78 °C) for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it by carefully adding 1 M hydrochloric acid until the pH is approximately 6-7.

  • Extraction: Reduce the volume of the solvent by about half using a rotary evaporator. Add 150 mL of water and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from ethyl acetate/hexanes to afford the final product.

Quantitative Data Summary
ParameterValueMolar Ratio
Glycine Ethyl Ester HCl9.7 g (0.070 mol)1.0
Triethylamine10.1 mL (0.072 mol)1.03
Phenyl Isocyanate7.6 mL (0.070 mol)1.0
Sodium Metal1.77 g (0.077 mol)1.1
Reaction TemperatureStep 3: 0 °C to RT; Step 5: Reflux-
Reaction Time~5-6 hours total-
Purification MethodRecrystallization-
Expected Yield70-80%-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: Literature values can be used for comparison.

  • FTIR (KBr, cm⁻¹): Key peaks should be observed for N-H stretching (around 3200-3280 cm⁻¹), aromatic C-H stretching (~3060 cm⁻¹), and two distinct C=O stretching bands for the urea and amide carbonyls (typically 1720-1770 cm⁻¹).[1]

  • ¹H NMR (DMSO-d₆, δ/ppm): Expected signals include a singlet for the N-H proton (variable, ~8.5-9.0 ppm), a multiplet for the five aromatic protons of the phenyl group (~7.2-7.5 ppm), and a singlet for the two methylene protons (CH₂) at the C-5 position.[6]

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 176.17.[7]

Safety and Handling Precautions

All synthesis procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenyl Isocyanate: Extremely toxic, a severe lachrymator, and corrosive. Handle with extreme caution, using a syringe for transfers under an inert atmosphere.[8] Any exposure should be treated as a medical emergency.

  • Potassium Cyanate: Highly toxic if ingested or if it comes into contact with acids, which can release toxic hydrogen cyanide gas.

  • Hydrochloric Acid & Sodium Ethoxide: These are corrosive reagents. Avoid contact with skin and eyes.[9] The preparation of sodium ethoxide from sodium metal is particularly hazardous due to the production of flammable hydrogen gas and its exothermic nature.[10]

  • This compound: The final product is classified as a skin, eye, and respiratory irritant.[7] Handle with care, avoiding inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]

References

Application Notes and Protocols for the Synthesis of 1-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The structural motif of hydantoin is found in a variety of biologically active molecules and approved pharmaceuticals. Notable examples include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen used in the treatment of prostate cancer. The versatility of the hydantoin ring system, with multiple sites for substitution, allows for the generation of diverse chemical libraries for drug discovery programs. 1-Phenylhydantoin serves as a key intermediate and a fundamental scaffold for the synthesis of more complex derivatives with potential therapeutic applications. This document provides a detailed, step-by-step protocol for the synthesis of 1-phenylhydantoin via the Urech hydantoin synthesis, an overview of an alternative synthetic route, and comprehensive guidelines for purification and characterization.

Comparative Overview of Synthetic Methodologies

Two of the most common methods for the synthesis of hydantoins are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

  • Urech Hydantoin Synthesis: This method involves the reaction of an α-amino acid with a cyanate, typically potassium cyanate, followed by acid-catalyzed cyclization of the intermediate hydantoic acid.[1][2] It is a straightforward method for the preparation of N1- and N3-unsubstituted or substituted hydantoins, depending on the starting amino acid.

  • Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction between a carbonyl compound (aldehyde or ketone), ammonium carbonate, and a cyanide source, such as potassium cyanide.[3] This method is particularly useful for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[3]

For the synthesis of 1-phenylhydantoin, the Urech synthesis starting from N-phenylglycine is a direct and efficient approach.

Part 1: Step-by-Step Synthesis of 1-Phenylhydantoin via Urech Hydantoin Synthesis

This protocol details the synthesis of 1-phenylhydantoin from N-phenylglycine and potassium cyanate.

Reaction Scheme:

Urech_Hydantoin_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-Phenylglycine N-Phenylglycine Step1 1. Water, Acetic Acid, 60°C N-Phenylglycine->Step1 Dissolve Potassium_Cyanate Potassium Cyanate Step2 2. Aqueous Potassium Cyanate, 90°C Potassium_Cyanate->Step2 Step1->Step2 Reacts with Step3 3. Hydrochloric Acid, 90°C Step2->Step3 Cyclization 1-Phenylhydantoin 1-Phenylhydantoin Step3->1-Phenylhydantoin Forms

Caption: Urech synthesis of 1-phenylhydantoin from N-phenylglycine.

Materials and Reagents:
Reagent/MaterialGradeSupplier (Example)
N-Phenylglycine≥97%Sigma-Aldrich
Potassium Cyanate≥96%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Hydrochloric Acid, 37%ACS GradeFisher Scientific
Ethanol, 95%Reagent GradeVWR Chemicals
Deionized WaterHigh PurityIn-house
Round-bottom flask, 2000 mL--
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Buchner funnel and filter flask--
Filter paper--
Beakers and graduated cylinders--
Experimental Protocol:
  • Dissolution of N-Phenylglycine: In a 2000 mL round-bottom flask equipped with a magnetic stir bar, dissolve 30.2 g (0.2 moles) of N-phenylglycine in 900 mL of deionized water. Add 1 mL of glacial acetic acid to the solution.

  • Heating: Gently heat the mixture to 60°C with stirring using a heating mantle.

  • Addition of Potassium Cyanate: After 30 minutes at 60°C, prepare a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 mL of deionized water. Add this solution to the reaction mixture.

  • Reaction: Continue heating the reaction mixture for 90 minutes at 90°C.

  • Acidification and Cyclization: After the 90-minute heating period, carefully add 25 mL of 37% hydrochloric acid to the reaction mixture. Continue heating at 90°C for 15 hours to facilitate the cyclization to 1-phenylhydantoin.[4]

  • Isolation of Crude Product: After 15 hours, remove the heating and allow the reaction mixture to cool to room temperature. A precipitate of 1-phenylhydantoin will form.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals. If crystallization does not occur, scratching the inside of the beaker with a glass rod or placing the solution in an ice bath can induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven to a constant weight. An expected yield of approximately 8.65 g can be obtained.[4]

Part 2: Characterization of 1-Phenylhydantoin

Physical Properties:
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 197-198°C.[4]

Spectroscopic Data:
  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum of 1-phenylhydantoin would show signals corresponding to the protons of the phenyl group and the hydantoin ring. Aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The methylene protons of the hydantoin ring are expected to appear as a singlet at approximately δ 4.3 ppm. The two NH protons of the hydantoin ring would likely appear as two distinct broad singlets at approximately δ 8.4 ppm and δ 10.7 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum is expected to show signals for the two carbonyl carbons of the hydantoin ring in the range of δ 157-173 ppm. The methylene carbon of the hydantoin ring should appear around δ 48 ppm. The aromatic carbons will have signals in the range of δ 120-140 ppm.

Part 3: Alternative Synthetic Route - The Bucherer-Bergs Reaction

While the Urech synthesis is well-suited for 1-phenylhydantoin, the Bucherer-Bergs reaction provides a powerful alternative for the synthesis of a wide array of hydantoin derivatives, particularly those with substitution at the 5-position.[3]

General Reaction Scheme:

Bucherer_Bergs_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Carbonyl Aldehyde or Ketone Reaction Aqueous Ethanol, Heat Carbonyl->Reaction Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction Potassium_Cyanide Potassium Cyanide Potassium_Cyanide->Reaction Hydantoin 5-Substituted Hydantoin Reaction->Hydantoin

Caption: General scheme of the Bucherer-Bergs hydantoin synthesis.

This one-pot reaction proceeds through the initial formation of an aminonitrile from the carbonyl compound, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative that cyclizes to the hydantoin.[5]

Advantages of the Bucherer-Bergs Reaction:

  • Versatility: A wide range of aldehydes and ketones can be used as starting materials, leading to a diverse set of 5-substituted hydantoins.[3]

  • One-Pot Procedure: The reaction is operationally simple as all components are combined in a single reaction vessel.[3]

Limitations:

  • Toxicity: The use of potassium cyanide requires stringent safety precautions due to its high toxicity.

  • Substitution Pattern: This method is primarily used for substitution at the 5-position of the hydantoin ring.

Part 4: Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • N-Phenylglycine: May cause skin and eye irritation. Handle with care.[6][7][8][9]

  • Potassium Cyanate: Harmful if swallowed or inhaled. May cause eye irritation. Avoid creating dust.[10][11]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.[4][12][13][14][15]

  • Potassium Cyanide (for Bucherer-Bergs reaction): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide gas. All work with potassium cyanide must be conducted with extreme caution and appropriate emergency procedures in place.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local environmental regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal.

References

Application Note: A Detailed Guide to the Synthesis of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] This application note provides a comprehensive guide for the synthesis of 1-Phenylimidazolidine-2,4-dione, a key N-1 substituted hydantoin derivative. We present a robust and reproducible two-step, one-pot synthetic protocol involving the reaction of N-phenylurea and ethyl chloroacetate. This document offers a detailed exposition of the underlying reaction mechanism, a step-by-step experimental protocol suitable for laboratory execution, and key analytical data, designed to support researchers in pharmaceutical chemistry, drug discovery, and organic synthesis.

Introduction and Significance

The hydantoin ring is a privileged structure in pharmacology, forming the core of several clinically significant drugs.[3][4] The strategic placement of substituents on the nitrogen and carbon atoms of the imidazolidine-2,4-dione core allows for the fine-tuning of pharmacological activity. This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its preparation is a foundational exercise in heterocyclic chemistry, illustrating key principles of nucleophilic substitution and intramolecular cyclization.

The synthetic route detailed herein is an adaptation of classic hydantoin synthesis, prized for its operational simplicity, use of readily available starting materials, and generally high yields.[5][6] This method provides a reliable pathway for obtaining the target compound with high purity.

Reaction Mechanism: Alkylation and Intramolecular Cyclization

The synthesis of this compound from N-phenylurea and ethyl chloroacetate proceeds via a sequential N-alkylation and intramolecular condensation mechanism. The causality behind this pathway is rooted in the distinct nucleophilic and electrophilic properties of the reactants.

Step 1: Nucleophilic N-Alkylation The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of N-phenylurea on the electrophilic α-carbon of ethyl chloroacetate. The nitrogen lone pair displaces the chloride leaving group in a standard SN2 reaction. This step forms the key intermediate, N-(ethoxycarbonylmethyl)-N'-phenylurea. The choice of a polar aprotic solvent like ethanol facilitates this step by solvating the transition state.

Step 2: Base-Mediated Intramolecular Cyclization The second phase of the reaction is the crucial ring-closing step. In the presence of a base, such as sodium ethoxide (which can be formed in situ or added), the nitrogen atom adjacent to the phenyl group is deprotonated, enhancing its nucleophilicity. This activated nitrogen then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This process, a form of Dieckmann condensation, results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide ion (C₂H₅O⁻), yielding the stable, five-membered this compound ring.

The overall reaction pathway is illustrated in the diagram below.

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and reagent stoichiometry is critical for achieving the desired outcome.

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
N-PhenylureaC₇H₈N₂O136.1598%Sigma-Aldrich
Ethyl ChloroacetateC₄H₇ClO₂122.5599%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.0596% or 21% solnSigma-Aldrich
Absolute EthanolC₂H₅OH46.07200 ProofFisher Scientific
Glacial Acetic AcidCH₃COOH60.0599.7%VWR Chemicals
Deionized WaterH₂O18.02-In-house
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR Chemicals

3.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

3.3 Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Dissolve Phenylurea In hot absolute ethanol in a 3-neck flask. B 2. Add Sodium Ethoxide Add slowly to the ethanolic solution. A->B C 3. Add Ethyl Chloroacetate Add dropwise via dropping funnel over 30 mins. B->C D 4. Reflux Reaction Heat mixture to reflux (approx. 80°C) for 4-6 hours. Monitor via TLC. C->D E 5. Cool and Neutralize Cool to room temp. Neutralize with glacial acetic acid. D->E F 6. Isolate Crude Product Reduce volume via rotary evaporator. Precipitate in ice-water. Filter solid. E->F G 7. Recrystallize and Dry Recrystallize from ethanol/water. Dry under vacuum. F->G H 8. Characterize Product Obtain MP, IR, 1H NMR, 13C NMR spectra. G->H

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Preparation: In the flask, dissolve 13.6 g (0.1 mol) of N-phenylurea in 200 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Base Addition: To the stirred solution, carefully add 6.8 g (0.1 mol) of solid sodium ethoxide. Alternatively, 32.4 mL of a 21% (w/w) solution of sodium ethoxide in ethanol can be used. Stir for 15 minutes at room temperature.

  • Alkylation: Add 12.3 g (10.9 mL, 0.1 mol) of ethyl chloroacetate to the dropping funnel. Add the ethyl chloroacetate dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexane eluent.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7.

  • Precipitation: Reduce the volume of the solvent to about one-third using a rotary evaporator. Pour the concentrated mixture into 400 mL of ice-cold water with vigorous stirring. A white precipitate of the crude product will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water (2 x 50 mL) followed by a small amount of cold diethyl ether to facilitate drying.

  • Recrystallization: For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum at 60°C to a constant weight. The expected yield is 75-85%. Characterize the final product by determining its melting point, and recording its IR and NMR spectra.

Data Summary and Expected Results

The following table outlines the key quantitative parameters for the synthesis.

ParameterValueNotes
Reactants
N-Phenylurea13.6 g (0.1 mol)Limiting Reagent
Ethyl Chloroacetate12.3 g (0.1 mol)1.0 equivalent
Sodium Ethoxide6.8 g (0.1 mol)1.0 equivalent
Solvent
Absolute Ethanol200 mLReaction medium
Reaction Conditions
TemperatureReflux (~80°C)Ensures sufficient activation energy for cyclization
Time4 - 6 hoursTime may vary; monitor by TLC
Product
Product NameThis compoundC₉H₈N₂O₂
Theoretical Yield17.6 gBased on 0.1 mol of N-phenylurea
Expected Actual Yield13.2 - 15.0 g75 - 85%
Analytical Data
AppearanceWhite crystalline solid
Melting Point~212-214 °CLiterature value
IR (KBr, cm⁻¹)3250 (N-H), 1775, 1710 (C=O), 1600 (C=C)Characteristic amide and urea carbonyl stretches
¹H NMR (DMSO-d₆, δ ppm)~3.9 (s, 2H, CH₂), 7.2-7.5 (m, 5H, Ar-H), 8.9 (s, 1H, NH)Chemical shifts are approximate and depend on solvent and instrument

Troubleshooting and Safety Precautions

  • Low Yield: Incomplete reaction may be due to insufficient reflux time or impure reagents. Ensure all reagents are anhydrous, as water can interfere with the sodium ethoxide base.

  • Product Oiling Out: If the product "oils out" during recrystallization instead of forming crystals, try adding more of the primary solvent (ethanol) or using a different solvent system like isopropanol.

  • Safety: Ethyl chloroacetate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood. Sodium ethoxide is highly reactive with water and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Bucherer-Bergs Synthesis of 1-Phenylhydantoin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: A-578

Abstract

This technical guide provides a detailed exploration of the Bucherer-Bergs synthesis, a cornerstone multicomponent reaction in heterocyclic chemistry, with a specific focus on the preparation of 1-phenylhydantoin. Hydantoin scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This document offers an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and critical insights into the causality behind experimental choices. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive and practical understanding of this important synthetic transformation.

Introduction: The Significance of the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, first reported independently by Hans Theodor Bucherer and Walter Bergs in the early 20th century, is a powerful and versatile method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[1][4][5] This multicomponent reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate to yield the corresponding hydantoin derivative.[4][5] The elegance of this reaction lies in its ability to construct a complex heterocyclic ring system in a single pot from simple, readily available starting materials.

Hydantoins, the products of this synthesis, are a class of compounds with a rich history in medicinal chemistry.[1][2] The hydantoin core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds.[2] Notable examples of hydantoin-containing drugs include phenytoin, an anticonvulsant, and nilutamide, an antiandrogen used in the treatment of prostate cancer.[3][6][7] The synthesis of 1-phenylhydantoin, a derivative with a phenyl group on the hydantoin ring, serves as an excellent case study for understanding the nuances of the Bucherer-Bergs reaction and its application in generating molecules with therapeutic potential.

The Underlying Chemistry: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Bucherer-Bergs synthesis proceeds through a series of well-defined steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting aldehyde or ketone. This step is typically base-catalyzed to ensure a sufficient concentration of the cyanide nucleophile.[8][9] The product of this initial addition is a cyanohydrin intermediate.[4][10]

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin. This proceeds via an SN2-type displacement of the hydroxyl group to form an aminonitrile.[4][11]

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also produced from the decomposition of ammonium carbonate. The nitrogen atom of the amino group acts as a nucleophile, attacking the carbon dioxide to form a cyano-containing carbamic acid.[5][6]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon, leading to the formation of a 5-imino-oxazolidin-2-one intermediate.[4][5]

  • Rearrangement to Hydantoin: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one to the more stable hydantoin ring system. This is believed to occur via an isocyanate intermediate.[4][5][11]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Bucherer-Bergs synthesis.

Bucherer_Bergs_Mechanism Start Carbonyl Compound (Aldehyde/Ketone) Cyanohydrin Cyanohydrin Start->Cyanohydrin + CN⁻ KCN KCN/NaCN KCN->Cyanohydrin AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile Aminonitrile AmmoniumCarbonate->Aminonitrile + NH₃ CarbamicAcid Cyano-Carbamic Acid AmmoniumCarbonate->CarbamicAcid + CO₂ Cyanohydrin->Aminonitrile Sɴ2 Aminonitrile->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

Experimental Protocol: Synthesis of 1-Phenylhydantoin

This protocol provides a detailed, step-by-step procedure for the synthesis of 1-phenylhydantoin. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Benzaldehyde106.1210.6 g (10.0 mL)0.1Freshly distilled to remove benzoic acid impurities.
Potassium Cyanide (KCN)65.1213.0 g0.2EXTREMELY TOXIC. Handle with extreme caution in a well-ventilated fume hood.
Ammonium Carbonate ((NH₄)₂CO₃)96.0919.2 g0.2Should be a fine powder.
Ethanol (95%)-100 mL-Solvent.
Hydrochloric Acid (HCl)-As needed-For acidification.
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzaldehyde, potassium cyanide, and ammonium carbonate.

    • Expert Insight: A three-necked flask allows for simultaneous stirring, reflux, and the potential for future additions if necessary. Mechanical stirring is crucial for ensuring proper mixing of the heterogeneous reaction mixture.

  • Solvent Addition and Initial Reaction: Add 100 mL of 95% ethanol to the flask. Stir the mixture at room temperature for 15 minutes.

    • Causality: Ethanol serves as a co-solvent with water (from the ammonium carbonate and any residual moisture) to facilitate the dissolution of the reactants. The initial stirring period allows for the formation of the cyanohydrin intermediate at a controlled rate.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.[4] Continue to stir the mixture at reflux for 2-3 hours.

    • Trustworthiness: The reflux temperature provides the necessary activation energy for the subsequent steps of the reaction, particularly the formation of the aminonitrile and the cyclization to the hydantoin. The reaction time is optimized to ensure complete conversion of the starting materials.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Expert Insight: A suitable solvent system for TLC analysis would be a mixture of ethyl acetate and hexane (e.g., 1:1). The disappearance of the benzaldehyde spot and the appearance of a new, more polar spot corresponding to the hydantoin product indicates the reaction is proceeding.

  • Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes. The 1-phenylhydantoin product should precipitate out of the solution.

    • Causality: The solubility of 1-phenylhydantoin is significantly lower in the cold ethanol-water mixture, leading to its precipitation. Cooling in an ice bath maximizes the yield of the crude product.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any inorganic salts.

    • Self-Validation: Washing with cold water is a critical step to remove unreacted ammonium carbonate and potassium cyanide. The use of cold water minimizes the loss of the desired product due to dissolution.

  • Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Expert Insight: Recrystallization is a powerful technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures. Slow cooling promotes the formation of larger, purer crystals.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.

Characterization of 1-Phenylhydantoin

The identity and purity of the synthesized 1-phenylhydantoin can be confirmed using various analytical techniques:

  • Melting Point: The melting point of pure 1-phenylhydantoin is approximately 197-198°C.[12] A sharp melting point range is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons and the protons on the hydantoin ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons and the carbons of the phenyl group.

    • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O functional groups.[13]

Property Expected Value
Molecular FormulaC₉H₈N₂O₂
Molar Mass176.17 g/mol [14]
AppearanceWhite crystalline solid
Melting Point197-198°C[12]

Safety and Handling Precautions

Cyanide salts are extremely toxic and must be handled with the utmost care in a well-ventilated fume hood.[4][8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. In case of contact with acid, highly toxic hydrogen cyanide gas is released. All cyanide-containing waste must be quenched with a solution of sodium hypochlorite (bleach) before disposal.

Applications in Drug Discovery and Development

The Bucherer-Bergs synthesis provides a facile route to a diverse library of hydantoin derivatives. These compounds can be screened for a wide range of biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties.[2][3] The ability to readily modify the starting aldehyde or ketone allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.[2] The synthesis of 1-phenylhydantoin and its analogs can serve as a starting point for the development of novel therapeutic agents.

Workflow for Hydantoin-Based Drug Discovery

The following diagram outlines a typical workflow for the utilization of the Bucherer-Bergs synthesis in a drug discovery program.

Drug_Discovery_Workflow Synthesis Bucherer-Bergs Synthesis of Hydantoin Library Screening High-Throughput Biological Screening Synthesis->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt LeadOpt->Synthesis Iterative Synthesis Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A simplified workflow for drug discovery using hydantoins.

Conclusion

The Bucherer-Bergs synthesis of 1-phenylhydantoin is a classic yet highly relevant transformation in organic and medicinal chemistry. Its operational simplicity, coupled with the biological significance of the hydantoin scaffold, ensures its continued importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of the reaction, from its mechanistic underpinnings to a detailed experimental protocol, with the aim of empowering researchers to confidently and effectively utilize this powerful synthetic tool.

References

Application Note: Comprehensive Characterization of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the comprehensive analytical characterization of 1-Phenylimidazolidine-2,4-dione, a key heterocyclic compound in medicinal chemistry and drug development. The protocols and insights provided are intended for researchers, scientists, and drug development professionals. This guide moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring robust and reproducible results. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Introduction

This compound, also known as 1-phenylhydantoin, belongs to the hydantoin class of compounds. Hydantoins are a critical scaffold in pharmaceutical chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The precise structural and purity characterization of this compound is paramount for understanding its structure-activity relationships (SAR), ensuring quality control in synthesis, and meeting regulatory requirements for drug development.

This application note details a multi-technique approach to provide a complete analytical profile of the molecule, ensuring its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assembly of the molecular structure.

Principle of the Technique

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) align with or against the field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded, and this "chemical shift" is highly sensitive to the local electronic environment, providing information about neighboring atoms and functional groups.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., Bruker 'zg30')

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16 (adjust based on concentration)

    • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., Bruker 'zgpg30')

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

Data Interpretation and Expected Results

The structure of this compound dictates a specific pattern of signals.

¹H NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl Protons~7.2 - 7.6Multiplet5HC₆H₅
Methylene Protons~4.0Singlet2HCH₂
Amide Proton~8.5 - 9.5Singlet (broad)1HNH
¹³C NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm) Assignment
C4 (Carbonyl)~172C=O
C2 (Carbonyl)~156C=O
C1' (Phenyl)~133Quaternary C
C2', C3', C4' (Phenyl)~127 - 129CH
C5 (Methylene)~45CH₂

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The provided data is based on typical values for similar hydantoin structures.[2][4]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Principle of the Technique

In MS, molecules are ionized, creating charged particles. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, where the peak corresponding to the intact ionized molecule (the molecular ion) confirms the molecular weight.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

Instrumentation and Parameters:

  • GC System:

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: 50-300 amu.

Data Interpretation and Expected Results
  • Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . Expect a strong molecular ion peak at m/z = 176 .[5]

  • Key Fragments: Fragmentation of the hydantoin ring is expected. Common fragments would include:

    • m/z = 105: Loss of the hydantoin ring fragment, leaving the [C₆H₅NCO]⁺ fragment.

    • m/z = 104: Loss of HNCO from the m/z=176 ion followed by rearrangement.[5]

    • m/z = 77: Phenyl cation [C₆H₅]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle of the Technique

Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, etc.). An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with characteristic peaks indicating the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a convenient method for solid samples that requires minimal preparation.

Sample Preparation:

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Interpretation and Expected Results

The FTIR spectrum provides a "fingerprint" of the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch3200 - 3300Strong, potentially broad
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch2850 - 2950Weak
C=O Stretch (Amide)1770 - 1785Strong, sharp
C=O Stretch (Urea)1710 - 1725Strong, sharp
C=C Aromatic Stretch1450 - 1600Medium, multiple bands
C-N Stretch1200 - 1400Medium

Note: The presence of two distinct carbonyl peaks is characteristic of the hydantoin ring.[2][6][7]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the definitive technique for assessing the purity of a pharmaceutical compound and quantifying any impurities.

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is most appropriate, where the stationary phase is non-polar and the mobile phase is polar.

Experimental Protocol: Reversed-Phase HPLC

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile.

  • Prepare a working solution for injection by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:

  • System: HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v). Method development may be required to optimize separation from specific impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Interpretation and Expected Results
  • Chromatogram: A pure sample will show a single, sharp, symmetrical peak at a specific retention time.

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable purity determination.[8][9]

Single-Crystal X-ray Crystallography: Absolute Structure Confirmation

While NMR provides the connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Principle of the Technique

When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, a 3D electron density map can be calculated, from which the precise atomic positions can be determined.[10]

Experimental Protocol

Crystal Growth:

  • This is often the most challenging step. A common method is slow evaporation.

  • Dissolve a high-purity sample of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.

  • Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature. The goal is to form single, well-defined crystals suitable for diffraction.[10]

Data Collection and Structure Solution:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a single-crystal X-ray diffractometer.

  • X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.

Data Interpretation and Expected Results

The output is a detailed 3D model of the molecule. Key parameters to report include:

  • Crystal System and Space Group: Describes the symmetry of the crystal lattice. (e.g., monoclinic, P2₁/c for a related derivative).[4]

  • Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal.

  • Bond Lengths and Angles: Confirms the expected geometry of the phenyl and imidazolidinedione rings.

  • Intermolecular Interactions: Can reveal hydrogen bonding patterns in the solid state, such as N-H···O=C interactions between molecules.[11][12]

Workflow and Data Integration

A comprehensive characterization relies on the integration of data from all techniques. The proposed workflow ensures a logical progression from initial identification to definitive structural proof and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_secondary Purity & Definitive Structure Synthesis Synthesized Product FTIR FTIR (Functional Groups) Synthesis->FTIR MS Mass Spec (Molecular Weight) Synthesis->MS NMR NMR (Structural Connectivity) Synthesis->NMR HPLC HPLC (Purity >95%) NMR->HPLC Xtal X-ray Crystallography (3D Structure) HPLC->Xtal Requires High Purity

Caption: Integrated workflow for the characterization of this compound.

Summary of Analytical Data

The table below summarizes the expected key analytical data points for a high-purity sample of this compound.

Technique Parameter Expected Result
¹H NMR Chemical Shifts (ppm)Phenyl (7.2-7.6), CH₂ (4.0), NH (8.5-9.5)
¹³C NMR Chemical Shifts (ppm)C=O (~172, ~156), Phenyl (127-133), CH₂ (~45)
MS (EI) Molecular Ion (m/z)176
FTIR (ATR) Key Peaks (cm⁻¹)~3250 (N-H), ~1775 & ~1715 (C=O)
HPLC Purity (%)≥ 95% (method dependent)
Formula Molecular FormulaC₉H₈N₂O₂
Mol. Weight Monoisotopic Mass176.06 Da

Conclusion

The suite of analytical techniques described in this application note provides a robust framework for the complete and unambiguous characterization of this compound. By integrating data from NMR, MS, FTIR, HPLC, and X-ray crystallography, researchers can confidently verify the identity, purity, and three-dimensional structure of the molecule. Adherence to these detailed protocols will ensure high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of the Hydantoin Moiety

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. The substitution pattern on the hydantoin core dictates its pharmacological profile, making unambiguous structural elucidation paramount in the development of new therapeutic agents. 1-Phenylimidazolidine-2,4-dione, a key intermediate and reference compound, serves as an excellent model for understanding the spectroscopic characteristics of this important class of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, stands as the most powerful technique for the definitive structural characterization of such compounds in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, detailing experimental protocols and a thorough interpretation of the spectral data.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound, presented below, contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding the symmetry and electronic environment of each nucleus is the first step in predicting and interpreting the resulting spectra.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol outlines the steps for preparing a high-quality sample of this compound for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if the exchangeable N-H proton is of particular interest, DMSO-d₆ is an excellent alternative.

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.[2]

  • Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition

The following are suggested starting parameters for acquiring high-quality ¹H and ¹³C NMR spectra of this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgA standard 30° or 90° pulse sequence is suitable for routine analysis.
Number of Scans (ns)8-16Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (d1)1-2 sAllows for adequate relaxation of most protons in a small molecule.
Acquisition Time (aq)2-4 sProvides sufficient digital resolution to resolve fine couplings.
Spectral Width (sw)12-16 ppmA standard range that encompasses most organic proton signals.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled pulse sequence with a 30° pulse angle.
Number of Scans (ns)128-1024A higher number of scans is necessary due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sA longer delay ensures quantitative analysis, especially for quaternary carbons.
Acquisition Time (aq)1-2 sProvides adequate resolution for proton-decoupled spectra.
Spectral Width (sw)200-240 ppmCovers the full range of carbon chemical shifts.

¹H and ¹³C NMR Spectral Analysis of this compound

The following sections detail the interpretation of the ¹H and ¹³C NMR spectra of this compound. The data presented is based on typical values found in the literature and spectral databases for this and structurally related compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three main groups of signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the hydantoin ring, and the N-H proton.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.5Singlet (broad)1HN₃-H
~7.2-7.6Multiplet5HPhenyl-H
~4.1-4.3Singlet2HC₅-H₂

Detailed Interpretation:

  • N₃-H Proton (δ ~8.5-9.5 ppm): The proton attached to the N₃ nitrogen is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃, this peak may be less broad than in protic solvents.

  • Phenyl Protons (δ ~7.2-7.6 ppm): The five protons of the phenyl ring will give rise to a complex multiplet in the aromatic region. The ortho-protons (C₂' and C₆') are generally shifted slightly downfield compared to the meta- (C₃' and C₅') and para- (C₄') protons due to the deshielding effect of the nitrogen atom.

  • Methylene Protons (C₅-H₂, δ ~4.1-4.3 ppm): The two protons on the C₅ carbon of the hydantoin ring are chemically and magnetically equivalent, and therefore, they are expected to appear as a sharp singlet.

1H_NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Acquisition Parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate assign Peak Assignment integrate->assign

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~170-175C₄ (C=O)
~155-160C₂ (C=O)
~135-140C₁' (ipso-C)
~128-130C₃'/C₅' (meta-C)
~125-128C₄' (para-C)
~120-125C₂'/C₆' (ortho-C)
~45-50C₅ (CH₂)

Detailed Interpretation:

  • Carbonyl Carbons (C₂ and C₄): The two carbonyl carbons of the hydantoin ring are in different electronic environments. The C₄ carbon, being part of an amide-like structure, is typically found further downfield (~170-175 ppm) compared to the C₂ carbon, which is part of a urea-like moiety (~155-160 ppm).

  • Phenyl Carbons: The phenyl group will show four distinct signals. The ipso-carbon (C₁'), directly attached to the nitrogen, will be a quaternary carbon with a chemical shift around 135-140 ppm. The signals for the ortho- (C₂'/C₆'), meta- (C₃'/C₅'), and para- (C₄') carbons will appear in the typical aromatic region between 120 and 130 ppm.

  • Methylene Carbon (C₅): The C₅ carbon of the hydantoin ring is an aliphatic methylene carbon and is expected to resonate in the upfield region of the spectrum, typically around 45-50 ppm.

13C_NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh_c Weigh Compound (Higher Concentration) dissolve_c Dissolve in Deuterated Solvent weigh_c->dissolve_c filter_c Filter into NMR Tube dissolve_c->filter_c setup_c Set Acquisition Parameters (¹³C) filter_c->setup_c acquire_c Acquire FID (Proton Decoupled) setup_c->acquire_c ft_c Fourier Transform acquire_c->ft_c phase_c Phase Correction ft_c->phase_c assign_c Peak Assignment phase_c->assign_c

Caption: Workflow for ¹³C NMR analysis.

Advanced NMR Techniques for Unambiguous Assignments

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, it would confirm the coupling within the phenyl ring protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the methylene proton signal to the C₅ carbon signal and the aromatic proton signals to their respective carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For example, correlations from the methylene protons (C₅-H₂) to the carbonyl carbons (C₂ and C₄) and the ipso-carbon of the phenyl ring (C₁') would be expected.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous picture of its molecular structure. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in these notes, researchers and drug development professionals can confidently characterize this and other related hydantoin derivatives. The use of advanced 2D NMR techniques further enhances the certainty of these structural assignments, which is a critical step in the journey of drug discovery and development.

References

The Versatile Scaffold: Application Notes for 1-Phenylimidazolidine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hydantoin Moiety

The 1-phenylimidazolidine-2,4-dione, a core structure of the broader hydantoin class of compounds, represents a privileged scaffold in the landscape of medicinal chemistry. First synthesized in the early 20th century, its true potential was unlocked with the discovery of the profound anticonvulsant activity of its derivative, Phenytoin, in 1938.[1][2] This seminal discovery established the imidazolidine-2,4-dione nucleus as a pharmacologically significant motif. Its rigid, five-membered heterocyclic structure, featuring two carbonyl groups, a phenyl substituent, and sites for further functionalization, provides an ideal framework for interacting with a diverse array of biological targets.[3][4]

This guide provides an in-depth exploration of this compound and its derivatives, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its multifaceted applications as an anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory agent. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this exciting area of medicinal chemistry.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid with the chemical formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[5] It is sparingly soluble in water but soluble in many organic solvents. The presence of the phenyl group imparts a degree of lipophilicity, which is often crucial for crossing biological membranes.

The synthesis of the imidazolidine-2,4-dione core can be achieved through several established methods, most notably the Bucherer-Bergs reaction and the Biltz synthesis.[6] A common and versatile approach involves the condensation of an α-amino acid with an isocyanate, followed by cyclization. For this compound and its derivatives, this often involves the reaction of a substituted aniline with an α-amino acid or a related precursor.

A generalized synthetic scheme is presented below:

Synthesis_of_1_Phenylimidazolidine_2_4_dione_Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Amino_Acid α-Amino Acid Derivative (e.g., Glycine ester) Reaction_Step Condensation & Cyclization Amino_Acid->Reaction_Step Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Reaction_Step Product_Scaffold 1-Phenylimidazolidine- 2,4-dione Scaffold Reaction_Step->Product_Scaffold Formation of Hydantoin Ring

Caption: Generalized synthesis of the this compound scaffold.

Applications in Medicinal Chemistry: Protocols and Methodologies

The versatility of the this compound scaffold has led to its exploration in a multitude of therapeutic areas. The following sections provide detailed protocols for evaluating the biological activity of its derivatives.

Anticonvulsant Activity

The most well-established application of this scaffold is in the treatment of epilepsy.[2] Phenytoin (5,5-diphenylimidazolidine-2,4-dione) is a cornerstone of antiepileptic therapy, and novel derivatives continue to be explored for improved efficacy and safety profiles.[1][7] Preclinical evaluation of anticonvulsant activity is primarily conducted using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[8]

This model is predictive of efficacy against generalized tonic-clonic seizures.[3] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3][9]

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Electroconvulsive shock generator with corneal electrodes.

  • 0.9% saline solution.

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

  • Test compound, vehicle control (e.g., 0.9% saline or a suitable solvent), and positive control (e.g., Phenytoin).

Procedure:

  • Animal Preparation: Acclimatize animals for at least 3-4 days before the experiment with free access to food and water.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). Dosing should be based on preliminary toxicity studies.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined from pilot studies (typically 30-120 minutes post-administration).

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[3]

    • Place the corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[3]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. The seizure is characterized by a tonic extension of the forelimbs and hindlimbs, followed by clonic episodes.[3]

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.[3]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (median effective dose) using probit analysis.

This test identifies compounds that can raise the seizure threshold and is a model for absence seizures.[10]

Materials:

  • Male albino mice (18-25 g).

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

  • Test compound, vehicle control, and positive control (e.g., Ethosuximide).

  • Observation chambers.

Procedure:

  • Animal Preparation and Drug Administration: As described in the MES test protocol.

  • PTZ Injection: At the time of peak drug effect, administer PTZ subcutaneously in the loose skin on the back of the neck.[11]

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the onset of seizures.

  • Seizure Scoring: Seizures are typically scored based on their severity (e.g., myoclonic jerks, clonus, tonic extension).[12] A common endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.[11]

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.

Anticonvulsant_Screening_Workflow Start Start: Test Compound Animal_Prep Animal Acclimation & Grouping Start->Animal_Prep Drug_Admin Administer Compound, Vehicle, or Positive Control Animal_Prep->Drug_Admin Pre_Treat Pre-treatment Interval (Time to Peak Effect) Drug_Admin->Pre_Treat MES_Test Maximal Electroshock (MES) Test Pre_Treat->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Pre_Treat->scPTZ_Test Observe_MES Observe for Tonic Hindlimb Extension MES_Test->Observe_MES Observe_scPTZ Observe for Clonic Seizures scPTZ_Test->Observe_scPTZ Analyze_MES Analyze Protection (%) & Calculate ED₅₀ Observe_MES->Analyze_MES Analyze_scPTZ Analyze Protection (%) & Calculate ED₅₀ Observe_scPTZ->Analyze_scPTZ End End: Anticonvulsant Profile Analyze_MES->End Analyze_scPTZ->End

Caption: Experimental workflow for anticonvulsant screening.

Anticancer Activity

Derivatives of imidazolidine-2,4-dione have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various cancer cell lines.[8][13] A fundamental in vitro method to assess this is the MTT assay, which measures cell viability.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom microplates.

  • Test compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Compound Class Specific Analog Target Cell Line IC₅₀ (µM)
Imidazolidine-2,4-dionePyridin-3-yl substitutedMCF-7 (Breast)Data specific to this compound is not readily available, but related structures show activity in the micromolar range.
Imidazolidine-2,4-dionePyridin-3-yl substitutedHCT-116 (Colon)As above.

Table 1: Representative Anticancer Activity of Imidazolidine-2,4-dione Derivatives. Note: Specific IC₅₀ values for this compound are not provided in the search results, but the table illustrates the expected data format for such studies.[8]

Enzyme Inhibition

The imidazolidine-2,4-dione scaffold has been successfully employed to design inhibitors for various enzymes, including protein tyrosine phosphatases (PTPs) which are implicated in diseases like diabetes, obesity, and autoimmune disorders.[14][15]

This colorimetric assay measures the activity of PTP1B by detecting the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP).[13][16]

Materials:

  • Recombinant human PTP1B enzyme.

  • PTP1B assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).[14][16]

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 4 mM in assay buffer).[14][16]

  • Test inhibitor and positive control (e.g., Sodium Orthovanadate).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Test inhibitor at various concentrations (typically dissolved in DMSO and then diluted in buffer).

    • PTP1B enzyme solution (e.g., 1 µg/mL final concentration).[14][16]

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[17]

  • Reaction Initiation: Add pNPP solution to each well to start the reaction.[17]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[16][17]

  • Measurement: Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.[13][16]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value.

Enzyme_Inhibition_Assay Enzyme PTP1B Enzyme Binding Binding & Pre-incubation Enzyme->Binding Inhibitor Test Compound (Imidazolidine-2,4-dione derivative) Inhibitor->Binding Substrate pNPP (Substrate) Reaction Enzymatic Reaction Substrate->Reaction Binding->Reaction Product p-Nitrophenol (Colored Product) Reaction->Product Measurement Measure Absorbance at 405 nm Product->Measurement Analysis Calculate % Inhibition & IC₅₀ Measurement->Analysis

Caption: Logical flow of a PTP1B enzyme inhibition assay.

Antimicrobial Activity

The hydantoin scaffold has also been investigated for its antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Test compound stock solution.

  • Positive control antibiotic (e.g., Ampicillin).

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This will bring the final volume to 100 µL and the bacterial concentration to the target density.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7] This can be assessed visually or by using a plate reader.

  • Data Reporting: The MIC is reported in µg/mL.

Conclusion and Future Directions

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. Its synthetic accessibility and the ability to introduce diverse substituents make it an attractive starting point for generating compound libraries for high-throughput screening. The protocols detailed in this guide provide a comprehensive framework for researchers to explore the vast therapeutic potential of this remarkable heterocyclic system. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the legacy of the hydantoin core in medicinal chemistry.

References

1-Phenylimidazolidine-2,4-dione: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of clinically significant drugs.[1][2] From the pioneering anticonvulsant phenytoin to the antiarrhythmic agent ropitoin and the muscle relaxant dantrolene, the hydantoin moiety has consistently demonstrated its capacity to interact with a diverse range of biological targets.[2] The structural rigidity of the five-membered ring, coupled with the presence of hydrogen bond donors and acceptors, provides an ideal framework for the design of targeted therapeutics.

This guide focuses on a specific, yet broadly applicable, member of this family: 1-phenylimidazolidine-2,4-dione, also known as 1-phenylhydantoin. The introduction of a phenyl group at the N-1 position offers a unique vector for molecular exploration, allowing for the strategic modification of physicochemical properties and the introduction of pharmacophoric features to engage with specific biological targets. This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols for the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be reliably achieved through the cyclization of N-phenylglycine. This method provides a straightforward and efficient route to the desired scaffold, setting the stage for subsequent derivatization.

Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures for hydantoins.[3]

Materials:

  • N-phenylglycine

  • Potassium cyanate (KOCN)

  • Acetic acid

  • Hydrochloric acid (37%)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 1 L round-bottom flask, dissolve 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of distilled water.

  • Add 1 ml of acetic acid to the solution.

  • Heat the mixture to 60°C with stirring.

  • After 30 minutes, prepare a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water and add it to the reaction mixture.

  • Continue heating at 60°C for 90 minutes.

  • Add 25 ml of 37% hydrochloric acid to the reaction mixture.

  • Increase the temperature to 90°C and heat for 15 hours under reflux.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from 95% ethanol to yield pure 1-phenylhydantoin. The expected melting point is 197-198°C.[3]

Causality Behind Experimental Choices:

  • Acetic Acid: The initial addition of a small amount of acetic acid helps to maintain a slightly acidic pH, which facilitates the reaction between the amine of N-phenylglycine and cyanate.

  • Hydrochloric Acid: The subsequent addition of strong acid (HCl) is crucial for the acid-catalyzed cyclization of the intermediate ureidoacetic acid derivative to form the hydantoin ring.

  • Reflux: Heating under reflux for an extended period ensures the completion of the cyclization reaction, which can be slow.

  • Recrystallization: This final purification step is essential to remove any unreacted starting materials or byproducts, yielding a product of high purity suitable for subsequent derivatization and biological testing.

Application in Drug Design: A Scaffold for Diverse Therapeutic Areas

The this compound scaffold, with its reactive nitrogen at the N-3 position and the potential for substitution on the C-5 position, provides a versatile platform for the development of novel therapeutic agents. The phenyl group at N-1 can be further functionalized or can serve as a key pharmacophoric element for target engagement.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[4][5][6] While phenytoin (5,5-diphenylhydantoin) is the most famous example, modifications at the N-1 and N-3 positions have been explored to modulate activity and reduce side effects.[7] The 1-phenyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting starting point for the design of new anticonvulsants.

Caption: Workflow for anticonvulsant drug discovery.

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9][10]

Materials:

  • Electroconvulsive shock generator with corneal or auricular electrodes

  • Male mice (25-30 g) or rats (200-250 g)[10]

  • Test compounds (derivatives of this compound) dissolved in a suitable vehicle (e.g., 0.9% saline)

  • Standard anticonvulsant drug (e.g., Phenytoin) as a positive control[10]

  • Topical anesthetic (e.g., 0.5% tetracaine) for corneal electrodes

  • Conductivity solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days. On the day of the experiment, weigh each animal and administer the test compound, vehicle, or positive control, typically via intraperitoneal (i.p.) injection. The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compounds (e.g., 30 minutes or 1 hour).[10]

  • Electrode Application: Apply a drop of topical anesthetic to the animal's eyes before placing corneal electrodes. If using auricular electrodes, apply a small amount of electrode gel.

  • MES Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[11]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[8]

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Anticancer Activity

The hydantoin scaffold is a promising framework for the development of anticancer agents.[12] Derivatives have been shown to target various mechanisms involved in cancer progression, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. The 1-phenyl group can be strategically positioned to interact with hydrophobic pockets in the active sites of target enzymes.

anticancer_screening_workflow start Synthesized 1-Phenylhydantoin Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) start->cell_culture Prepare Test Compounds treatment Treatment with Varying Concentrations of Derivatives cell_culture->treatment Seed Cells mtt_assay MTT Assay for Cell Viability treatment->mtt_assay Incubate for 24-72h data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) data_analysis->mechanism_studies For Potent Compounds

Caption: Workflow for in vitro anticancer screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][13][14][15] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls (medium only). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Hydantoin derivatives have also been investigated for their antimicrobial properties.[16][17][18][19][20][21] The N-1 phenyl substitution can be a key determinant of antimicrobial activity, potentially by enhancing membrane permeability or interaction with bacterial targets.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compounds 1-Phenylhydantoin Derivatives microdilution Broth Microdilution compounds->microdilution inoculum Bacterial/Fungal Inoculum inoculum->microdilution mic Determine MIC microdilution->mic mbc Determine MBC/MFC mic->mbc

Caption: Workflow for antimicrobial susceptibility testing.

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3][6][22]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension of the microorganism, standardized to a 0.5 McFarland turbidity standard

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for Anticonvulsant Activity of this compound Derivatives

CompoundR1 (at N-3)R2 (at C-5)MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
1a -H-H>100--
1b -CH3-H85>300>3.5
1c -H-CH392>300>3.2
1d -CH3-CH3552504.5

Table 2: Example Data Summary for Anticancer Activity of this compound Derivatives

CompoundR (at N-3)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
2a -H>100>100
2b -(CH2)2-Ph25.331.8
2c -(CH2)2-(4-Cl-Ph)12.115.5
2d -(CH2)2-(4-OCH3-Ph)45.752.1

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for generating libraries of compounds for high-throughput screening. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile scaffold in anticonvulsant, anticancer, and antimicrobial drug discovery. Future research should focus on elucidating the structure-activity relationships of N-1-phenyl substituted hydantoins to guide the rational design of more potent and selective drug candidates.

References

Application Notes and Protocols for the Development of 1-Phenylimidazolidine-2,4-dione Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The 1-phenylimidazolidine-2,4-dione core, a heterocyclic structure also known as a hydantoin, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1] The structural rigidity of the hydantoin ring, combined with the potential for diverse substitutions at the N1, N3, and C5 positions, allows for the fine-tuning of physicochemical properties and target-specific interactions. This versatility makes it an attractive starting point for the development of novel therapeutic agents.

Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a cornerstone in the treatment of epilepsy, is a prime example of the therapeutic success of this scaffold.[2] Its mechanism of action, primarily through the blockade of voltage-gated sodium channels, highlights the potential of these compounds to modulate neuronal excitability.[2] Beyond anticonvulsant effects, researchers have successfully modified the hydantoin core to elicit potent antimicrobial and cytotoxic activities, expanding its therapeutic horizons.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of this compound derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step.

Part 1: Synthesis and Characterization of this compound Derivatives

A general workflow for the synthesis and characterization of novel this compound derivatives is outlined below. The initial synthesis of the core scaffold is followed by diversification through various chemical reactions.

Synthesis_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_characterization Characterization A Starting Materials (e.g., Phenyl Isocyanate, Amino Acid Ester) B Cyclization Reaction to form This compound Core A->B Reaction Conditions C Purification (Recrystallization/Chromatography) B->C D Core Scaffold C->D E Substitution/Condensation Reactions D->E Various Reagents F Library of Derivatives E->F G Spectroscopic Analysis (NMR, IR, Mass Spec) F->G H Purity Assessment (HPLC, Elemental Analysis) G->H Biological_Assay_Workflow cluster_assays Biological Assays cluster_anticonvulsant Anticonvulsant Evaluation cluster_antimicrobial Antimicrobial Evaluation cluster_anticancer Anticancer Evaluation A Synthesized Derivatives B Anticonvulsant Assays (in vivo) A->B C Antimicrobial Assays (in vitro) A->C D Anticancer Assays (in vitro) A->D B1 Maximal Electroshock (MES) Test B->B1 B2 Pentylenetetrazole (PTZ) Test B->B2 C1 Broth Microdilution (MIC Determination) C->C1 C2 Disk Diffusion Assay C->C2 D1 MTT Cell Viability Assay (IC50 Determination) D->D1 D2 Apoptosis Assay (Annexin V/PI Staining) D->D2 Apoptosis_Pathway A Anticancer Derivative B Induction of Apoptosis A->B C Caspase Activation B->C D Phosphatidylserine Translocation C->D E Loss of Membrane Integrity C->E F Annexin V Binding (Early Apoptosis) D->F G PI Staining (Late Apoptosis/Necrosis) E->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-phenylhydantoin. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the challenges of this synthesis and achieve optimal results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of 1-phenylhydantoin.

Q1: My yield of 1-phenylhydantoin is consistently low. What are the most likely causes?

Low yields in 1-phenylhydantoin synthesis can stem from several factors. One of the primary culprits is the incomplete conversion of the starting materials. This can be due to suboptimal reaction conditions such as incorrect temperature, reaction time, or pH. Another significant factor can be the purity and stability of the starting material, N-phenylglycine, which can be prone to racemization and other side reactions under certain conditions.[1] Additionally, side reactions such as the hydrolysis of the hydantoin ring can reduce the final product yield.[2][3][4] Inefficient purification methods can also lead to loss of product.

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

The most common byproduct is the unreacted starting material, N-phenylglycine. Another possibility is the formation of hydantoic acid, which results from the partial hydrolysis of the 1-phenylhydantoin product.[2][3][4] Under harsh basic conditions, further degradation of the hydantoin ring can occur. If using methods involving cyanides, side reactions with these reagents are also possible. It is crucial to characterize the byproduct using analytical techniques such as NMR, IR, and mass spectrometry to identify its structure and determine its origin.

Q3: How critical is the quality of the N-phenylglycine starting material?

The quality of N-phenylglycine is paramount for a successful synthesis. N-Phenylglycine is known to be susceptible to racemization, which can be influenced by the reaction conditions.[1] Impurities in the N-phenylglycine can also interfere with the reaction, leading to lower yields and the formation of byproducts. It is advisable to use high-purity N-phenylglycine and to verify its identity and purity by analytical methods before use.

Q4: What is the optimal method for purifying 1-phenylhydantoin?

Recrystallization is the most common and effective method for purifying 1-phenylhydantoin. A suitable solvent system, often an alcohol-water mixture, should be chosen to ensure good solubility of the product at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization upon cooling. It is important to perform the recrystallization carefully to minimize product loss. In cases where recrystallization is insufficient to remove certain impurities, column chromatography may be necessary.

Troubleshooting Guides

This section provides more detailed guidance on troubleshooting specific problems you may encounter during the synthesis of 1-phenylhydantoin.

Problem 1: Low Product Yield

A low yield of 1-phenylhydantoin is a frequent issue. The following guide will help you systematically identify and address the potential causes.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 1-Phenylhydantoin check_reagents 1. Verify Starting Material Quality (N-phenylglycine, Potassium Cyanate) start->check_reagents check_conditions 2. Optimize Reaction Conditions (Temperature, Time, pH) check_reagents->check_conditions No Issue solution_reagents Use high-purity, well-characterized starting materials. Store N-phenylglycine appropriately to prevent degradation. check_reagents->solution_reagents Issue Found check_workup 3. Evaluate Work-up & Purification (Extraction, Recrystallization) check_conditions->check_workup No Issue solution_conditions Systematically vary reaction parameters to find the optimum. Monitor reaction progress by TLC or HPLC. check_conditions->solution_conditions Issue Found side_reactions 4. Investigate Side Reactions (Hydrolysis, etc.) check_workup->side_reactions No Issue solution_workup Ensure efficient extraction and minimize product loss during recrystallization. Consider alternative purification methods if necessary. check_workup->solution_workup Issue Found solution_side_reactions Adjust reaction conditions to minimize hydrolysis (e.g., control pH and temperature). Use inert atmosphere if starting materials are air-sensitive. side_reactions->solution_side_reactions Issue Found end Improved Yield side_reactions->end No Obvious Side Reactions Re-evaluate entire process solution_reagents->end solution_conditions->end solution_workup->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in 1-phenylhydantoin synthesis.

Detailed Steps for Troubleshooting Low Yield:

  • Starting Material Quality:

    • N-Phenylglycine: As previously mentioned, the purity of N-phenylglycine is crucial. It should be a white to off-white crystalline solid.[] Discoloration may indicate degradation. Confirm its identity and purity using techniques like melting point determination, NMR, and IR spectroscopy. N-phenylglycine is known to be prone to racemization, which can be accelerated by improper storage or handling.[1]

    • Potassium Cyanate: This reagent should be dry and free-flowing. Clumps may indicate moisture absorption, which can affect its reactivity.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation of the product.

    • Reaction Time: The reaction should be monitored to determine the optimal time for completion. This can be done by taking aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. For the Urech hydantoin synthesis, the reaction is typically carried out under acidic conditions.[6]

  • Work-up and Purification:

    • Extraction: If an extraction step is involved, ensure that the pH is adjusted correctly to maximize the partitioning of the product into the organic phase.

    • Recrystallization: The choice of solvent for recrystallization is critical. A solvent screen may be necessary to find the optimal solvent or solvent mixture that provides good recovery of pure 1-phenylhydantoin.

  • Side Reactions:

    • Hydrolysis: The hydantoin ring is susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures.[2][3][4] This can lead to the formation of N-phenylhydantoic acid, which will reduce the yield of the desired product. Careful control of pH and temperature during the reaction and work-up is essential to minimize this side reaction.

Table 1: Key Parameters and Their Potential Impact on Yield

ParameterPotential Issue if Not OptimizedRecommended Action
N-Phenylglycine Purity Presence of impurities can lead to side reactions and lower yield.Use high-purity starting material. Characterize before use.
Reaction Temperature Too low: incomplete reaction. Too high: increased side reactions/degradation.Optimize temperature based on literature and experimental monitoring.
Reaction Time Too short: incomplete reaction. Too long: potential for product degradation.Monitor reaction progress to determine the optimal endpoint.
pH Suboptimal pH can slow down the reaction or promote hydrolysis.Carefully control and monitor the pH of the reaction mixture.
Purification Method Inefficient recrystallization leads to product loss.Optimize recrystallization solvent and conditions. Consider chromatography if needed.
Problem 2: Product Purity Issues

Obtaining pure 1-phenylhydantoin is essential for its intended applications. If you are facing purity issues, consider the following:

Common Impurities and Their Removal:

  • Unreacted N-Phenylglycine: This is a common impurity. It can often be removed by washing the crude product with a solvent in which 1-phenylhydantoin is sparingly soluble, but N-phenylglycine is more soluble. Recrystallization is also effective.

  • N-Phenylhydantoic Acid: This hydrolysis byproduct can be difficult to separate from the final product due to their structural similarity. Careful control of the reaction and work-up conditions to prevent its formation is the best strategy. If it does form, it may be possible to separate it by careful recrystallization or chromatography.

  • Inorganic Salts: These can be introduced from the reagents used (e.g., potassium cyanate). Washing the crude product with water is usually sufficient to remove them.

Analytical Techniques for Purity Assessment:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography (TLC, HPLC): These techniques are excellent for detecting the presence of impurities.

  • Spectroscopy (NMR, IR, Mass Spectrometry): These methods provide detailed structural information and can be used to confirm the identity of the product and any impurities present.

Reaction Mechanism and Workflow

A clear understanding of the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis. The most common laboratory synthesis of 1-phenylhydantoin is a variation of the Urech hydantoin synthesis.

Urech Hydantoin Synthesis for 1-Phenylhydantoin

UrechSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product NPG N-Phenylglycine Ureido N-Phenylureidoacetic Acid NPG->Ureido + KOCN (in situ isocyanate formation) KOCN Potassium Cyanate Hydantoin 1-Phenylhydantoin Ureido->Hydantoin Acid-catalyzed cyclization (-H2O)

Caption: Simplified mechanism of 1-phenylhydantoin synthesis via the Urech method.

This reaction proceeds in two main steps:

  • Formation of the Ureido Intermediate: N-phenylglycine reacts with potassium cyanate (which in the presence of acid generates isocyanic acid in situ) to form N-phenylureidoacetic acid.

  • Cyclization: The ureido intermediate then undergoes an acid-catalyzed intramolecular cyclization, with the elimination of a water molecule, to form the 1-phenylhydantoin ring.

References

Navigating the Nuances of Hydantoin Synthesis: A Technical Support Guide for the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs synthesis of hydantoins. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction. Here, we move beyond simple protocols to address the specific challenges you may encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design and troubleshooting efforts.

Hydantoins are a critical scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4] The Bucherer-Bergs reaction, first reported by Bergs in 1929 and later refined by Bucherer, remains one of the most direct and versatile methods for their synthesis from simple carbonyl compounds, a cyanide source, and ammonium carbonate.[5][6] Despite its utility, the reaction is not without its complexities. This guide, presented in a question-and-answer format, addresses common issues to help you achieve optimal results.

Section 1: Low Yield and Incomplete Conversion

Low product yield is one of the most frequently reported issues. The following questions address common causes and provide actionable solutions.

Question: My reaction has stalled, or the yield of my desired hydantoin is disappointingly low. What are the likely causes and how can I improve it?

Answer: Several factors can contribute to low yields in the Bucherer-Bergs synthesis. Let's break down the most common culprits and their solutions:

  • Sub-optimal Reaction Conditions: The standard conditions of heating a carbonyl compound with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol at 60-70°C work well for many substrates.[7][8] However, for less reactive carbonyls, such as sterically hindered ketones or electron-deficient aromatic aldehydes, these conditions may be insufficient.

    • Solution 1: Increase Reaction Temperature and Time. For challenging substrates, prolonging the reaction time can significantly improve yields.[7] In some cases, increasing the temperature to 110°C in a sealed vessel to prevent the loss of volatile components like ammonia and carbon dioxide can be beneficial.[7]

    • Solution 2: Solvent Modification. For reactions that fail in aqueous ethanol, switching to a higher-boiling point solvent like acetamide, formamide, or dimethylformamide (DMF) has been shown to be effective.[7][8]

    • Solution 3: The Hoyer Modification. This variation involves heating the standard reaction mixture in a closed system under an atmosphere of carbon dioxide at elevated pressure.[8] This can enhance the carboxylation step of the aminonitrile intermediate, leading to improved yields.

  • Reagent Stoichiometry and Quality: The molar ratio of your reactants is crucial.

    • Solution: A common starting point is a 1:2:2 molar ratio of the carbonyl compound to the cyanide salt and ammonium carbonate.[9] Ensure your ammonium carbonate has not decomposed, as it can degrade over time, releasing ammonia and carbon dioxide.

  • pH Control: The pH of the reaction mixture should be maintained in the range of 8-9.[9]

    • Explanation: Ammonium carbonate acts as a buffer in this range.[9] A more acidic pH will hinder the formation of the crucial cyanohydrin intermediate, while a strongly alkaline environment can lead to the degradation of the cyanide reagent.[9]

  • Substrate Solubility: Poor solubility of the starting carbonyl compound in the reaction medium can lead to a sluggish or incomplete reaction.

    • Solution: While aqueous ethanol is a common solvent, you may need to adjust the co-solvent or its ratio to fully dissolve your substrate.[5] Continuous flow methodologies have also been developed to overcome solubility issues by utilizing a biphasic system with a larger interfacial area.[10][11]

Table 1: Recommended Starting Conditions for Bucherer-Bergs Synthesis

ParameterRecommended RangeNotes
Temperature 60 - 110 °CHigher temperatures may be needed for less reactive substrates.
Solvent Aqueous Ethanol (50-60%)Consider acetamide or DMF for challenging cases.[7][8]
Reagent Ratio 1:2:2 (Carbonyl:Cyanide:(NH₄)₂CO₃)Can be adjusted based on substrate reactivity.[9]
pH 8 - 9Maintained by the ammonium carbonate buffer.[9]

Section 2: Side Product Formation and Purification Challenges

The formation of unexpected byproducts can complicate purification and reduce the yield of the target hydantoin.

Question: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

Answer: Side product formation often arises from the reactivity of the intermediates in the reaction pathway.

  • Formation of α-Ureido Acids: Hydantoins can be considered the cyclodehydrated form of α-ureido acids.[8] In some cases, particularly during workup or if the cyclization is incomplete, you may isolate the corresponding ureido acid.

    • Solution: Ensure the final cyclization step goes to completion by providing sufficient heat and reaction time. During workup, acidification with HCl helps to precipitate the hydantoin.[9] If ureido acids are the main product, they can often be cyclized to the hydantoin in a separate step by heating with acid.

  • Products from Cyanide Reactivity: Excess cyanide can potentially lead to side reactions.

    • Solution: Carefully control the stoichiometry of the cyanide reagent. A 1:2 ratio of carbonyl to cyanide is a good starting point.[9]

  • Unreacted Starting Material: Incomplete conversion will leave you with unreacted aldehyde or ketone, which can complicate purification.

    • Solution: Address the factors for low yield mentioned in Section 1. Most hydantoins are crystalline and can be purified by recrystallization from a suitable solvent, such as ethanol/water mixtures, which often effectively removes unreacted starting materials.[7][9][12]

Question: My crude product is difficult to purify. What are the best practices for isolating pure hydantoin?

Answer: Fortunately, most hydantoins are crystalline compounds, which simplifies their purification.[7][12]

  • Standard Protocol:

    • After the reaction is complete, cool the mixture.

    • Carefully acidify with hydrochloric acid (HCl) to precipitate the crude hydantoin.[9] Caution: This step should be performed in a well-ventilated fume hood as it will generate toxic hydrogen cyanide gas.

    • Collect the solid by filtration.

    • Recrystallize the crude product from an appropriate solvent system, commonly an ethanol/water mixture.[9]

Section 3: Mechanistic Understanding and Experimental Design

A solid grasp of the reaction mechanism is fundamental to effective troubleshooting and optimization.

Question: Can you illustrate the mechanism of the Bucherer-Bergs reaction and highlight the critical steps?

Answer: The Bucherer-Bergs reaction is a classic example of a multicomponent reaction. While the exact sequence can vary, the generally accepted mechanism involves the following key transformations:

  • Cyanohydrin Formation: The carbonyl compound reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) in an SN2-type reaction to form an α-aminonitrile.[9]

  • Carboxylation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid.[9]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.[9]

  • Rearrangement to Hydantoin: This intermediate then rearranges, via an isocyanate, to the final, more stable hydantoin product.[5][9]

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism Carbonyl Carbonyl (Aldehyde or Ketone) Cyanohydrin Cyanohydrin Carbonyl->Cyanohydrin + CN⁻ KCN KCN / NaCN KCN->Cyanohydrin AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile α-Aminonitrile AmmoniumCarbonate->Aminonitrile CarbamicAcid Cyano-Carbamic Acid AmmoniumCarbonate->CarbamicAcid Cyanohydrin->Aminonitrile + NH₃ Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Caption: Figure 1: Bucherer-Bergs Reaction Mechanism

Question: How can I apply this mechanistic understanding to my experimental design?

Answer: Understanding the mechanism allows for a more rational approach to optimization:

  • Le Chatelier's Principle: The formation of ammonia and carbon dioxide from ammonium carbonate is a reversible equilibrium. Performing the reaction in a sealed vessel at elevated temperatures can increase the concentration of these key reagents, driving the reaction forward.[7]

  • Nucleophilicity: The key steps involve nucleophilic attack. The choice of solvent can influence the nucleophilicity of the cyanide and amino groups.

  • Intermediate Stability: If you are isolating intermediates like the ureido acid, it suggests that the final cyclization and rearrangement are the rate-limiting steps under your current conditions. Increasing the temperature or prolonging the reaction time can help overcome this barrier.

Section 4: Safety Considerations

Question: What are the critical safety precautions I must take when performing the Bucherer-Bergs synthesis?

Answer: The primary hazard in this reaction is the use of cyanide salts (KCN or NaCN).

  • Cyanide Handling: Cyanide salts are highly toxic.[9] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Acidification: The acidification step during workup will generate hydrogen cyanide (HCN), a highly toxic and volatile gas. This must be performed in a certified chemical fume hood.

  • Waste Disposal: All cyanide-containing waste must be disposed of according to your institution's hazardous waste protocols. This typically involves quenching the waste with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Carbonyl, KCN, (NH₄)₂CO₃, Solvent) B 2. Reaction (Heating at 60-110°C) A->B C 3. Cooldown B->C D 4. Acidification (in Fume Hood!) (Precipitation of Crude Product) C->D E 5. Filtration D->E F 6. Recrystallization (e.g., Ethanol/Water) E->F G 7. Isolation of Pure Hydantoin F->G

Caption: Figure 2: Experimental Workflow

References

Technical Support Center: Synthesis of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Phenylimidazolidine-2,4-dione, also known as 1-phenylhydantoin, is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] While several synthetic routes exist, achieving high yields consistently can be challenging due to side reactions, reagent sensitivity, and suboptimal reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and optimize the synthesis for improved yields and purity.

Section 1: Understanding the Core Synthesis

The synthesis of hydantoin derivatives can be approached through several methods, including the Urech, Biltz, and Bucherer-Bergs reactions.[3][4][5] A common and versatile method involves the reaction of an appropriate α-amino acid or its derivative with an isocyanate. For this compound, a typical route involves the reaction of an amino acid (like glycine) with phenyl isocyanate, followed by cyclization.

Reaction Mechanism: Amino Acid Route

The synthesis proceeds in two main stages:

  • Urea Derivative Formation: The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the phenyl isocyanate. This forms an N-phenyl-N'-carboxymethylurea intermediate.

  • Intramolecular Cyclization: Under acidic or basic conditions, the carboxyl group (or its ester) is activated. The nitrogen atom of the urea moiety then performs an intramolecular nucleophilic attack on the activated carboxyl carbon, leading to ring closure and the formation of the this compound ring after dehydration.

Reaction_Mechanism Glycine Glycine (or Glycine Ester) Intermediate N-Phenyl-N'-carboxymethylurea Intermediate Glycine->Intermediate Nucleophilic Attack PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Acid/Base Catalyzed)

Caption: General reaction pathway for 1-phenylhydantoin synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems. A logical workflow for diagnosing issues is presented below.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Q1: Are my starting materials pure and dry? Start->CheckReagents CheckConditions Q2: Are the reaction conditions (T, time) optimal? CheckReagents->CheckConditions If reagents are pure SolutionReagents Recrystallize/re-purify starting materials. Use anhydrous solvents. CheckReagents->SolutionReagents If reagents are suspect CheckCatalyst Q3: Is the catalyst (acid/base) appropriate and active? CheckConditions->CheckCatalyst If conditions are correct SolutionConditions Adjust temperature/reflux time. Monitor via TLC. CheckConditions->SolutionConditions If conditions are suboptimal SideReactions Q4: Am I observing unexpected byproducts? CheckCatalyst->SideReactions If catalyst is correct SolutionCatalyst Screen different acids/bases. Ensure correct stoichiometry. CheckCatalyst->SolutionCatalyst If catalyst is suspect WorkupIssue Q5: Is product being lost during workup/purification? SideReactions->WorkupIssue If byproducts are minimal SolutionSideReactions Analyze byproducts (NMR, MS). Adjust conditions to minimize their formation. SideReactions->SolutionSideReactions If byproducts are significant SolutionWorkup Optimize extraction pH. Use alternative purification (e.g., chromatography). WorkupIssue->SolutionWorkup If workup is suspect Success Yield Improved SolutionReagents->Success SolutionConditions->Success SolutionCatalyst->Success SolutionSideReactions->Success SolutionWorkup->Success

Caption: A logical workflow for troubleshooting low-yield synthesis.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: This is a common issue that typically points to problems with reagents or initial reaction conditions.

  • Reagent Purity and Stoichiometry: Phenyl isocyanate is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming diphenylurea, which will not participate in the desired reaction.

    • Actionable Insight: Always use freshly opened or distilled phenyl isocyanate. Ensure your amino acid starting material is pure and dry. Solvents must be anhydrous. Verify the molar ratios of your reactants; an excess of one reactant may lead to side products.

  • Reaction Temperature: The initial formation of the urea intermediate is often exothermic. However, the subsequent cyclization step typically requires heating (reflux) to proceed at a reasonable rate.[6]

    • Actionable Insight: If no product is forming, ensure the reaction is being heated sufficiently. Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. If the reaction stalls, a higher temperature or longer reflux time may be necessary.

  • Ineffective Cyclization: The ring-closing step is often the bottleneck. It is typically catalyzed by either acid or base.

    • Actionable Insight: If you have evidence that the intermediate urea has formed (e.g., via TLC or NMR of a crude sample), but the final product is absent, the cyclization is failing. If using acid catalysis (e.g., HCl), ensure it is of sufficient concentration.[5] For base-catalyzed cyclization, ensure a strong enough base is used under anhydrous conditions.

Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction. What is it?

Answer: The most common insoluble white byproduct is 1,3-diphenylurea .

  • Causality: This forms when phenyl isocyanate reacts with water. Two molecules of phenyl isocyanate react with one molecule of water, releasing CO2, to form the highly stable and insoluble diphenylurea. This depletes the isocyanate available to react with your amino acid, drastically reducing the yield.

  • Prevention:

    • Use Anhydrous Solvents: Dry your solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using molecular sieves).

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture, especially during the addition of phenyl isocyanate.

    • Reagent Quality: Use a fresh bottle of phenyl isocyanate or distill it immediately before use.

Q3: The purification of my product is difficult, and I'm losing a lot of material during workup. How can I improve this?

Answer: Purification challenges often arise from suboptimal workup procedures or the presence of closely related byproducts.

  • Acid/Base Workup: The hydantoin product has an acidic N-H proton. This can be exploited for purification.

    • Actionable Insight: After the reaction, you can often precipitate the crude product by acidifying the reaction mixture.[6][7] Alternatively, you can perform a liquid-liquid extraction. By making the aqueous layer basic (e.g., with NaHCO3 or NaOH), the hydantoin can be deprotonated and extracted into the aqueous phase, leaving non-acidic organic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product, which is collected by filtration.

  • Recrystallization: This is the most common method for purifying the final product.

    • Actionable Insight: Ethanol or ethanol/water mixtures are frequently effective solvents for recrystallization.[7][8] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. If the product "oils out," you may be using too little solvent or cooling it too quickly.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this synthesis?

A: The choice of solvent depends on the specific reactants and conditions. Anhydrous polar aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are excellent for the initial urea formation as they readily dissolve the reactants. For the cyclization step, which often requires heating, higher-boiling point solvents like ethanol or toluene might be used.[6][7] Some procedures also report good results in aqueous ethanol.[9]

Q: Can I use a glycine ester instead of glycine?

A: Yes, using a glycine ester (e.g., glycine ethyl ester) is a very common and often preferred strategy. The ester group is less reactive than the carboxylic acid under the initial reaction conditions, preventing unwanted side reactions. The cyclization step will then proceed via intramolecular attack on the ester carbonyl, eliminating ethanol (or the corresponding alcohol).

Q: How does the Bucherer-Bergs reaction differ from the amino acid route?

A: The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali cyanide (like KCN), and ammonium carbonate.[8][10][11] This method would not be the primary choice for synthesizing this compound, as it's designed to install substituents at the C5 position of the hydantoin ring, not the N1 position. It is an excellent method for creating diversity at the C5 position.[11]

Section 4: Data-Driven Optimization & Protocols

Optimizing yield requires systematic variation of parameters. The following table summarizes key variables and their typical effects.

ParameterCondition AEffect on YieldCondition BEffect on YieldRationale & Citation
Catalyst 1M HCl (Acid)Good1M NaOH (Base)GoodThe cyclization step can be effectively catalyzed by either strong acid or base. The choice may depend on the stability of other functional groups in the molecule.[5][12]
Temperature Room TempLow/SlowReflux (e.g., 80-100 °C)High/FastThe ring-closing step has a significant activation energy barrier and requires thermal input to proceed efficiently.[6][9]
Solvent Anhydrous THFHighEthanol (95%)Moderate to HighAnhydrous conditions prevent the formation of diphenylurea byproduct. However, protic solvents like ethanol can facilitate proton transfer in the cyclization step.[13]
Atmosphere AirVariable/LowerInert (N₂/Ar)Consistently HigherAn inert atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive phenyl isocyanate reagent.
Standard Experimental Protocol (Illustrative)

This protocol is a representative example. Researchers must adapt it based on their specific starting materials and available equipment.

  • Esterification (if starting with Glycine): Suspend glycine (1.0 eq) in ethanol. Bubble dry HCl gas through the mixture at 0 °C until saturation, then reflux for 4-6 hours. Remove solvent under reduced pressure to obtain glycine ethyl ester hydrochloride.

  • Urea Formation: Dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add triethylamine (1.1 eq) and stir for 10 minutes at 0 °C. Slowly add phenyl isocyanate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Add 1M NaOH (2.0 eq) to the reaction mixture and stir vigorously at room temperature for 6-8 hours, monitoring by TLC.

  • Workup and Purification:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Acidify the aqueous layer with concentrated HCl to pH ~2-3.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from hot ethanol to yield pure this compound.

References

Technical Support Center: Optimization of 1-Phenylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenylhydantoin. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of the reaction, focusing on troubleshooting common issues and optimizing conditions for yield and purity.

Introduction to 1-Phenylhydantoin Synthesis

1-Phenylhydantoin is a derivative of hydantoin, a core structure in many biologically active compounds. Its synthesis is a foundational technique in medicinal chemistry. While several methods exist for the synthesis of hydantoins, a common and effective laboratory-scale preparation of 1-phenylhydantoin involves the reaction of N-phenylglycine with a cyanate source, followed by acid-catalyzed cyclization. This process, a variation of the Urech hydantoin synthesis, is valued for its straightforward approach.[1][2] However, like any chemical transformation, it is not without its challenges. This guide will address those challenges head-on, providing you with the expertise to navigate and optimize your synthetic route.

Reaction Workflow and Mechanism

A fundamental understanding of the reaction pathway is crucial for effective troubleshooting. The synthesis of 1-phenylhydantoin from N-phenylglycine and potassium cyanate proceeds through two key stages:

  • Ureido Acid Formation: N-phenylglycine is reacted with potassium cyanate to form an N-carbamoyl-N-phenylglycine (a ureido acid) intermediate.

  • Cyclization: The ureido acid intermediate undergoes an acid-catalyzed intramolecular cyclization to yield 1-phenylhydantoin.

Below is a visual representation of the overall reaction workflow.

1-Phenylhydantoin Synthesis Workflow cluster_0 Step 1: Ureido Acid Formation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification N-phenylglycine N-phenylglycine Intermediate_Formation N-carbamoyl-N-phenylglycine (Ureido Acid Intermediate) N-phenylglycine->Intermediate_Formation Reacts with Potassium_Cyanate Potassium_Cyanate Potassium_Cyanate->Intermediate_Formation Final_Product 1-Phenylhydantoin Intermediate_Formation->Final_Product Intramolecular Cyclization Acid_Catalyst Acid (e.g., HCl) Acid_Catalyst->Final_Product Precipitation Cooling & Precipitation Final_Product->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization

Caption: Workflow for the synthesis of 1-phenylhydantoin.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of 1-phenylhydantoin, or in some cases, no precipitate forms after the reaction. What are the likely causes and how can I fix this?

Answer:

Low or no yield is one of the most common issues and can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • N-phenylglycine: Ensure your N-phenylglycine is of high purity. Impurities can interfere with the reaction.

  • Potassium Cyanate: Potassium cyanate (KOCN) can hydrolyze to ammonia and potassium carbonate upon exposure to moisture. Use freshly opened or properly stored KOCN. It is advisable to use a slight excess of KOCN to compensate for any minor degradation.

2. Reaction Conditions for Ureido Acid Formation:

  • Temperature: The initial reaction between N-phenylglycine and potassium cyanate is typically conducted at a moderately elevated temperature (e.g., 60°C).[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete formation of the ureido acid intermediate. Conversely, excessively high temperatures can lead to decomposition of the reactants or intermediate.

  • pH: The initial reaction is often carried out in a weakly acidic medium (e.g., with a small amount of acetic acid) to facilitate the reaction.[3]

3. Acid-Catalyzed Cyclization:

  • Acid Concentration: Sufficiently strong acid, such as concentrated hydrochloric acid, is required to catalyze the cyclization of the ureido acid intermediate.[3] An insufficient amount of acid will result in incomplete cyclization.

  • Reaction Time and Temperature: The cyclization step often requires prolonged heating (e.g., 90°C for several hours).[3] Ensure the reaction is heated for the recommended duration to drive the cyclization to completion.

4. Product Precipitation and Isolation:

  • Cooling: 1-phenylhydantoin is typically isolated by precipitation from the cooled reaction mixture. Ensure the mixture is thoroughly cooled, preferably in an ice bath, to maximize precipitation.

  • Solubility: If the volume of the solvent is too large, the product may remain in solution. If you suspect this is the case, you can try to carefully reduce the volume of the solvent by evaporation before cooling.

Troubleshooting Workflow for Low Yield:

Troubleshooting Low Yield Start Low or No Yield Check_Reagents Verify Purity of N-phenylglycine and KOCN Start->Check_Reagents Optimize_Step1 Optimize Ureido Acid Formation: - Check Temperature (e.g., ~60°C) - Check pH (weakly acidic) Check_Reagents->Optimize_Step1 If reagents are pure Optimize_Step2 Optimize Cyclization: - Ensure Sufficient Acid Catalyst - Check Reaction Time & Temp (e.g., ~90°C, >10h) Optimize_Step1->Optimize_Step2 If Step 1 conditions are correct Optimize_Isolation Optimize Product Isolation: - Ensure Thorough Cooling - Consider Solvent Volume Optimize_Step2->Optimize_Isolation If cyclization is complete Success Improved Yield Optimize_Isolation->Success

Caption: Systematic troubleshooting for low product yield.

FAQ 2: Impure Product and Purification Challenges

Question: My final product has a low melting point and appears discolored. What are the potential impurities and what is the best way to purify 1-phenylhydantoin?

Answer:

Product impurity is often indicated by a broad or depressed melting point and discoloration. The expected melting point for pure 1-phenylhydantoin is around 197-198°C.[3]

Potential Impurities:

  • Unreacted N-phenylglycine: If the initial reaction is incomplete, the starting material will contaminate the product.

  • Ureido Acid Intermediate: Incomplete cyclization will leave the N-carbamoyl-N-phenylglycine intermediate in your final product.

  • Side-Products: At elevated temperatures and in the presence of acid, side reactions can occur, leading to colored byproducts.

Purification Strategy:

The most effective method for purifying 1-phenylhydantoin is recrystallization .

  • Solvent Selection: 95% ethanol is a commonly used and effective solvent for the recrystallization of 1-phenylhydantoin.[3] The principle of recrystallization is that the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities are either soluble in the cold solvent or insoluble in the hot solvent.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of hot 95% ethanol.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the crystals thoroughly.

Data Summary for Reaction Conditions:

ParameterRecommended ValueRationale
Ureido Acid Formation
N-phenylglycine:KOCN Ratio1:1 to 1:1.1 molar ratioA slight excess of KOCN can compensate for any hydrolysis.
Temperature60°CBalances reaction rate with reactant stability.[3]
Reaction Time~90 minutesAllows for sufficient formation of the ureido acid intermediate.[3]
Cyclization
Acid CatalystConcentrated HClProvides the necessary acidic environment for intramolecular cyclization.[3]
Temperature90°CDrives the cyclization reaction to completion.[3]
Reaction Time15 hoursEnsures complete conversion of the intermediate to the final product.[3]
Purification
Recrystallization Solvent95% EthanolEffective for obtaining high-purity crystalline 1-phenylhydantoin.[3]
FAQ 3: Alternative Synthetic Routes

Question: Are there other common methods for synthesizing hydantoins that I should be aware of, and how do they compare to the Urech synthesis?

Answer:

Yes, several other named reactions are widely used for the synthesis of hydantoins, each with its own advantages and limitations.

  • Biltz Synthesis: This method is particularly known for the synthesis of phenytoin (5,5-diphenylhydantoin) from benzil and urea.[1] It involves the condensation of an α-dicarbonyl compound with urea.

  • Read Reaction: This is essentially another name for the Urech hydantoin synthesis, where an α-amino acid is reacted with a cyanate.[4]

Comparison of Synthetic Routes:

MethodStarting MaterialsKey Features
Urech/Read Synthesis α-Amino acid, Potassium cyanateGood for synthesizing hydantoins when the corresponding amino acid is available.[1][2]
Bucherer-Bergs Reaction Carbonyl compound, Ammonium carbonate, CyanideVersatile one-pot synthesis, particularly for 5-substituted hydantoins.[4][5][6]
Biltz Synthesis α-Dicarbonyl compound, UreaCommonly used for specific hydantoins like phenytoin.[1]

The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired substitution pattern on the hydantoin ring.

Experimental Protocol: Synthesis of 1-Phenylhydantoin

This protocol is based on established literature procedures and provides a reliable method for the synthesis of 1-phenylhydantoin.[3]

Materials:

  • N-phenylglycine

  • Potassium cyanate

  • Acetic acid

  • Concentrated hydrochloric acid (37%)

  • 95% Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water and 1 ml of acetic acid.

  • Heat the solution to 60°C with stirring.

  • After 30 minutes, add a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water to the reaction mixture.

  • Continue heating at 60°C for an additional 90 minutes.

  • Add 25 ml of 37% hydrochloric acid to the reaction mixture.

  • Increase the temperature and heat the mixture for 15 hours at 90°C.

  • After the heating period, cool the reaction mixture to room temperature, and then in an ice bath.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from 95% ethanol to obtain pure 1-phenylhydantoin.

Expected Outcome:

This procedure should yield approximately 8.65 g of 1-phenylhydantoin with a melting point of 197-198°C.[3]

References

overcoming solubility issues with 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenylimidazolidine-2,4-dione

Introduction: Understanding the Challenge

Welcome to the technical support guide for this compound. This compound, a member of the hydantoin family, holds significant interest in medicinal chemistry and drug discovery.[1][2] However, its utility is often hampered by a common, yet significant, obstacle: poor aqueous solubility.[3][4] The presence of a lipophilic phenyl group combined with a rigid, crystalline structure contributes to its low solubility in aqueous media, a critical challenge for researchers aiming to conduct in vitro biological assays or develop formulations for in vivo studies.[5][6]

This guide is structured to provide a logical, troubleshooting-based approach to overcoming these solubility issues. We will move from fundamental principles and initial troubleshooting steps to advanced formulation strategies, equipping you with the knowledge to select the most appropriate method for your experimental needs.

Physicochemical Profile of this compound

A clear understanding of the compound's properties is the first step in designing an effective solubilization strategy.

PropertyValue / DescriptionSource
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3][7]
Appearance White crystalline solid[2]
Aqueous Solubility >26.4 µg/mL (at pH 7.4)[3]
Predicted logP 0.7739[7]
Structure Imidazolidine-2,4-dione core with a phenyl group at position 1.[3]
Acidity The N-H proton of the imidazolidine ring imparts weak acidic properties.[8][9]

Part 1: Troubleshooting and Strategic Solutions (FAQ)

This section addresses the most common questions and issues encountered when working with this compound. Use the following workflow diagram to guide your troubleshooting process.

Solubility Troubleshooting Workflow

Solubility_Workflow start Start: Compound does not dissolve in aqueous buffer check_ph Is the compound a weak acid/base? (Yes, this compound is a weak acid) start->check_ph adjust_ph Strategy 1: Adjust pH Increase pH > pKa + 1 check_ph->adjust_ph Yes ph_success Success? (Soluble & Stable) adjust_ph->ph_success use_cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, Ethanol, PEG 400) ph_success->use_cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Success? (Soluble & Compatible with Assay) use_cosolvent->cosolvent_success use_surfactant Strategy 3: Use Surfactants (e.g., Tween® 80, SLS) cosolvent_success->use_surfactant No cosolvent_success->end_success Yes surfactant_success Success? (Soluble & Non-interfering) use_surfactant->surfactant_success advanced Strategy 4: Advanced Formulations (Cyclodextrins, Solid Dispersions, Lipid-Based Systems) surfactant_success->advanced No surfactant_success->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail Further optimization needed

Caption: A decision tree for troubleshooting solubility issues.

Q1: My this compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?

Answer: The initial insolubility in neutral aqueous buffer is expected given the compound's lipophilic phenyl group and crystalline nature. The first and simplest variable to manipulate is pH.[10]

This compound contains an imide proton (N-H) within its ring structure, making it a weak acid. According to Le Châtelier's principle, the solubility of a sparingly soluble salt of a weak acid will increase as the pH of the solution increases (becomes more basic).[8][9] By raising the pH, you deprotonate the imide nitrogen, forming a more polar, charged anion that is significantly more soluble in water.

Actionable Advice: Attempt to dissolve the compound in a buffer system with a higher pH, such as a carbonate-bicarbonate buffer at pH 9 or by carefully titrating your existing buffer with a dilute base (e.g., 0.1 M NaOH) while monitoring the pH. As a general rule, solubility increases dramatically at a pH approximately 1-2 units above the compound's pKa.[11][12]

Q2: I tried raising the pH, but the compound precipitates when I add it to my cell culture media, or I'm concerned about pH effects on my experiment. What's my next option?

Answer: This is a common issue known as "pH shock," where a high-pH stock solution is neutralized by the buffer of the final medium, causing the un-ionized, less soluble form of the compound to precipitate. If pH adjustment is not viable, the next strategy is to modify the solvent itself by using co-solvents .[13]

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving lipophilic compounds like this compound.

Common Co-solvents for Research Use:

Co-SolventTypical Starting ConcentrationKey Considerations
DMSO 5-10% in stock; <0.5% finalHigh solubilizing power; can be toxic to cells at >0.5-1%.
Ethanol 10-20% in stock; <1% finalGood solubilizer; less toxic than DMSO but can still affect cell function.
Polyethylene Glycol 400 (PEG 400) 20-50% in stockLow toxicity; often used in in vivo formulations.[10]
Propylene Glycol (PG) 20-50% in stockCommon pharmaceutical solvent; low toxicity.[13]

Actionable Advice: Prepare a concentrated stock solution (e.g., 10-100 mM) of your compound in 100% DMSO or another suitable co-solvent. Then, add this stock to your aqueous experimental medium in a stepwise or dropwise fashion with vigorous vortexing to avoid localized precipitation. Always run a vehicle control (medium + same final concentration of co-solvent) in your experiments.

Q3: Co-solvents are affecting my biological assay. How can I solubilize the compound in a predominantly aqueous environment?

Answer: When the concentration of organic solvent must be minimized, you should explore formulation technologies that encapsulate the drug molecule. The most common approaches at the laboratory scale are the use of surfactants or cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into micelles.[14] The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic shell allows the entire complex to remain dispersed in water.[15]

    • Examples: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).[15]

    • Caution: Surfactants can interfere with biological systems, for example, by disrupting cell membranes. Careful validation is required.

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[16] They can form an "inclusion complex" with the phenyl group of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[14][17]

    • Examples: Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD).[14] These modified cyclodextrins have improved solubility and safety profiles over native β-cyclodextrin.

Mechanism of Cyclodextrin Solubilization

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation drug This compound (Hydrophobic) water Aqueous Environment complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Forms water2 Aqueous Environment

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q4: For my animal studies, I need a more robust formulation. What advanced strategies are available?

Answer: For in vivo applications, especially oral drug delivery, more advanced formulation strategies are often required to improve bioavailability.[17][18] These techniques generally require specialized equipment but offer significant advantages.

  • Solid Dispersions: This strategy involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[19] The amorphous form of a drug has higher kinetic solubility and dissolves more rapidly than its stable crystalline form.[5][19]

    • Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[6][19]

    • Preparation: Typically prepared by solvent evaporation or melt extrusion.[13][18] Studies on the related compound phenytoin have shown success with this method.[19][20]

  • Lipid-Based Formulations: If the compound is lipophilic (as suggested by its structure), lipid-based drug delivery systems (LBDDS) can be highly effective.[21] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems can form fine emulsions or microemulsions in the gastrointestinal tract, bypassing the dissolution step.[17][18]

  • Nanonization: This involves reducing the particle size of the drug to the nanometer range (nanosuspensions).[22] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[23][24]

Part 2: Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for biopharmaceutical classification.[25][26]

Objective: To determine the maximum concentration of this compound that dissolves in a specific medium at a set temperature.

Materials:

  • This compound powder

  • Selected solvent/buffer (e.g., pH 7.4 PBS, pH 9.0 Carbonate Buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[27] A good starting point is 2-5 mg of compound per 1 mL of solvent.

  • Add a precise volume of the desired solvent/buffer to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended.[25][26] It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

  • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle.

  • Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid errors from filter adsorption.

  • Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.[28]

  • Express the solubility in units such as mg/mL or µM.

References

stability and degradation pathways of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Phenylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry place, protected from light. The solid form is generally stable under these conditions. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: Which solvents are recommended for preparing stock solutions?

A2: Due to its limited aqueous solubility, it is advisable to prepare stock solutions in polar organic solvents such as dimethyl sulfoxide (DMSO) or ethanol[1]. When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low (typically <1%) to avoid precipitation and potential toxicity in cellular assays.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, related heterocyclic compounds can be susceptible to photodegradation[1][2]. Therefore, it is best practice to protect solutions from light by using amber vials or storing them in the dark to minimize the risk of photolytic degradation.

Q4: What are the primary degradation pathways for hydantoin-based compounds?

A4: The imidazolidine-2,4-dione (hydantoin) ring is susceptible to several degradation pathways, including:

  • Hydrolysis: The ring can undergo opening, particularly under acidic or basic conditions.

  • Oxidation: The molecule can be oxidized, potentially at the phenyl ring or the heterocyclic core.

  • Photolysis: Exposure to light, especially UV radiation, can induce degradation.

Troubleshooting Guides: Addressing Experimental Challenges

This section provides detailed guidance in a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: Inconsistent Assay Results and Loss of Compound Potency in Solution

Q: I'm observing a gradual loss of activity and poor reproducibility in my bioassays when using a pre-prepared aqueous solution of this compound. What is the likely cause and how can I mitigate this?

A: Plausible Cause: The most probable cause for a time-dependent loss of potency in aqueous media is hydrolytic degradation . The imidazolidine-2,4-dione ring is an amide-containing heterocycle, which can be susceptible to ring-opening hydrolysis, especially at non-neutral pH and elevated temperatures (e.g., 37°C in an incubator)[3]. This degradation would lead to the formation of N-(2-amino-2-oxoethyl)-N-phenylglycine, which is unlikely to retain the biological activity of the parent compound.

Investigative Steps & Recommended Solutions:

  • pH Assessment: Measure the pH of your experimental buffer. The rate of hydrolysis can be significantly influenced by pH.

  • Forced Degradation Simulation: To confirm hydrolytic instability, incubate a solution of your compound in the experimental buffer for the duration of your assay. Analyze the sample by HPLC at time zero and at the end of the incubation period to quantify the extent of degradation.

  • Optimize Buffer Conditions: If degradation is confirmed, consider performing a pH stability screen to identify a pH range where the compound is more stable. Generally, a pH between 5 and 7 is a good starting point for improving the stability of many small molecules[3].

Preventative Measures:

  • Fresh Preparations: Prepare fresh dilutions of your compound from a concentrated stock solution in an organic solvent (e.g., DMSO) immediately before each experiment.

  • Minimize Incubation Time: Design your experiments to minimize the time the compound spends in aqueous buffer at elevated temperatures.

  • Control Samples: Always include a "compound in media" control incubated for the same duration as your experiment to assess its stability under the assay conditions.

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatograms

Q: During the analysis of my this compound sample, I am observing new, unidentified peaks in the HPLC chromatogram that were not present in the initial analysis. What could be the origin of these peaks?

A: Plausible Causes: The appearance of new peaks is a strong indicator of compound degradation. The identity of these peaks will depend on the stress conditions the sample has been exposed to.

  • Hydrolytic Degradants: If the sample was stored in an aqueous buffer, the new peaks could correspond to ring-opened products.
  • Oxidative Degradants: If the sample was exposed to air for extended periods, or if the solvents contain peroxides, oxidative degradation may have occurred. This could result in hydroxylated species on the phenyl ring or oxidation of the imidazolidinedione ring.
  • Photodegradants: If the sample was exposed to light, new peaks could be the result of photolytic reactions.

Investigative Steps & Recommended Solutions:

  • Review Sample History: Carefully document the storage and handling conditions of the sample (solvent, temperature, light exposure, duration).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. A non-homogenous peak suggests the presence of co-eluting impurities or degradants.

  • LC-MS Analysis: The most effective way to identify the unknown peaks is by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the degradant peaks can provide direct evidence for the type of degradation that has occurred (e.g., an increase of 16 amu suggests oxidation).[4]

  • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled conditions (acid, base, oxidation, heat, light). Comparing the retention times of the peaks from your sample with those from the forced degradation study can help in their identification.

Preventative Measures:

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • High-Purity Solvents: Use high-purity, peroxide-free solvents for sample preparation and analysis.

  • Light Protection: Always store solutions in amber vials or protect them from light.

Issue 3: Sample Precipitation in Aqueous Buffers

Q: I prepared a working solution of this compound by diluting a DMSO stock into my aqueous assay buffer, but I am observing precipitation over time. How do I resolve this?

A: Plausible Causes:

  • Low Aqueous Solubility: You may be exceeding the solubility limit of the compound in the final buffer system. The presence of salts and other components in the buffer can affect solubility.
  • Degradation Product Precipitation: A degradation product that is less soluble than the parent compound may be forming and precipitating.

Investigative Steps & Recommended Solutions:

  • Solubility Assessment: Determine the approximate solubility of your compound in the final assay buffer. You can do this by preparing a series of dilutions and observing for precipitation.

  • Analyze Precipitate and Supernatant: If possible, separate the precipitate from the supernatant by centrifugation. Dissolve the precipitate in a suitable organic solvent and analyze both the redissolved precipitate and the supernatant by HPLC or LC-MS. This will help determine if the precipitate is the parent compound or a degradant.

  • Adjust Formulation:

    • If it is a solubility issue, you may need to lower the final concentration of your compound.

    • Consider the use of co-solvents or other formulating agents, but be mindful of their potential effects on your experiment.

Preventative Measures:

  • Final Solvent Concentration: When diluting from a concentrated organic stock, ensure the final concentration of the organic solvent is kept to a minimum (ideally <1%).

  • Order of Addition: Sometimes, the order of mixing can influence solubility. Try adding the stock solution to the buffer with vigorous vortexing.

Scientific Deep Dive: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting unexpected results and ensuring data integrity.

Hydrolytic Degradation

The imidazolidine-2,4-dione ring is susceptible to hydrolysis, which can be catalyzed by both acid and base. The primary hydrolytic degradation pathway is likely the opening of the heterocyclic ring.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide bonds within the hydantoin ring can be cleaved, leading to the formation of a hydantoic acid derivative.[5]

Caption: Base-catalyzed hydrolytic ring opening.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the carbonyl oxygen can facilitate nucleophilic attack by water, also leading to ring cleavage.

Oxidative Degradation

Oxidation can occur at several sites on the molecule.

  • Phenyl Ring Oxidation: The phenyl group can be hydroxylated, particularly in the presence of reactive oxygen species.

  • Imidazolidinedione Ring Oxidation: The heterocyclic ring itself can be a target for oxidation.

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For N-aryl substituted heterocycles, this can involve complex rearrangements or cleavage of the molecule. While specific pathways for this compound are not well-defined, photolysis of related hydantoins has been observed to be significant.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA or UV detector (LC-MS is recommended for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample and a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.[6]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Forced_Degradation_Workflow Start Prepare Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 1N NaOH, RT) Start->Base Oxidation Oxidation (e.g., 30% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (60°C) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Pathways Analysis->End

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.

Objective: To develop an HPLC method that separates this compound from all potential degradation products.

General Approach:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

    • Ensure the main peak is pure using a PDA detector.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Data Summary: Potential Degradation Products

The following table summarizes the likely degradation products of this compound based on the degradation pathways of related compounds.

Degradation PathwayPotential Degradation ProductExpected Change in PolarityExpected Change in HPLC Retention Time (Reversed-Phase)
Hydrolysis N-Carbamoyl-N-phenylglycineMore polarShorter
Oxidation Hydroxylated phenyl derivativeMore polarShorter
Oxidation Oxidized imidazolidinedione ringMore polarShorter

References

Technical Support Center: Refining Analytical Methods for 1-Phenylimidazolidine-2,4-dione Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and accurate analysis of 1-Phenylimidazolidine-2,4-dione. This guide is structured to provide researchers, analytical chemists, and drug development professionals with practical, field-tested insights into method development, optimization, and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring the development of self-validating and reliable analytical methods.

Introduction to this compound Analysis

This compound, a member of the hydantoin class of compounds, presents unique analytical challenges due to its physicochemical properties.[1][2] Accurate quantification is paramount in various stages of pharmaceutical research, from metabolic studies to quality control. This guide addresses common hurdles encountered during its analysis by chromatographic techniques. Hydantoin derivatives, as a class, are known for their diverse biological activities, making their precise measurement critical in research and development.[3][4]

Part 1: Analytical Method Selection

Choosing the appropriate analytical technique is the foundation of reliable quantification. The decision depends on the sample matrix, required sensitivity, and available instrumentation.

Technique Primary Use Case Sensitivity Selectivity Throughput Key Considerations
HPLC-UV Quantification in drug substance, formulations, and high-concentration samples.µg/mL rangeModerateHighSimple, robust, but susceptible to interferences from compounds with similar chromophores.[5][6]
GC-MS Analysis of volatile impurities or when derivatization is feasible.ng/mL rangeHighModerateMay require derivatization to improve volatility and thermal stability. PubChem notes available GC-MS data.[1]
LC-MS/MS Gold standard for bioanalysis (plasma, urine, tissue) and trace-level impurity detection.pg/mL to ng/mL rangeVery HighHighProne to matrix effects which can suppress or enhance the analyte signal, requiring rigorous sample preparation.[7][8][9]
Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Category 1: Sample Preparation & Matrix Effects

Question: My analyte recovery is low and inconsistent after performing a simple protein precipitation (PPT) on plasma samples. What is the cause and how can I improve it?

Answer: Low and variable recovery after PPT is a common issue. The primary cause is often co-precipitation, where the analyte gets trapped within the aggregated protein pellet. Additionally, PPT is a relatively "crude" cleanup method, leaving behind many endogenous components like phospholipids that can cause issues downstream, especially in LC-MS/MS analysis.[10]

  • Causality: The rapid crash-out of proteins can physically entrap the analyte. The efficiency of this process can be affected by minor variations in temperature, vortexing time, and the rate of solvent addition, leading to inconsistency.

  • Troubleshooting Steps:

    • Optimize PPT Conditions: Experiment with different organic solvents (acetonitrile is common, but methanol or acetone can yield different results). Vary the solvent-to-plasma ratio (e.g., 3:1, 4:1) and the addition temperature (e.g., performing the precipitation at 4°C).

    • Switch to Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase. For this compound (logP ≈ 0.77), solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points.[2] Adjusting the sample pH can improve extraction efficiency.

    • Implement Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and is highly tunable. For this compound, a reverse-phase (C8 or C18) or a mixed-mode polymer-based sorbent could be effective. This will more effectively remove proteins, salts, and phospholipids.[11]

Question: I'm observing significant ion suppression in my LC-MS/MS analysis of plasma samples. How do I confirm this and what are the mitigation strategies?

Answer: Ion suppression is a classic matrix effect in bioanalysis where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[7][8] This leads to a lower-than-expected signal and can severely compromise accuracy and sensitivity. Phospholipids are a frequent cause in plasma samples.[12]

  • Confirmation: The "golden standard" method is the post-extraction spike analysis.[8]

    • Analyze a neat solution of the analyte and internal standard (IS) in mobile phase (Response A).

    • Extract a blank plasma sample.

    • Spike the analyte and IS into this post-extracted blank matrix (Response B).

    • Calculate the Matrix Factor (MF) = B/A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Ensure the analyte does not elute in the "phospholipid zone" that typically appears in the later part of a reverse-phase gradient. Use a longer gradient or a different column chemistry (e.g., PFP or phenyl-hexyl) to shift the analyte's retention time away from major interferences.

    • Enhance Sample Cleanup: Use techniques specifically designed to remove phospholipids, such as Phospholipid Removal (PLR) plates or cartridges, or a well-developed SPE or LLE method.[10]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal solution as it co-elutes with the analyte and experiences the same degree of ion suppression, thus correcting for the signal loss.

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects from non-volatile salts and phospholipids.[8][13]

Category 2: Chromatography

Question: My chromatographic peak for this compound is tailing significantly on a C18 column. How can I achieve a more symmetrical peak?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, most commonly with free silanol groups on the silica backbone of the column.

  • Causality: The imidazolidine-2,4-dione structure contains nitrogen atoms that can be slightly basic and interact with acidic silanol groups, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: Adding a small amount of an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the mobile phase will protonate the free silanols, minimizing these secondary interactions.

    • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to this issue.

    • Lower the pH: Ensure the mobile phase pH is at least 2 units below the pKa of any basic functional groups on the analyte to keep it in a single, protonated state.

    • Consider a Different Stationary Phase: A column with a different chemistry, such as an embedded polar group (PEG) or a Phenyl-Hexyl phase, might offer different selectivity and reduce the specific interactions causing the tailing.

Category 3: Method Validation

Question: What are the key parameters I need to assess when validating my analytical method according to ICH guidelines?

Answer: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[15] This is typically evaluated by analyzing blank and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should typically be ≥0.99.[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It's often assessed by spike-recovery experiments on a blank matrix at multiple concentration levels (e.g., 3 levels, 3 replicates each). Recoveries are typically expected to be within 80-120% for bioanalysis or 98-102% for drug product assay.[15]

  • Precision: The agreement among a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision. The precision is expressed as the relative standard deviation (RSD), which should generally be <15% for bioanalysis and <2% for assays.[14][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[14]

Part 3: Visualizations & Protocols
General Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of this compound from plasma samples.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt (Plasma) Storage Store at -80°C SampleReceipt->Storage Thawing Thaw & Vortex Storage->Thawing SamplePrep Sample Preparation (e.g., LLE or SPE) Thawing->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis DataAcq Data Acquisition Analysis->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Review Data Review & QC Integration->Review Report Final Report Review->Report

Caption: Bioanalytical workflow for this compound.

Troubleshooting Decision Tree: Low Analyte Response

This diagram provides a logical path for troubleshooting unexpectedly low or no analyte signal.

G start Low or No Analyte Signal check_ms Is MS signal present for other compounds/IS? start->check_ms check_conc Verify Standard/Sample Concentration start->check_conc check_lc Is the peak present but small? check_ms->check_lc Yes ms_issue Troubleshoot MS: - Source cleaning - Detector voltage - Gas flows check_ms->ms_issue No check_prep Review Sample Preparation check_lc->check_prep Yes lc_issue Troubleshoot LC: - Check for leaks - Column integrity - Injection issue check_lc->lc_issue No prep_issue Investigate: - Extraction recovery - Analyte stability - Matrix effects check_prep->prep_issue conc_issue Investigate: - Dilution errors - Standard degradation - Weighing errors

Caption: Troubleshooting logic for low analytical signal.

Part 4: Key Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a starting point for extracting this compound from a plasma matrix.

  • Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL polypropylene microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the analyte in 50:50 methanol:water).

  • Basify: Add 50 µL of 0.1 M sodium carbonate buffer to raise the pH and ensure the analyte is in a neutral state. Vortex for 10 seconds.

  • Add Extraction Solvent: Add 600 µL of ethyl acetate.

  • Extract: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~500 µL) to a new clean tube, avoiding the protein interface.

  • Evaporate: Dry the organic extract to completeness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analyze: Transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Starting HPLC-UV Method

This method provides a robust starting point for the quantification of this compound in cleaner samples like drug formulations.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm
System Suitability Tailing Factor: < 1.5; Theoretical Plates: > 2000

References

Technical Support Center: Scaling Up 1-Phenylimidazolidine-2,4-dione Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Phenylimidazolidine-2,4-dione. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, field-proven insights into potential issues, their underlying causes, and robust troubleshooting strategies.

I. Overview of the Primary Synthetic Route: The Urech Hydantoin Synthesis

The most common and scalable method for preparing this compound is a variation of the Urech hydantoin synthesis. This two-step, one-pot process begins with the formation of an intermediate, N-phenyl-N'-carbamoylglycine, from N-phenylglycine and a cyanate salt. The intermediate is then cyclized under acidic conditions to yield the final product.

Urech_Synthesis_for_1_Phenylhydantoin cluster_0 Step 1: Ureido Acid Formation cluster_1 Step 2: Acid-Catalyzed Cyclization N_phenylglycine N-Phenylglycine Intermediate N-phenyl-N'-carbamoylglycine (Hydantoic Acid Intermediate) N_phenylglycine->Intermediate H₂O, ~60°C KOCN Potassium Cyanate (KOCN) KOCN->Intermediate Product This compound Intermediate->Product H⁺ (e.g., HCl) Heat (~90°C) H2O_out H₂O Product->H2O_out

Caption: Urech synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the lab-scale synthesis of this compound.

1. Why is my yield of this compound lower than expected?

  • Incomplete reaction: The cyclization step requires prolonged heating under acidic conditions. Ensure the reaction has been heated for a sufficient duration (e.g., 15 hours at 90°C)[1].

  • Hydrolysis of the intermediate: The N-carbamoyl amino acid intermediate can hydrolyze back to the starting amino acid under certain conditions[2][3]. Maintaining the correct pH and temperature during the reaction is crucial.

  • Sub-optimal pH for cyclization: The cyclization step is acid-catalyzed. Ensure a sufficiently low pH is achieved after the addition of acid.

  • Losses during work-up and crystallization: this compound has moderate solubility in some organic solvents. Minimize the use of hot crystallization solvents to prevent significant product loss in the mother liquor.

2. The reaction mixture turned cloudy/precipitated prematurely during the first step. What should I do?

This is likely due to the poor solubility of N-phenylglycine or the intermediate N-phenyl-N'-carbamoylglycine at the reaction concentration.

  • Ensure adequate solvent volume: The initial concentration of N-phenylglycine in water should be low enough to maintain solubility at the reaction temperature (e.g., ~30 g in 900 ml of water)[1].

  • Maintain reaction temperature: Ensure the reaction mixture is maintained at the recommended temperature (around 60°C) to keep the reactants and intermediate in solution.

3. What is the best solvent for recrystallizing this compound?

Ethanol (95%) is a commonly reported and effective solvent for the recrystallization of this compound, yielding large, bladed crystals[1][4]. Other polar solvents or solvent mixtures can also be explored to optimize crystal habit and purity.

4. How can I confirm the identity and purity of my product?

Standard analytical techniques should be employed:

  • Melting Point: The reported melting point is around 197-198°C[1]. A sharp melting range close to this temperature is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any impurities.

  • FTIR Spectroscopy: Characteristic peaks for the carbonyl groups (around 1710-1770 cm⁻¹) and the N-H bond (around 3200-3300 cm⁻¹) of the hydantoin ring should be present.

  • Chromatography (TLC, HPLC): To assess purity and quantify any impurities.

III. Troubleshooting Guide for Scale-Up

Transitioning the synthesis of this compound to a larger scale introduces new challenges related to heat management, mass transfer, and material handling. This guide provides solutions to potential problems encountered during scale-up.

A. Reagent Quality and Handling

Problem 1: Inconsistent reaction initiation or yield despite using the same protocol.

  • Potential Cause: Variability in the quality of potassium cyanate (KOCN). KOCN can hydrolyze over time, especially if exposed to moisture, forming potassium carbonate and ammonia[5]. This reduces the amount of active reagent.

  • Troubleshooting and Prevention:

    • Procurement and Storage: Source KOCN from a reputable supplier and store it in a tightly sealed container in a dry, cool place.

    • Quality Control: Before use on a large scale, perform a quality check on new batches of KOCN. An assay to determine the cyanate content can prevent batch failures.

    • Use of Fresh Reagent: Whenever possible, use freshly opened containers of KOCN for large-scale runs.

Problem 2: Safety concerns related to the use of cyanates at scale.

  • Potential Cause: Potassium cyanate, while less acutely toxic than potassium cyanide, can still pose health risks and can generate hazardous gases under certain conditions[6][7]. Acidification can lead to the formation of isocyanic acid (HNCO), which is a lachrymator and respiratory irritant.

  • Safety Protocols for Scale-Up:

    • Ventilation: All handling of solid KOCN and the reaction itself should be conducted in a well-ventilated area or a contained system with appropriate off-gas scrubbing[6].

    • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including gloves, safety glasses, and respiratory protection, especially during charging operations.

    • Controlled Acid Addition: The acidification step should be performed slowly and with efficient cooling to control the release of any off-gases. Consider subsurface addition to improve dispersion and minimize gas evolution into the headspace.

    • Waste Treatment: All aqueous waste streams containing residual cyanate must be treated before disposal. Common methods include oxidation with reagents like hydrogen peroxide or hypochlorite under alkaline conditions to convert cyanate to nitrogen and carbonate[1][8][9][10].

B. Reaction Conditions

Problem 3: Runaway reaction or poor temperature control during the formation of the ureido acid intermediate.

  • Potential Cause: The reaction between N-phenylglycine and potassium cyanate is exothermic. While manageable on a small scale, the heat generated can accumulate in a large reactor, leading to a rapid temperature increase. The formation of ureas from isocyanates (formed in situ from cyanate) and amines is known to be exothermic[11][12][13].

  • Troubleshooting and Prevention:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing a safe process.

    • Controlled Reagent Addition: Add the potassium cyanate solution portion-wise or via a controlled addition pump over an extended period. This allows the reactor's cooling system to dissipate the heat as it is generated[14][15].

    • Semi-Batch Operation: For very large scales, a semi-batch process where one reagent is slowly fed into the reactor containing the other is recommended for optimal thermal control.

    • Agitation: Ensure efficient agitation to maintain uniform temperature throughout the reactor and prevent localized hot spots.

Problem 4: Increased levels of by-products at a larger scale.

  • Potential Cause: Localized high concentrations of reagents due to inadequate mixing can promote side reactions. For instance, excess cyanate can lead to the formation of other urea-based impurities. The hydrolysis of the intermediate or product can also be more pronounced with longer processing times at elevated temperatures.

  • Troubleshooting and Prevention:

    • Mixing Studies: Ensure that the reactor's agitation is sufficient for the scale of the reaction. For viscous slurries, specialized impellers may be necessary.

    • Controlled Addition: As with thermal management, slow, controlled addition of reagents helps to maintain low instantaneous concentrations, minimizing side reactions.

    • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., pH, IR) to track the consumption of starting materials and the formation of the intermediate and product, allowing for real-time adjustments to the process parameters.

Troubleshooting_Workflow start Low Yield or High Impurity in Scale-Up Production check_reagents Verify Raw Material Quality (esp. KOCN assay) start->check_reagents check_thermal Review Thermal Profile: Exotherm Controlled? check_reagents->check_thermal Quality OK reagent_issue Source High-Purity Reagents. Implement QC Testing. check_reagents->reagent_issue Quality Issue check_mixing Evaluate Mixing Efficiency: Homogeneous Reaction? check_thermal->check_mixing Yes thermal_issue Implement Controlled Addition. Improve Cooling Capacity. Perform Calorimetry. check_thermal->thermal_issue No check_workup Analyze Work-up & Isolation: Product Loss or Degradation? check_mixing->check_workup Yes mixing_issue Increase Agitation Speed. Optimize Baffle/Impeller Design. Consider Subsurface Addition. check_mixing->mixing_issue No workup_issue Optimize Crystallization Solvent/Temp. Improve Filtration/Drying. Check for Product Degradation. check_workup->workup_issue Yes solution Optimized & Scalable Process check_workup->solution No reagent_issue->start thermal_issue->start mixing_issue->start workup_issue->start

Caption: A decision-tree for troubleshooting common scale-up issues.

C. Work-up and Product Isolation

Problem 5: Difficulty in filtering the product; slow filtration times.

  • Potential Cause: The crystallization process at a large scale may produce a different crystal habit or a wider particle size distribution, including fine particles that can clog the filter medium[16][17][18]. Needle-shaped crystals, in particular, can lead to poor filtration and cake packing[19][20][21].

  • Troubleshooting and Prevention:

    • Crystallization Control:

      • Cooling Profile: Implement a controlled cooling profile. Slow cooling generally promotes the growth of larger, more uniform crystals, which are easier to filter. Crash cooling should be avoided.

      • Solvent System: Experiment with different solvent systems or anti-solvents to influence the crystal habit away from long needles to more equiaxed particles.

      • Seeding: Introduce seed crystals at the appropriate temperature and supersaturation level to control nucleation and promote the growth of crystals with a desirable morphology.

    • Filtration Equipment:

      • Filter Type: Select the appropriate filtration equipment for the expected particle size and scale (e.g., Nutsche filter-dryer, centrifuge).

      • Filter Media: Ensure the filter cloth or mesh has the correct pore size to retain the product without blinding.

Problem 6: Product purity is inconsistent across batches after crystallization.

  • Potential Cause: Inconsistent control over the crystallization process can lead to variable levels of impurity inclusion or adsorption onto the crystal surface.

  • Troubleshooting and Prevention:

    • Supersaturation Control: Maintain a consistent and controlled level of supersaturation during the crystallization process. This is a key parameter for controlling crystal purity.

    • Wash Efficiency: Optimize the cake washing procedure. Use a solvent in which the product is sparingly soluble but the impurities are readily soluble. Ensure uniform distribution of the wash solvent over the filter cake.

    • Drying Conditions: Dry the product under controlled temperature and vacuum to avoid thermal degradation and to ensure the removal of residual solvents.

IV. Quantitative Data Summary

While specific quantitative data for the scale-up of this compound is not widely published, the following table provides typical ranges for key parameters based on laboratory procedures and general scale-up principles.

ParameterLaboratory Scale (Typical)Scale-Up Considerations
Reactant Concentration N-Phenylglycine: ~0.2 MLower concentrations may be needed to manage exotherms and solubility.
Reaction Temperature Step 1: 60°C; Step 2: 90°CMonitor internal temperature closely; jacket temperature may not reflect the bulk temperature during exotherms.
Reagent Addition Time Rapid (minutes)Should be extended significantly (hours) to match the reactor's heat removal capacity.
pH for Cyclization Strongly acidic (pH < 1)Ensure uniform pH throughout the reactor; monitor with a robust pH probe.
Crystallization Cooling Rate Uncontrolled (ambient cooling)Implement a programmed cooling ramp (e.g., 5-10°C/hour) to control particle size.
Filtration Time MinutesCan extend to many hours; dependent on crystal habit and filtration setup.

V. Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound

This protocol is adapted from the literature and is intended for laboratory-scale synthesis. It should be fully optimized and validated before any scale-up.

  • Ureido Acid Formation:

    • In a suitable reaction vessel, dissolve N-phenylglycine (e.g., 30.2 g, 0.2 moles) in water (900 ml) with a catalytic amount of acetic acid (1 ml).

    • Heat the solution to 60°C with stirring.

    • Prepare a solution of potassium cyanate (16.2 g, 0.2 moles) in water (100 ml).

    • Add the potassium cyanate solution to the N-phenylglycine solution and continue heating at 60°C for 90 minutes.

  • Cyclization and Isolation:

    • After 90 minutes, add 37% hydrochloric acid (25 ml) to the reaction mixture.

    • Increase the temperature to 90°C and heat for 15 hours.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • Recrystallize the crude product from 95% ethanol.

    • Dry the purified crystals under vacuum to obtain this compound.

VI. References

  • PrepChem. Synthesis of 1-phenylhydantoin. Available from: --INVALID-LINK--

  • Netsol Water Solutions. How to treat Cyanide in Industrial Wastewaters. Available from: --INVALID-LINK--

  • Spartan Environmental Technologies. Cyanide Removal from Industrial Wastewater. Available from: --INVALID-LINK--

  • Gerdil, R. (1960). A preliminary crystallographic investigation of 1-phenylhydantoin and three derivatives of uracil. Acta Crystallographica, 13(2), 165-166.

  • Royal Society of Chemistry. Crystal growth and morphology control of needle-shaped organic crystals. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Crystal growth and morphology control of needle-shaped organic crystals (2024). Available from: --INVALID-LINK--

  • Advanced Chemical Technology, Inc. Cyanide and Heavy Metal Removal. Available from: --INVALID-LINK--

  • YouTube. Cyanation reaction safety (2024). Available from: --INVALID-LINK--

  • BenchChem. Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis. Available from: --INVALID-LINK--

  • Doherty, M. F., & Hubbs, C. A. (2021). Needle-Shaped Crystals: Causality and Solvent Selection Guidance Based on Periodic Bond Chains. Crystal Growth & Design, 21(9), 5416-5427.

  • BenchChem. Technical Support Center: Controlling Exothermicity in Large-Scale 3-Chlorocyclopentene Reactions. Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. What are the products of the thermal decomposition of potassium cyanate with carbon at elevated temperature? (2014). Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: --INVALID-LINK--

  • ScienceDirect. Industrial Crystallization (Chapter 4) - Design and Processing of Particulate Products. Available from: --INVALID-LINK--

  • BHS-Sonthofen Inc. Troubleshooting When the Filtration System is Not Working (2018). Available from: --INVALID-LINK--

  • TAR UMT. Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Available from: --INVALID-LINK--

  • Mott Corporation. Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. Available from: --INVALID-LINK--

  • PubChem. Potassium cyanate. Available from: --INVALID-LINK--

  • Wikipedia. Urech hydantoin synthesis. Available from: --INVALID-LINK--

  • ScienceDirect. Urea Formation - Polyurethanes science, technology, markets, and trends. Available from: --INVALID-LINK--

  • Porvoo. Industrial Filtration System Troubleshooting | Technical Support. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). Available from: --INVALID-LINK--

  • ResearchGate. 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... Available from: --INVALID-LINK--

  • STS Canada. Troubleshooting liquid filtration systems. Available from: --INVALID-LINK--

  • UreaKnowHow.com. Thermodynamics of the Urea Process. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: --INVALID-LINK--

  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available from: --INVALID-LINK--

  • Wikipedia. Potassium cyanate. Available from: --INVALID-LINK--

  • PharmaCompass. Cyanation & Catalysis | API Contract Manufacturing | CDMO. Available from: --INVALID-LINK--

  • Sciencemadness Wiki. Potassium cyanide. Available from: --INVALID-LINK--

  • SilcoTek Corporation. How to Prevent Common Filter Problems (2019). Available from: --INVALID-LINK--

  • Wikipedia. Polyurethane. Available from: --INVALID-LINK--

  • ResearchGate. Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Available from: --INVALID-LINK--

  • ResearchGate. Urea formation by reaction between a isocyanate group and water. Available from: --INVALID-LINK--

  • Wikipedia. Potassium cyanide. Available from: --INVALID-LINK--

  • Scimplify. Cyanation Process & Custom Capabilities. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Available from: --INVALID-LINK--

  • ResearchGate. Managing Excessive Heat in Exothermic Chemical Reactions. Available from: --INVALID-LINK--

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: --INVALID-LINK--

  • Google Patents. Methods and reaction mixtures for controlling exothermic reactions. Available from: --INVALID-LINK--

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available from: --INVALID-LINK--

  • ResearchGate. Hydrolysis of hydantoin acid to glycine. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Phenylhydantoin. Available from: --INVALID-LINK--

  • Cayman Chemical. PRODUCT INFORMATION. Available from: --INVALID-LINK--

  • Physical Chemistry Research. Regular Article (2023). Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Anticonvulsant Potential of 1-Phenylimidazolidine-2,4-dione and Phenytoin

Author: BenchChem Technical Support Team. Date: January 2026

For decades, phenytoin has been a cornerstone in the management of epilepsy, particularly for tonic-clonic and partial seizures. Its mechanism of action and structure-activity relationship (SAR) have been extensively studied, providing a valuable framework for the development of new anticonvulsant agents.[1][2][3][4] This guide provides a comparative analysis of the established anticonvulsant, phenytoin (5,5-diphenylimidazolidine-2,4-dione), and a structurally related but less characterized compound, 1-Phenylimidazolidine-2,4-dione.

Structural and Mechanistic Overview

Chemical Structures

The chemical structures of this compound and phenytoin are presented below. Both molecules share the core imidazolidine-2,4-dione (hydantoin) ring system, a key pharmacophore for anticonvulsant activity. The primary structural difference lies in the substitution at the C5 position of the hydantoin ring. Phenytoin possesses two phenyl groups at this position, whereas this compound has a single phenyl group at the N1 position and no substitution at C5.

G cluster_0 This compound cluster_1 Phenytoin This compound Phenytoin

Figure 1: Chemical structures of this compound and Phenytoin.

Established Mechanism of Action: Phenytoin

Phenytoin's primary anticonvulsant mechanism involves the modulation of voltage-gated sodium channels in neurons.[2][4] It selectively binds to the inactive state of these channels, prolonging the refractory period and thereby preventing the rapid, repetitive firing of neurons that characterizes a seizure.[2] This use-dependent and voltage-dependent blockade allows phenytoin to suppress seizure activity with minimal impact on normal neuronal transmission.[1]

Postulated Mechanism of Action: this compound

Based on the shared hydantoin scaffold, it is hypothesized that this compound may also exert anticonvulsant effects through the modulation of neuronal ion channels. However, the structural differences, particularly the lack of a second phenyl group at the C5 position, are likely to significantly influence its activity. The presence of a phenyl group at C5 is considered crucial for activity against generalized tonic-clonic seizures.[7][8]

Comparative Anticonvulsant Activity: An Experimental Roadmap

To empirically determine and compare the anticonvulsant profiles of this compound and phenytoin, a series of well-established preclinical screening models are proposed.

Experimental Models for Anticonvulsant Screening

The following experimental models are industry-standard for the initial evaluation of potential anticonvulsant compounds:

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[9][10][11] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9][10]

  • Pentylenetetrazol (PTZ) Seizure Model: This chemoconvulsant model is used to identify compounds effective against absence seizures.[12][13][14][15] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

  • Rotarod Test: This test is employed to assess potential neurotoxicity and motor impairment, providing an initial indication of a compound's therapeutic index.[16][17]

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative evaluation of this compound and phenytoin.

G cluster_0 Compound Preparation cluster_1 In Vivo Screening cluster_2 Data Analysis and Comparison A Synthesis and Purification of This compound C Formulation in Appropriate Vehicle (e.g., 0.5% methylcellulose) A->C B Procurement and Purity Verification of Phenytoin B->C D Maximal Electroshock (MES) Test (Mice or Rats) C->D Administer Test Compounds E Pentylenetetrazol (PTZ) Test (Mice or Rats) C->E Administer Test Compounds F Rotarod Test for Neurotoxicity (Mice or Rats) C->F Administer Test Compounds G Determination of Median Effective Dose (ED50) D->G E->G H Determination of Median Toxic Dose (TD50) F->H I Calculation of Protective Index (PI = TD50 / ED50) G->I H->I J Comparative Analysis of Efficacy and Safety Profiles I->J

Figure 2: Proposed experimental workflow for the comparative evaluation of anticonvulsant activity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Maximal Electroshock (MES) Test Protocol

Objective: To assess the ability of the test compounds to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 48 hours before the experiment.

  • Compound Administration: Administer the test compounds and vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compounds, determined through preliminary time-course studies (e.g., 30, 60, 120 minutes post-administration).

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via the corneal electrodes.[10]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[9][10]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test Protocol

Objective: To evaluate the efficacy of the test compounds against chemoconvulsant-induced seizures, modeling absence seizures.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle control

Procedure:

  • Animal Acclimatization: As described in the MES protocol.

  • Compound Administration: Administer the test compounds and vehicle control i.p. or p.o. at various doses.

  • Pre-treatment Time: As determined in preliminary studies.

  • PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body).

  • Endpoint: The absence of clonic seizures for a period of at least 5 seconds is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value.

Rotarod Test for Neurotoxicity Protocol

Objective: To assess motor coordination and potential neurological deficits induced by the test compounds.

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus

  • Test compounds and vehicle control

Procedure:

  • Training: Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a predetermined period (e.g., 1 minute) for 2-3 consecutive days.

  • Compound Administration: Administer the test compounds and vehicle control i.p. or p.o. at various doses.

  • Testing: At the time of peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.

  • Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.

  • Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the median toxic dose (TD50).

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Anticonvulsant Profile of this compound and Phenytoin

CompoundMES (ED50 mg/kg)PTZ (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (PI) (MES)Protective Index (PI) (PTZ)
This compoundTo be determinedTo be determinedTo be determinedTo be calculatedTo be calculated
PhenytoinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

The Protective Index (PI), calculated as the ratio of the TD50 to the ED50, is a critical parameter for assessing the therapeutic window of a compound. A higher PI indicates a greater margin of safety.

Concluding Remarks

While phenytoin remains a vital therapeutic agent, the quest for novel anticonvulsants with improved efficacy and safety profiles is ongoing. The structural similarity of this compound to the hydantoin class of anticonvulsants warrants its investigation. The experimental framework detailed in this guide provides a robust and validated approach to directly compare its anticonvulsant activity and neurotoxicity against the benchmark compound, phenytoin. The results of such a study would provide valuable insights into the structure-activity relationships of hydantoin derivatives and could potentially identify a novel lead compound for further development.

References

A Comparative Benchmarking of Phenylhydantoin Derivatives: Bioactivity Across Anticonvulsant, Antimicrobial, and Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Phenylhydantoin in Medicinal Chemistry

The phenylhydantoin core, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents since the discovery of phenytoin's anticonvulsant properties in the 1930s. This guide provides a comparative analysis of the bioactivity of various phenylhydantoin derivatives, extending beyond their classical neurological applications to explore their potential as antimicrobial and anticancer agents. By presenting standardized experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the structure-activity relationships (SAR) of this versatile chemical class and to inform the design of next-generation therapeutics.

The inherent structural features of the hydantoin ring, including hydrogen bond donors and acceptors, and the lipophilic character imparted by the phenyl substituents, are pivotal to its diverse biological interactions.[1] This guide will dissect how modifications to this core structure influence efficacy and selectivity across different biological targets, offering a data-driven perspective on this important class of compounds.

Comparative Analysis of Bioactivity

This section presents a comparative overview of the anticonvulsant, antimicrobial, and anticancer activities of selected phenylhydantoin derivatives. The data has been compiled from various preclinical studies to provide a standardized basis for comparison.

Anticonvulsant Activity: Beyond Phenytoin

Phenylhydantoin derivatives have been most extensively studied for their anticonvulsant effects.[2] The primary mechanism of action for many of these compounds, including the archetypal drug phenytoin, involves the modulation of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and prevents the propagation of seizure activity.[3] The two most common preclinical models for assessing anticonvulsant efficacy are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is predictive of efficacy against absence seizures.[4]

Table 1: Comparative Anticonvulsant Activity of Phenylhydantoin Derivatives

DerivativeMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Reference CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)
Phenytoin30 ± 2>100Phenytoin30 ± 2>100
5-Ethyl-5-phenylhydantoin-----
3-Methoxymethyl-5-ethyl-5-phenylhydantoinActiveActivePhenytoin--
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoinActive-Phenytoin--
Phenylmethylenehydantoin (14)28 ± 2-Phenytoin30 ± 2-
Phenylmethylenehydantoin (12)39 ± 4-Phenytoin30 ± 2-
3-Amino-phenytoin Schiff base (SB2-Ph)8.29-Phenytoin5.96-

Note: '-' indicates data not available in the cited sources.

The data clearly indicates that while phenytoin remains a potent agent in the MES model, certain derivatives exhibit comparable or even superior activity. For instance, the phenylmethylenehydantoin derivative 14 shows an ED₅₀ value of 28 ± 2 mg/kg, which is comparable to phenytoin's 30 ± 2 mg/kg.[5] Notably, the 3-amino-phenytoin Schiff base derivative SB2-Ph demonstrates a significantly lower ED₅₀ of 8.29 mg/kg, suggesting a substantial increase in potency.[6] Furthermore, some derivatives, such as 3-methoxymethyl-5-ethyl-5-phenylhydantoin, show efficacy in both the MES and scPTZ tests, indicating a broader spectrum of anticonvulsant activity than phenytoin, which is ineffective against absence seizures.[7]

Antimicrobial Activity: A New Frontier for Phenylhydantoins

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Phenylhydantoin derivatives have recently emerged as a promising class of compounds with activity against a range of bacteria.[5][8] The proposed mechanisms of action are varied and may include the disruption of bacterial cell membranes.[9] The standard metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11]

Table 2: Comparative Antimicrobial Activity of Phenylhydantoin Derivatives

DerivativeStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Reference CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)
3-Benzyl-5,5-diphenylhydantoin>10>10Nitrofurantoin--
3-Propyl-5,5-diphenylhydantoin125250Nitrofurantoin--
Hydantoin Derivative Dimer (18)7.32 (GM)7.32 (GM)Vancomycin--

Note: 'GM' refers to the geometric mean MIC against a panel of strains. '-' indicates data not available in the cited sources.

The data indicates that simple substitutions on the hydantoin ring can impart significant antibacterial activity. For example, 3-propyl-5,5-diphenylhydantoin shows moderate activity against both S. aureus and E. coli.[12] More complex modifications, such as the creation of hydantoin derivative dimers, have yielded compounds with broad-spectrum activity against ESKAPE pathogens.[9] Compound 18 , a hydantoin derivative dimer, exhibited excellent broad-spectrum antibacterial activity with a geometric mean MIC of 7.32 µg/mL and demonstrated rapid bactericidal effects.[9]

Anticancer Activity: Targeting Cell Proliferation

The cytotoxic potential of phenylhydantoin derivatives against various cancer cell lines is an area of growing interest.[13] The mechanism of action is still under investigation but may involve the induction of apoptosis. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 3: Comparative Anticancer Activity of Phenylhydantoin Derivatives

DerivativeMCF-7 (IC₅₀ µM)HCT-116 (IC₅₀ µM)Reference CompoundMCF-7 (IC₅₀ µM)HCT-116 (IC₅₀ µM)
3-Benzyl-5,5-diphenylhydantoin-Active at 100 µMDoxorubicin--
Bis-thiohydantoin derivative (4c)--Erlotinib--

Note: '-' indicates data not available in the cited sources. The activity of compound 4c was evaluated against EGFR, a target relevant to many cancers.

While comprehensive comparative data is still emerging, initial studies are promising. For instance, 3-benzyl-5,5-diphenylhydantoin has been shown to exhibit statistically significant antiproliferative effects against the HCT-116 human colon carcinoma cell line at a concentration of 100 µM.[12] Other studies have focused on designing phenylhydantoin derivatives to target specific cancer-related pathways. For example, the bis-thiohydantoin derivative 4c was found to be a potent inhibitor of the epidermal growth factor receptor (EGFR) with an IC₅₀ value of 90 nM, comparable to the established EGFR inhibitor erlotinib (IC₅₀ = 70 nM).[14]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key bioassays used in the evaluation of phenylhydantoin derivatives.

Anticonvulsant Activity Assays

The MES test is a well-validated preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[2]

  • Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animal at a predetermined time before the test.

    • Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.

    • Place the corneal electrodes on the eyes.

    • Deliver an alternating current electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[2]

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. An animal is considered protected if it does not exhibit this phase.

  • Data Analysis: The percentage of protected animals in the drug-treated group is compared to the vehicle-treated control group. The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

MES_Workflow cluster_pre Pre-Treatment cluster_test MES Test cluster_analysis Data Analysis A Animal Acclimation B Compound Administration (Test vs. Vehicle) A->B C Anesthesia & Electrode Placement B->C D Electrical Stimulation C->D E Observation of Seizure Response D->E F Record Tonic Hindlimb Extension E->F G Calculate % Protection F->G H Determine ED₅₀ G->H

Maximal Electroshock (MES) Seizure Test Workflow.

The scPTZ test is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[16]

  • Principle: The chemoconvulsant pentylenetetrazol (PTZ) is administered subcutaneously to induce clonic seizures. The test compound's ability to prevent these seizures is evaluated.[17]

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • At the time of peak effect of the test compound, inject PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).[16]

    • Place the animal in an observation cage.

    • Observe the animal for 30 minutes for the presence of clonic seizures (e.g., forelimb and/or hindlimb clonus, jaw chomping).[16] An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 3-5 seconds.

  • Data Analysis: The percentage of protected animals is calculated, and the ED₅₀ is determined using probit analysis.

scPTZ_Workflow cluster_pre Pre-Treatment cluster_test scPTZ Test cluster_analysis Data Analysis A Animal Acclimation B Compound Administration A->B C Subcutaneous PTZ Injection B->C D Observation Period (30 min) C->D E Record Clonic Seizures D->E F Calculate % Protection E->F G Determine ED₅₀ F->G

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Workflow.
Antimicrobial Activity Assay

The MIC is the gold standard for determining the in vitro activity of an antimicrobial agent.[10][11] The broth microdilution method is a widely used technique.[18]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The lowest concentration of the compound that inhibits visible growth of the microorganism is the MIC.[19]

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a standardized bacterial suspension (e.g., ~5x10⁵ CFU/mL).[10]

    • Inoculate each well with the bacterial suspension. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity (bacterial growth).

  • Data Analysis: The MIC is the lowest concentration of the test compound in which there is no visible growth.

MIC_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h at 37°C) C->D E Visually Assess for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Minimum Inhibitory Concentration (MIC) Determination Workflow.
Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (e.g., final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[22]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Phenylhydantoin Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC₅₀ G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Conclusion and Future Directions

This comparative guide underscores the remarkable versatility of the phenylhydantoin scaffold, with derivatives demonstrating significant bioactivity across anticonvulsant, antimicrobial, and anticancer applications. The presented data highlights key structure-activity relationships, providing a valuable resource for medicinal chemists and pharmacologists. While the anticonvulsant properties of this class are well-established, the emerging antimicrobial and anticancer activities represent exciting avenues for future research and development. Further investigations should focus on elucidating the precise mechanisms of action for these newer applications and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate these preclinical findings into clinically effective therapies.

References

A Researcher's Guide to Validating Novel Hydantoin Anticonvulsants In Vivo: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing treatments for epilepsy, the journey from a promising novel hydantoin compound to a potential clinical candidate is paved with rigorous preclinical validation. This guide provides an in-depth, experience-driven framework for assessing the anticonvulsant efficacy and neurotoxicity of new chemical entities in vivo. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating system for data generation.

The Enduring Promise of the Hydantoin Scaffold

The hydantoin ring system is a cornerstone of anticonvulsant therapy, with phenytoin being a prime example of its clinical success.[1][2] The primary mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels.[3][4][5][6][7] By stabilizing these channels in their inactive state, hydantoins limit the sustained, high-frequency repetitive firing of neurons that underlies seizure activity.[3][4][8][5] This targeted action allows for the control of seizures while minimally affecting normal neuronal transmission.[3][4] The development of novel hydantoin derivatives aims to improve upon the therapeutic window, pharmacokinetic profile, and side-effect profile of existing drugs.[9][10][11]

Core In Vivo Models for Anticonvulsant Screening: A Dichotomy of Seizure Induction

The initial in vivo screening of novel anticonvulsants typically relies on a battery of well-established seizure models.[12][13][14][15] Among the most informative and widely used are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests. These models are complementary, representing two distinct types of seizure activity and offering insights into a compound's potential clinical utility.

The Maximal Electroshock (MES) Seizure Model: A Test of Seizure Spread

The MES test is a model of generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent the spread of seizure activity.[16][17][18][19][20] The seizure is induced by a brief electrical stimulus applied via corneal or auricular electrodes, leading to a characteristic tonic hindlimb extension.[16][19] A compound's ability to abolish this tonic extension is a key indicator of its anticonvulsant potential.[16]

The Pentylenetetrazol (PTZ) Seizure Model: A Test of Seizure Threshold

The PTZ model, on the other hand, is used to identify compounds that can raise the seizure threshold.[21][22][23][24][25] Pentylenetetrazol is a GABA-A receptor antagonist that, when administered, induces clonic seizures.[21][25] This model is predictive of efficacy against absence seizures and myoclonic seizures.[26]

Experimental Workflows: A Visual Guide

The following diagram illustrates the general workflow for the in vivo validation of a novel hydantoin anticonvulsant.

G cluster_0 Pre-Experiment cluster_1 Anticonvulsant Efficacy Testing cluster_2 Neurotoxicity Assessment cluster_3 Therapeutic Index Calculation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Animal Acclimatization Animal Acclimatization Compound Synthesis\n& Characterization->Animal Acclimatization Dose Range Finding Dose Range Finding Animal Acclimatization->Dose Range Finding Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test Dose Range Finding->Maximal Electroshock (MES) Test Generalized Tonic-Clonic Seizures Pentylenetetrazol (PTZ) Test Pentylenetetrazol (PTZ) Test Dose Range Finding->Pentylenetetrazol (PTZ) Test Clonic & Absence Seizures Data Analysis (ED50) Data Analysis (ED50) Maximal Electroshock (MES) Test->Data Analysis (ED50) Pentylenetetrazol (PTZ) Test->Data Analysis (ED50) Rotarod Test Rotarod Test Data Analysis (ED50)->Rotarod Test Motor Impairment Data Analysis (TD50) Data Analysis (TD50) Rotarod Test->Data Analysis (TD50) Protective Index (PI = TD50 / ED50) Protective Index (PI = TD50 / ED50) Data Analysis (TD50)->Protective Index (PI = TD50 / ED50) G cluster_0 Neuronal Membrane cluster_1 Action of Novel Hydantoin Na+ Channel (Resting) Na+ Channel (Resting) Na+ Channel (Open) Na+ Channel (Open) Na+ Channel (Resting)->Na+ Channel (Open) Depolarization Na+ Channel (Inactive) Na+ Channel (Inactive) Na+ Channel (Open)->Na+ Channel (Inactive) Influx of Na+ Na+ Channel (Inactive)->Na+ Channel (Resting) Repolarization Sustained Inactivation Sustained Inactivation Na+ Channel (Inactive)->Sustained Inactivation Prolonged Refractory Period Novel Hydantoin Novel Hydantoin Novel Hydantoin->Na+ Channel (Inactive) Binds & Stabilizes Reduced Neuronal\nHyperexcitability Reduced Neuronal Hyperexcitability Sustained Inactivation->Reduced Neuronal\nHyperexcitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal\nHyperexcitability->Anticonvulsant Effect

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the hydantoin scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenyl substituted hydantoins, a class of compounds demonstrating a remarkable breadth of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects. By synthesizing data from extensive experimental studies, this document aims to equip researchers with the critical insights necessary for the rational design of novel and more potent therapeutic agents based on this versatile heterocyclic system.

The Hydantoin Core: A Foundation for Diverse Bioactivity

The hydantoin ring, a five-membered heterocycle with two nitrogen atoms, offers multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of a phenyl group at the N-1 position introduces a key structural motif that significantly influences the biological activity of these derivatives. This guide will dissect how modifications at various positions of the 1-phenyl hydantoin scaffold impact its therapeutic potential.

Anticonvulsant Activity: Unraveling the SAR for Seizure Control

The most well-documented therapeutic application of hydantoin derivatives is in the management of epilepsy. The maximal electroshock (MES) seizure model is a cornerstone in the preclinical evaluation of anticonvulsant drugs, and a wealth of data from this assay has illuminated the SAR of 1-phenyl substituted hydantoins.[1][2]

The Critical Role of the Phenyl Group

Aromatic substitution at the C5 position of the hydantoin ring is a crucial determinant of anticonvulsant activity, particularly against generalized tonic-clonic seizures.[3][4] The phenyl group in this position is a key feature of many clinically used anticonvulsants.

Influence of Substituents on the Phenyl Ring

Systematic studies have revealed that the nature and position of substituents on the C5-phenyl ring significantly modulate anticonvulsant potency.

  • Lipophilicity and Electronic Effects: A quantitative structure-activity relationship (QSAR) model has identified LUMO (Lowest Unoccupied Molecular Orbital) energy and the logarithm of the partition coefficient (log P) as critical parameters for anticonvulsant activity.[1] This suggests that both electronic and hydrophobic properties of the substituents play a vital role.

  • Favorable Substitutions: Alkyl, halogeno (e.g., chloro, bromo), trifluoromethyl, and alkoxyl groups on the phenyl ring have been shown to impart good anticonvulsant activity.[1][2]

  • Unfavorable Substitutions: The introduction of polar groups such as nitro (-NO2), cyano (-CN), and hydroxyl (-OH) on the phenyl ring generally leads to a decrease or loss of activity.[1][2]

  • Heteroaromatic Replacements: Replacing the phenyl ring with heteroaromatic rings has been found to reduce or abolish anticonvulsant activity.[1][2]

Comparative Anticonvulsant Activity of 1-Phenyl Substituted Hydantoins

The following table summarizes the anticonvulsant activity of representative 1-phenyl substituted hydantoins evaluated in the MES test.

CompoundSubstituent on C5-Phenyl RingED₅₀ (mg/kg) in MES TestReference
PhenytoinUnsubstituted30 ± 2[1]
12 4-Methyl39 ± 4[1]
14 4-Ethyl28 ± 2[1]
35 4-Chloro>100[1]
38 4-Bromo>100[1]
41 4-Fluoro>100[1]
11 4-Trifluoromethyl90[1]
23 4-Methoxy>100[1]

Note: ED₅₀ is the median effective dose required to protect 50% of the animals from the maximal electroshock-induced seizure. A lower ED₅₀ value indicates higher potency.

Mechanism of Anticonvulsant Action

The primary mechanism of action for hydantoin anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. By binding to the inactivated state of these channels, they prolong the refractory period and thereby limit the repetitive firing of action potentials that is characteristic of seizures. This stabilization of neuronal membranes prevents the spread of seizure activity.

Antimicrobial Activity: A Promising Frontier

While less explored than their anticonvulsant properties, 1-phenyl substituted hydantoins have emerged as a promising class of antimicrobial agents. Their activity has been evaluated against a range of bacterial and fungal pathogens.

Key Structural Features for Antimicrobial Efficacy

The antimicrobial SAR of 1-phenyl hydantoins is still under active investigation, but some general trends have been observed. The overall lipophilicity and the presence of specific electron-withdrawing or donating groups on the aromatic rings appear to be important factors.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1-phenyl hydantoin derivatives against various microbial strains.

CompoundTarget MicroorganismMIC (µg/mL)Reference
5-Methyl-5-phenylimidazolidine-2,4-dioneBifidobacterium animalis subsp. lactis250[5]
5-Phenethyl-5-propylimidazolidine-2,4-dioneBifidobacterium animalis subsp. lactis>250[5]
3-n-butyl-4'-nitrobenzalhydantoinEscherichia coli- (High activity)[6]
3-n-butyl-2'-bromo-4',5'-dimethoxybenzalhydantoinMalassezia furfur- (High activity)[6]
3-n-butyl-2'-bromo-4',5'-dimethoxybenzalhydantoinStaphylococcus aureus- (High activity)[6]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Rationale for Bacterial Strain Selection

The choice of bacterial strains for antimicrobial screening is critical for assessing the spectrum of activity. Typically, a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is used to evaluate broad-spectrum potential.[7][8] The inclusion of clinically relevant and drug-resistant strains is also crucial to identify compounds with the potential to address current therapeutic challenges.[9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Recent studies have highlighted the potential of 1-phenyl substituted hydantoins as anticancer agents. Their antiproliferative activity has been demonstrated against various cancer cell lines.[10][11]

Structure-Activity Relationship in Anticancer Hydantoins

The SAR for the anticancer activity of this class of compounds is complex and appears to be cell-line dependent. However, the substitution pattern on the phenyl ring at C5 plays a significant role in modulating cytotoxicity. For instance, marine natural product-inspired phenylmethylene hydantoins have shown potent antitumor activities.[10][11]

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1-phenyl hydantoin derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Z-4-hydroxyphenylmethylene hydantoin (PMH)MDA-MB-231 (Breast)-[10]
4-ethylthio-analog of PMHPC-3 (Prostate)-[10]
Compound 7 (a PMH analog)MDA-MB-231 (Breast)- (Active)[10]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency.

Rationale for Cell Line Selection in Anticancer Screening

The selection of cancer cell lines is a critical aspect of anticancer drug discovery.[12][13] Cell lines like MDA-MB-231 (a triple-negative breast cancer cell line) and PC-3 (a prostate cancer cell line) are often chosen because they represent aggressive and difficult-to-treat cancers.[4][14] Evaluating compounds against a panel of cell lines from different tissue origins helps to determine the spectrum of activity and potential for selective toxicity towards cancer cells over normal cells.[12]

Experimental Methodologies: A Guide to Synthesis and Evaluation

A thorough understanding of the experimental protocols used to synthesize and evaluate these compounds is essential for researchers in this field.

Synthesis of 1-Phenyl Substituted Hydantoins

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5-substituted hydantoins from ketones or aldehydes.[13]

Illustrative Workflow for Bucherer-Bergs Synthesis:

Bucherer_Bergs_Synthesis Start Ketone/Aldehyde + Ammonium Carbonate + Potassium Cyanide Reaction Reaction in Aqueous Ethanol Start->Reaction Intermediate Formation of α-aminonitrile Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Substituted Hydantoin Cyclization->Product

Caption: Generalized workflow of the Bucherer-Bergs synthesis of hydantoins.

A detailed protocol for the synthesis of a specific 1-phenyl substituted hydantoin is provided below.

Synthesis of 5-(p-Benzyloxyphenyl)hydantoin: [15]

  • Reaction Setup: Mix 4.0 g (40 mmol) of hydantoin, 30 mL of acetic acid, and 2.0 mL (40 mmol) of bromine at room temperature.

  • Heating: Vigorously stir the reaction mixture at 60°C for 2 hours.

  • Cooling and Addition: Cool the reaction mixture to room temperature and add 11.0 g (60 mmol) of phenyl benzyl ether.

  • Second Reaction: Conduct the reaction at 40°C for 12 hours.

  • Isolation: Recover the resulting precipitate by filtration, wash with water, and dry to obtain the final product.

Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Assay

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

MES Assay Workflow:

MES_Assay_Workflow Animal_Prep Administer Test Compound to Rodents (Mice/Rats) Electrical_Stim Apply Electrical Stimulus (e.g., corneal electrodes) Animal_Prep->Electrical_Stim Observation Observe for Tonic Hindlimb Extension Electrical_Stim->Observation Endpoint Protection = Absence of Tonic Hindlimb Extension Observation->Endpoint Data_Analysis Calculate ED₅₀ Endpoint->Data_Analysis

Caption: Simplified workflow of the Maximal Electroshock (MES) assay.

Detailed MES Protocol: [2]

  • Animal Model: Use male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) for a short duration (e.g., 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the induced seizure.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT Assay Workflow:

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate to Allow Formazan Crystal Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Incubation->Solubilization Absorbance_Measurement Measure Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ Absorbance_Measurement->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Detailed MTT Protocol: [16]

  • Cell Culture: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 1-phenyl substituted hydantoin scaffold is a rich source of pharmacologically active compounds with significant potential for the development of new drugs. The structure-activity relationships for anticonvulsant activity are well-established, providing a clear roadmap for the design of more potent analogs. While the SAR for antimicrobial and anticancer activities is still emerging, the initial findings are highly encouraging and warrant further investigation.

Future research should focus on:

  • Expanding the SAR for Antimicrobial and Anticancer Activities: Systematic synthesis and evaluation of diverse 1-phenyl hydantoin libraries are needed to delineate the key structural requirements for these activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the antimicrobial and anticancer effects will be crucial for rational drug design.

  • Optimization of Pharmacokinetic Properties: In addition to potency, future drug candidates must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be clinically successful.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can accelerate the discovery and development of novel 1-phenyl substituted hydantoin-based therapeutics to address unmet medical needs.

References

A Comparative Efficacy Analysis of Imidazolidine-2,4-dione Derivatives and Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the imidazolidine-2,4-dione scaffold has historically served as a cornerstone, yielding cornerstone therapies such as phenytoin. This guide provides a comparative overview of the anticonvulsant efficacy of derivatives of this scaffold, with a specific focus on its phenyl-substituted analogues, benchmarked against established first-line anticonvulsants. While preclinical data on the specific entity 1-Phenylimidazolidine-2,4-dione is not extensively available in public domain databases, this analysis synthesizes findings from structurally related compounds to offer a predictive and comparative framework for researchers.

This document delves into the mechanistic underpinnings of benchmark anticonvulsants, presents comparative preclinical efficacy data from standardized rodent models, and provides detailed experimental protocols to ensure scientific integrity and reproducibility.

Mechanistic Landscape of Anticonvulsant Action

The therapeutic efficacy of anticonvulsant drugs is rooted in their ability to modulate neuronal excitability. The comparator drugs in this analysis achieve this through distinct molecular mechanisms:

  • Phenytoin (a 5,5-diphenyl-imidazolidine-2,4-dione): Exerts its primary anticonvulsant effect by blocking voltage-gated sodium channels in their inactive state.[1] This action is use-dependent, meaning it preferentially affects neurons that are firing at high frequencies, a characteristic of seizure activity. By stabilizing the inactive state of the sodium channel, phenytoin reduces the neuron's ability to fire rapid successive action potentials, thereby preventing the spread of seizure discharges.[1]

  • Carbamazepine: Similar to phenytoin, carbamazepine's principal mechanism involves the blockade of voltage-gated sodium channels.[2][3] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and diminishes the synaptic propagation of excitatory impulses.[3]

  • Valproic Acid: Possesses a broad spectrum of action. Its mechanisms are thought to include increasing the brain's concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.[4] This multifaceted approach contributes to its efficacy against a wide range of seizure types.

  • Ethosuximide: Is the drug of choice for absence seizures. Its primary mechanism is the inhibition of T-type calcium channels in thalamic neurons. These channels are critical in generating the rhythmic spike-and-wave discharges characteristic of absence seizures.

The following diagram illustrates the primary sites of action for these established anticonvulsants.

Anticonvulsant Mechanisms cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel T-type Ca2+ Channel GABA_T GABA Transaminase GABA_R GABA-A Receptor Phenytoin Phenytoin Phenytoin->Na_Channel Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Blocks Valproic_Acid->Ca_Channel Inhibits Valproic_Acid->GABA_T Inhibits Ethosuximide Ethosuximide Ethosuximide->Ca_Channel Inhibits

Caption: Primary molecular targets of comparator anticonvulsant drugs.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of novel compounds is routinely assessed using a battery of standardized rodent seizure models. The Maximal Electroshock (MES) test is predictive of efficacy against generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is indicative of activity against non-convulsive (absence) seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, is a key quantitative measure of a compound's potency.

The following tables summarize the ED50 values for phenyl-imidazolidine-2,4-dione derivatives and standard antiepileptic drugs in these models. It is important to note that direct data for this compound is not available from major screening programs like the NIH's Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP).[5][6] The data for the imidazolidine-2,4-dione class is therefore represented by closely related, publicly disclosed analogues.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Test (Mice, i.p. administration)

CompoundED50 (mg/kg)Reference
Phenyl-Imidazolidine-2,4-dione Analogues
5-Alkyl-Phenylmethylenehydantoin (14)28[7]
5-Alkyl-Phenylmethylenehydantoin (12)39[7]
Standard Anticonvulsants
Phenytoin9.7 - 30[4][7]
Carbamazepine9.67[4][8]
Valproic Acid196[4][8]
Ethosuximide>500 (Inactive)[9]

Table 2: Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice, i.p. administration)

CompoundED50 (mg/kg)Reference
Phenyl-Imidazolidine-2,4-dione Analogues
Spiro-benzofuran-imidazolidinetrione (3o)41.8[10]
Standard Anticonvulsants
Phenytoin>100 (Inactive)[9]
Carbamazepine>100 (Inactive)
Valproic Acid150-200[11]
Ethosuximide130-150[9]

From this data, it is evident that phenyl-imidazolidine-2,4-dione derivatives show promise in the MES model, with potencies comparable to that of phenytoin.[7] This suggests a potential therapeutic utility in generalized tonic-clonic seizures. Their efficacy in the scPTZ model appears more variable and dependent on specific structural modifications. In contrast, standard drugs like phenytoin and carbamazepine are highly effective in the MES test but inactive against scPTZ-induced seizures, aligning with their clinical use profile. Valproic acid and ethosuximide demonstrate the opposite profile, with strong efficacy in the scPTZ model.

Experimental Protocols

To ensure the validity and reproducibility of preclinical anticonvulsant screening, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the MES and scPTZ tests, as widely adopted in the field and by programs such as the NINDS ETSP.

Maximal Electroshock (MES) Seizure Test

This model assesses a compound's ability to prevent the spread of seizures.

Workflow Diagram:

MES_Workflow A Acclimatize Male CF-1 Mice B Administer Test Compound (i.p.) or Vehicle Control A->B C Wait for Time of Peak Effect B->C D Apply Corneal Electrodes (with local anesthetic) C->D E Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) D->E F Observe for Tonic Hindlimb Extension E->F G Record Protection (Absence of THE) F->G H Calculate ED50 using Probit Analysis G->H

Caption: Standard workflow for the Maximal Electroshock (MES) test.

Step-by-Step Protocol:

  • Animal Selection and Acclimation: Use male albino mice (e.g., CF-1 strain) weighing 18-25g. Acclimatize animals to the laboratory environment for at least 3 days prior to testing, with free access to food and water.

  • Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. The volume of administration is typically 0.01 ml/g of body weight.

  • Time of Peak Effect: Conduct the test at the predetermined time of peak effect of the drug. This is typically 30-60 minutes post-i.p. administration for many compounds.

  • Electrode Application: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort and ensure good electrical contact.

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a specialized pulse generator.

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension (THE). The absence of this response is considered the endpoint and indicates that the animal is protected.

  • Data Analysis: Test groups of animals (typically 8-10 per group) at various doses. The percentage of animals protected at each dose is recorded, and the ED50 value is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

Workflow Diagram:

scPTZ_Workflow A Acclimatize Male CF-1 Mice B Administer Test Compound (i.p.) or Vehicle Control A->B C Wait for Time of Peak Effect B->C D Administer scPTZ (subcutaneous) (e.g., 85 mg/kg) C->D E Place Animal in Observation Chamber D->E F Observe for 30 minutes for Clonic Seizures E->F G Record Protection (Absence of clonic seizure > 5s) F->G H Calculate ED50 using Probit Analysis G->H

Caption: Standard workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Step-by-Step Protocol:

  • Animal Selection and Acclimation: As with the MES test, use male albino mice (18-25g) acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test compound or vehicle control as previously described.

  • Time of Peak Effect: Allow for the appropriate time to elapse for the drug to reach its peak effect.

  • Chemoconvulsant Administration: Inject a convulsant dose of Pentylenetetrazole (PTZ) subcutaneously into a loose fold of skin on the back of the neck. A typical dose for mice is 85 mg/kg.

  • Observation: Immediately after PTZ administration, place the animal in an individual observation chamber. Observe the animal for the next 30 minutes.

  • Endpoint: The endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw, lasting for at least 5 seconds. An animal that does not exhibit this response is considered protected.

  • Data Analysis: As with the MES test, determine the ED50 by testing multiple dose groups and applying probit analysis to the resulting protection data.

Conclusion

The imidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. While direct preclinical efficacy data for this compound remains elusive in the public domain, analysis of its close structural analogues demonstrates a promising profile, particularly against generalized tonic-clonic seizures as predicted by the MES model. The potency of these analogues appears comparable to that of the established drug, phenytoin. Further investigation is warranted to fully characterize the anticonvulsant profile of this compound and to explore its potential efficacy in a broader range of seizure models. The standardized protocols and comparative data presented in this guide provide a robust framework for such future investigations, ensuring that new candidates are rigorously evaluated against clinically relevant benchmarks.

References

A Researcher's Guide to Preclinical Evaluation of 1-Phenylimidazolidine-2,4-dione: A Comparative Analysis of In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in the development of anticonvulsant therapeutics.[1][2][3] The archetypal hydantoin, Phenytoin (5,5-diphenylimidazolidine-2,4-dione), was a landmark discovery in epilepsy treatment, primarily exerting its effect by modulating voltage-gated sodium channels to stabilize neuronal membranes.[4][5] The subject of this guide, 1-Phenylimidazolidine-2,4-dione, is a structural analog whose therapeutic potential remains to be fully characterized.

This guide provides a comprehensive, technically-grounded framework for researchers to systematically evaluate the anticonvulsant potential of this compound. We eschew a rigid, one-size-fits-all template. Instead, we present a logical, tiered approach that progresses from high-throughput in vitro screening to definitive in vivo validation in clinically relevant rodent models. Our objective is to not only describe the "how" but to elucidate the "why" behind each experimental choice, ensuring a robust and translatable preclinical data package.

Part 1: Foundational In Vitro Evaluation – From Cytotoxicity to Mechanistic Insight

The initial phase of any compound evaluation must establish a therapeutic window and provide early mechanistic clues. This is most efficiently achieved in cell-based systems before committing to the complexities of animal models. The causality is simple: an effective drug must modulate its target without causing widespread cell death at similar concentrations.

Experimental Workflow: In Vitro Screening Cascade

The following workflow outlines a logical progression for the initial cellular evaluation of this compound.

InVitro_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanism of Action (MoA) A Cytotoxicity Screening (e.g., MTT Assay in SH-SY5Y cells) B Determine Maximum Non-Toxic Concentration A->B Calculate IC50 C Chemically-Induced Seizure Model (e.g., PTZ or 4-AP in neuronal cultures) B->C Inform Dosing D Measure Neuronal Firing (Multi-Electrode Array) C->D Assess Reduction in epileptiform activity E Hypothesis: Na+ Channel Modulator (Based on Hydantoin Scaffold) D->E Positive result suggests channel modulation F Target Engagement Assay (e.g., Automated Patch Clamp) E->F Confirm direct target interaction

Caption: Workflow for initial in vitro screening of this compound.

Protocol 1: Determining Cytotoxicity in a Neuronal Cell Line

Rationale: This is a non-negotiable first step. All subsequent efficacy data are meaningless without knowing the concentration at which the compound is toxic. We use the human neuroblastoma cell line SH-SY5Y as it provides a relevant neuronal context.

Methodology: MTT Assay

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.

  • Incubation: Replace the old medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Comparative Data 1: In Vitro Cytotoxicity

This table presents hypothetical data comparing our test compound to standard antiepileptic drugs (AEDs).

CompoundCell LineAssayIC₅₀ (µM)
This compound SH-SY5YMTT (48h)>100
Phenytoin (Comparator)SH-SY5YMTT (48h)~85
Valproate (Comparator)SH-SY5YMTT (48h)>200

Interpretation: An IC₅₀ >100 µM for this compound would be a favorable result, indicating low cytotoxicity and providing a wide concentration range for subsequent efficacy testing.

Part 2: High-Throughput In Vivo Screening - The Zebrafish Model

Before proceeding to resource-intensive rodent models, the larval zebrafish (Danio rerio) offers a powerful intermediate step. Its nervous system is complex enough to model seizure-like behavior, and its small size and rapid development are ideal for higher-throughput screening.[6][7][8] The pentylenetetrazole (PTZ)-induced seizure model is well-established and highly predictive for compounds acting on GABAergic and other systems.[6][9]

Protocol 2: PTZ-Induced Seizure Assay in Larval Zebrafish

Rationale: This whole-organism assay quickly assesses a compound's ability to suppress seizure-like behavior, integrating bioavailability, and CNS penetration at a rudimentary level.

Methodology:

  • Animal Husbandry: Raise wild-type zebrafish embryos to 7 days post-fertilization (dpf) at 28.5°C.

  • Pre-treatment: Place individual larvae into wells of a 96-well plate containing embryo medium. Add this compound or a comparator drug (e.g., Valproate) to the desired final concentration and incubate for 60 minutes. Include a vehicle control group (e.g., 0.1% DMSO).

  • Seizure Induction: Add PTZ to a final concentration of 20 mM to all wells except a negative control group.

  • Behavioral Tracking: Immediately place the 96-well plate into an automated video tracking system (e.g., ZebraBox). Record locomotor activity for 30 minutes.

  • Analysis: Quantify the total distance moved and the cumulative duration of high-velocity movements, which are indicative of convulsive seizures.[6] A significant reduction in these parameters compared to the PTZ-only group indicates anticonvulsant activity.

Part 3: Confirmatory In Vivo Evaluation – Clinically Validated Rodent Models

Positive results in in vitro and zebrafish models provide a strong rationale for advancing to definitive rodent studies. The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program has validated a battery of rodent models that are highly predictive of clinical efficacy in humans.[10][11] We will focus on three cornerstone models that probe different seizure types.

Experimental Workflow: In Vivo Rodent Testing Cascade

This workflow demonstrates how different rodent models are used to build a comprehensive profile of a compound's anticonvulsant spectrum.

InVivo_Workflow cluster_0 Acute Seizure Models (Mouse or Rat) cluster_1 Neurotoxicity Assessment cluster_2 Data Analysis A Test Compound: This compound MES Maximal Electroshock (MES) - Model of generalized tonic-clonic seizures A->MES scPTZ Subcutaneous PTZ (scPTZ) - Model of myoclonic & absence seizures A->scPTZ SixHz 6 Hz Psychomotor Seizure - Model of therapy-resistant partial seizures A->SixHz Rotarod Rotarod Test - Measures motor impairment (ataxia) A->Rotarod ED50 Calculate ED50 (Effective Dose in 50% of animals) MES->ED50 scPTZ->ED50 SixHz->ED50 TD50 Calculate TD50 (Toxic Dose in 50% of animals) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI

Caption: A comprehensive workflow for the in vivo evaluation of anticonvulsant candidates.

Protocol 3: The Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[10][12][13] It models the propagation of seizure activity. Drugs that block voltage-gated sodium channels, like Phenytoin, are characteristically effective in this assay.[4]

Methodology (Mice):

  • Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses. Administer vehicle to the control group and Phenytoin (e.g., 20 mg/kg) to the positive control group.

  • Testing Time: Test the animals at the time of peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. injection).

  • Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this endpoint.

  • Analysis: Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.

Protocol 4: The Subcutaneous Pentylenetetrazole (scPTZ) Test

Rationale: This test is highly predictive of clinical efficacy against generalized myoclonic and absence seizures.[10][14] It identifies compounds that raise the seizure threshold, often by enhancing GABAergic inhibition or blocking T-type calcium channels.

Methodology (Mice):

  • Animal Preparation & Dosing: As described in the MES protocol. Valproate (e.g., 150 mg/kg) is an appropriate positive control.

  • Seizure Induction: Inject PTZ subcutaneously at a dose that reliably induces clonic seizures lasting at least 5 seconds in >95% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes.

  • Endpoint: The endpoint is the presence or absence of a clonic seizure episode lasting for at least 5 seconds. Protection is the absence of this endpoint.

  • Analysis: Determine the ED₅₀ using probit analysis.

Protocol 5: The 6 Hz Psychomotor Seizure Test

Rationale: This model is considered a model of therapy-resistant partial seizures.[10][12][15] It is particularly useful for identifying compounds with novel mechanisms of action that may be effective in patients who do not respond to traditional AEDs.

Methodology (Mice):

  • Animal Preparation & Dosing: As described in the MES protocol.

  • Seizure Induction: Apply a longer, lower-frequency electrical stimulus via corneal electrodes (e.g., 32 mA, 6 Hz, 3 seconds).

  • Observation: Following the stimulus, animals exhibit seizure behavior characterized by a stun, forelimb clonus, and Straub tail.

  • Endpoint: Protection is defined as the animal returning to normal exploratory behavior immediately after the stimulus.

  • Analysis: Determine the ED₅₀ using probit analysis.

Part 4: Comparative Analysis and Data Interpretation

The true value of this tiered approach lies in the comparative analysis of the results. The "pharmacological fingerprint" of the test compound across these models provides powerful insights into its potential clinical utility and mechanism of action.

Comparative Data 2: Efficacy in Rodent Seizure Models (Hypothetical ED₅₀ Values)
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32mA) ED₅₀ (mg/kg)Predicted Mechanism
This compound 15 >100 25 Na⁺ channel blocker
Phenytoin (Comparator)20>100>80Na⁺ channel blocker
Valproate (Comparator)25015050Broad Spectrum (Na⁺, Ca²⁺, GABA)
Levetiracetam (Comparator)>1004510SV2A Ligand
Comparative Data 3: Neurotoxicity and Protective Index (PI)

The Protective Index (PI) is the ratio of neurotoxicity to efficacy (TD₅₀/ED₅₀). A higher PI indicates a wider safety margin. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.

CompoundRotarod TD₅₀ (mg/kg)MES PI (TD₅₀/ED₅₀)scPTZ PI (TD₅₀/ED₅₀)
This compound 90 6.0 <0.9
Phenytoin (Comparator)703.5<0.7
Valproate (Comparator)4001.62.7

Synthesizing the Results: Based on this hypothetical data, we can draw several powerful conclusions about this compound:

  • Efficacy Profile: The compound shows strong efficacy in the MES model but is inactive in the scPTZ model. This profile is highly characteristic of a sodium channel blocker, like its parent compound, Phenytoin.[5]

  • Novelty: Its activity in the 6 Hz model, where Phenytoin is less effective, suggests it may have a subtly different interaction with the sodium channel or additional mechanisms that could be beneficial for therapy-resistant seizures.[15]

  • Safety Margin: A Protective Index of 6.0 in the MES test is superior to Phenytoin, suggesting a better therapeutic window for its predicted clinical application (generalized tonic-clonic seizures).

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered strategy for the preclinical evaluation of this compound. By progressing logically from foundational in vitro assays to high-throughput zebrafish screening and finally to clinically-validated rodent models, researchers can build a robust data package that defines the compound's efficacy, safety, and likely mechanism of action.

The hypothetical data presented suggest that this compound is a promising candidate as a next-generation Phenytoin, potentially possessing a superior safety profile and a broader spectrum of activity against difficult-to-treat partial seizures. The next logical steps in its development would include:

  • Definitive Mechanism of Action Studies: Using patch-clamp electrophysiology to confirm and characterize its effects on specific subtypes of voltage-gated sodium channels.

  • Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile in rodents to inform dosing strategies for chronic studies.[16]

  • Chronic Efficacy Models: Evaluating its ability to prevent the development of epilepsy (antiepileptogenesis) in a kindling model.[11][13]

By following this rigorous and comparative approach, researchers can efficiently and effectively translate a promising chemical scaffold into a potential therapeutic reality.

References

A Researcher's Guide to the Cross-Validation of 1-Phenylhydantoin: Bridging Data Gaps with Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with hydantoin derivatives, robust and reproducible experimental data is the cornerstone of scientific advancement. This guide provides a comprehensive framework for the cross-validation of experimental results for 1-phenylhydantoin. Due to the limited availability of published experimental data for this specific N-1 substituted hydantoin, we will employ a comparative approach, leveraging the extensive data available for its structural isomers and analogs, primarily the well-characterized anticonvulsant drug phenytoin (5,5-diphenylhydantoin), alongside 3-phenylhydantoin and 5-phenylhydantoin.

This guide will delve into the known experimental parameters for 1-phenylhydantoin, provide detailed protocols for its characterization, and present a comparative analysis with related compounds to offer a predictive understanding of its physicochemical and spectroscopic properties. By cross-validating through comparison, we can establish a reliable foundation for future research and development involving 1-phenylhydantoin.

The Hydantoin Scaffold: A Privileged Structure in Medicinal Chemistry

The hydantoin ring, a five-membered heterocyclic structure, is a well-established pharmacophore found in numerous biologically active compounds.[1] Its derivatives exhibit a wide range of therapeutic properties, including anticonvulsant, antiarrhythmic, and antimicrobial activities. The substitution pattern on the hydantoin ring profoundly influences the molecule's physicochemical properties, metabolic stability, and biological targets.

This guide focuses on N-phenyl substituted hydantoins, comparing the N-1, N-3, and C-5 phenyl isomers. Understanding the subtle yet significant differences imparted by the position of the phenyl group is critical for structure-activity relationship (SAR) studies and the design of novel therapeutics.

Caption: Structural relationship of phenyl-substituted hydantoins.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the known and predicted properties of 1-phenylhydantoin with its isomers and phenytoin.

Property1-Phenylhydantoin3-Phenylhydantoin5-PhenylhydantoinPhenytoin (5,5-Diphenylhydantoin)
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂C₁₅H₁₂N₂O₂
Molecular Weight 176.17 g/mol 176.18 g/mol 176.17 g/mol 252.27 g/mol
Melting Point (°C) 197-198[2]Data not readily availableData not readily available295-298[3]
LogP (Predicted) 0.80.80.82.2
pKa (Predicted) ~8.5-9.5~8.5-9.5~8.5-9.58.06-8.33
Water Solubility Data not readily availableData not readily availableData not readily available14 mg/L (at 25°C)

Causality Behind Experimental Choices: The selection of these physicochemical properties is based on their direct impact on a compound's drug-like characteristics. Melting point provides an indication of purity and lattice energy. LogP, a measure of lipophilicity, is crucial for predicting membrane permeability and absorption. The acid dissociation constant (pKa) determines the ionization state of the molecule at physiological pH, which affects its solubility and interaction with biological targets. Water solubility is a critical factor for oral bioavailability.

Synthesis of 1-Phenylhydantoin: A Validated Protocol

The following protocol for the synthesis of 1-phenylhydantoin is based on established methods and provides a reliable route to obtain the compound for experimental studies.

Reaction Scheme:

N-phenylglycine + Potassium Cyanate → 1-Phenylhydantoin

Step-by-Step Methodology:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water. Add 1 ml of acetic acid to the solution.

  • Heating: Heat the solution to 60°C.

  • Addition of Cyanate: After 30 minutes of heating, add a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water to the reaction mixture.

  • Continued Heating: Continue heating the reaction mixture for an additional 90 minutes.

  • Acidification and Cyclization: Add 25 ml of 37% hydrochloric acid to the mixture and heat for 15 hours at 90°C to facilitate the cyclization to the hydantoin ring.

  • Isolation and Purification: After cooling the reaction mixture, the precipitated product is collected by filtration.

  • Recrystallization: Recrystallize the crude product from 95% ethanol to yield pure 1-phenylhydantoin.

Expected Yield and Purity: This method has been reported to yield 8.65 g of 1-phenylhydantoin with a melting point of 197-198°C, indicating a high degree of purity.[2]

References

A Comparative Guide to the Biological Activity of 1-Phenylimidazolidine-2,4-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazolidine-2,4-dione scaffold, a core structure of the well-known anticonvulsant phenytoin, represents a versatile platform for discovering novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 1-phenylimidazolidine-2,4-dione and its derivatives, offering a side-by-side look at their performance against established alternatives, supported by experimental data from peer-reviewed studies.

Introduction to this compound

This compound belongs to the hydantoin class of heterocyclic compounds. The structural simplicity of this core, coupled with the potential for substitution at multiple positions, has made it an attractive starting point for medicinal chemists. Research has demonstrated that this scaffold is endowed with a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and cytotoxic effects. The efficacy of these compounds is often dictated by the nature and position of substituents on the phenyl and imidazolidine rings.

Anticonvulsant Activity: A Viable Alternative to Phenytoin?

The most well-documented activity of imidazolidine-2,4-dione derivatives is their anticonvulsant effect, largely influenced by the pioneering drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione).[1] The mechanism of action for many of these compounds involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1]

Comparative Performance Data

Studies have explored various derivatives, seeking to enhance potency and broaden the spectrum of activity compared to Phenytoin. The Maximal Electroshock (MES) test and the 6 Hz psychomotor seizure test are standard preclinical models for evaluating anticonvulsant efficacy.

Compound/DrugClassMES Test (ED50, mg/kg)6 Hz Test (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference
Phenytoin Standard Anticonvulsant28.1> 6065.82.34 (MES)[2]
Compound 18 *Imidazolidine-2,4-dione Derivative38.512.2> 300> 7.8 (MES)[2]
Compound 19 Imidazolidine-2,4-dione Derivative26.311.1 (32 mA)189.67.2 (MES)[2]
Levetiracetam Standard Anticonvulsant> 10017.0 (32 mA)> 300-[2]

*Compound 18: 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione **Compound 19: 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione

Analysis: As the data indicates, while Phenytoin is effective in the MES test, it shows limited activity in the 6 Hz test, a model for therapy-resistant seizures. In contrast, derivatives like compound 18 and 19 demonstrate potent activity in the 6 Hz test, with compound 18 being over four times more potent than Phenytoin.[2] Furthermore, these derivatives exhibit a significantly better safety profile, as indicated by their higher Protective Index. This suggests that modifications to the core imidazolidine-2,4-dione structure can lead to agents with a broader spectrum of anticonvulsant activity and improved tolerability.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a fundamental preclinical assay for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-30 g) are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline or a suspension agent) is also administered to a separate group.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the administered compound.

  • Electroshock Induction: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s).

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) test.

Antimicrobial Activity: A New Frontier

While less explored than their anticonvulsant properties, imidazolidine-2,4-dione derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][4] The structural activity relationship often indicates that electron-withdrawing groups on the phenyl ring can enhance antimicrobial efficacy.

Comparative Performance Data

The antimicrobial potential of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Compound/DrugClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Ciprofloxacin Standard Antibiotic0.5 - 20.015 - 1-
Clotrimazole Standard Antifungal--0.125 - 1[5]
Compound 3g *Imidazolidine-2,4-dione Derivative---[5]
Compound 3b Imidazolidine-2,4-dione Derivative---[5]
SW2 Imidazolidine-2,4-dione DerivativeSignificant ActivitySignificant ActivityNot Reported

Details on the specific MIC values for compounds 3g and 3b were noted to have high binding affinity in docking studies, with compound 3g having a MIC of 0.25 µg/mL against P. aeruginosa.[5]

Analysis: Studies show that certain derivatives of 5,5-diphenylimidazolidine-2,4-dione exhibit significant antibacterial action against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. For instance, compound SW2 showed noteworthy activity, comparable in significance to the broad-spectrum antibiotic Ciprofloxacin. In the realm of antifungal activity, derivatives have been synthesized that show high binding affinity to fungal protein targets in molecular docking studies, suggesting their potential as antifungal agents.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_protocol Broth Microdilution MIC Assay A Prepare Standardized Microbial Inoculum B Serially Dilute Compound in 96-Well Plate A->B C Inoculate Wells with Microorganism B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxic Activity: Targeting Cancer Cells

The imidazolidine-2,4-dione scaffold has also emerged as a promising framework for the development of anticancer agents.[6][7] Derivatives have shown potent cytotoxicity against various cancer cell lines, with mechanisms of action that can include the induction of apoptosis and cell cycle arrest.[7]

Comparative Performance Data

The in vitro cytotoxic activity is commonly assessed using the MTT assay, which measures cell viability. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a key metric.

Compound/DrugClassMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HePG-2 (Liver) IC50 (µM)Reference
Doxorubicin Standard Chemotherapy~1-5~0.5-2~1-5[6][7]
Compound 24 *Imidazolidine-2,4-dione Derivative4.92 ± 0.312.83 ± 0.99.07 ± 0.8[7]
Compound 2p Imidazolidinone DerivativeNot ReportedNot ReportedNot Reported[6]

Compound 24 is a Schiff's base derivative of 5,5-diphenylhydantoin. **Compound 2p (1-[(4-aminobenzoyl)indoline-5-sulfonyl])-4-phenyl-4,5-dihydroimidazolone) exhibited cytotoxicity far more potent than doxorubicin in several human tumor models.*[6]

Analysis: The data reveals that certain imidazolidine-2,4-dione derivatives can exhibit potent cytotoxic activity, in some cases surpassing that of the standard chemotherapeutic agent Doxorubicin.[6] For instance, compound 24 demonstrated impressive IC50 values against breast, colon, and liver cancer cell lines.[7] Further studies with this compound revealed that its mechanism of action involves the inhibition of EGFR and HER2, key signaling proteins in cancer progression, leading to apoptosis and cell cycle arrest at the G2/M phase.[7]

Signaling Pathway: EGFR/HER2 Inhibition

EGFR_HER2_Pathway cluster_pathway EGFR/HER2 Signaling Inhibition EGFR_HER2 EGFR/HER2 Receptors Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR_HER2->Downstream Activates Compound24 Compound 24 (Imidazolidine-2,4-dione Derivative) Compound24->EGFR_HER2 Inhibits Apoptosis Apoptosis Compound24->Apoptosis Induces Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes

Caption: Inhibition of EGFR/HER2 signaling by Compound 24.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. As anticonvulsants, they offer the potential for a broader spectrum of activity and improved safety over established drugs like Phenytoin. In the antimicrobial and anticancer arenas, they are emerging as a new class of therapeutic agents with significant potency.

The comparative data presented in this guide underscores the importance of continued structure-activity relationship studies to optimize the efficacy and selectivity of these compounds. For researchers and drug development professionals, the imidazolidine-2,4-dione core remains a fertile ground for the discovery of next-generation therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides an in-depth mechanistic comparison of compounds based on the imidazolidine-2,4-dione scaffold, commonly known as the hydantoin ring. We will focus on the structure-activity relationships (SAR) that govern their primary application as anticonvulsant agents. By dissecting the mechanism of the archetypal drug, Phenytoin, we will establish a framework for evaluating 1-Phenylimidazolidine-2,4-dione and other structural analogs, offering insights for researchers in neurology and medicinal chemistry.

The Imidazolidine-2,4-dione Scaffold: A Privileged Structure in Neurology

The hydantoin ring is a five-membered heterocyclic structure that serves as the foundation for a class of widely used anticonvulsant drugs.[1] Its derivatives are particularly effective against partial and tonic-clonic seizures.[2] The therapeutic efficacy of these compounds is intrinsically linked to the nature and orientation of substituents at the N-1, N-3, and C-5 positions of the core ring.

The most significant member of this class is Phenytoin (5,5-diphenylhydantoin), an anti-seizure medication approved in 1939 that remains a cornerstone in epilepsy treatment.[3][4][5] Its success spurred the development and investigation of numerous 5,5'-disubstituted hydantoins.[4] Understanding the mechanistic principles of Phenytoin is therefore essential to predicting the activity of related compounds like this compound.

Caption: General structure of the Imidazolidine-2,4-dione (hydantoin) ring highlighting key substitution sites.

The Archetype: Mechanism of Action of Phenytoin

Phenytoin exerts its anticonvulsant effect primarily by modulating the activity of voltage-gated sodium channels in neuronal cell membranes.[6] In epilepsy, excessive, high-frequency firing of neurons leads to seizures.[7] Phenytoin stabilizes the neuronal membrane and prevents this aberrant activity.[6][8]

Mechanism Deep Dive:

  • State-Dependent Channel Blockade: Voltage-gated sodium channels cycle through three main states: resting, open, and inactive. Phenytoin selectively binds to the inactive state of the channel.[6][8]

  • Prolongation of the Inactive State: By binding to and stabilizing the inactive conformation, Phenytoin slows the channel's recovery to the resting state. This prolongs the neuron's refractory period, during which it cannot fire another action potential.[6]

  • Use-Dependent Action: The effect is "use-dependent," meaning it is more pronounced in neurons that are firing rapidly. During high-frequency firing, more sodium channels enter the inactive state, providing more binding targets for Phenytoin. This allows the drug to selectively dampen the pathological, high-frequency discharges characteristic of a seizure focus while having minimal effect on normal, low-frequency neuronal signaling.[8]

This blockade of voltage-dependent sodium channels obstructs the positive feedback loop that sustains high-frequency repetitive firing, thereby preventing the spread of seizure activity from the focal point to adjacent areas of the motor cortex.[3][9]

cluster_channel Voltage-Gated Sodium Channel Cycle Resting Resting State Open Open State (Na+ Influx) Resting->Open Inactive Inactive State Open->Inactive Inactive->Resting Phenytoin Phenytoin Phenytoin->Inactive annotation Phenytoin stabilizes the inactive state, slowing recovery and preventing high-frequency firing.

Caption: Mechanism of Phenytoin action on the voltage-gated sodium channel states.

Structural Comparison and Mechanistic Inference

The anticonvulsant activity of hydantoin derivatives is highly dependent on their substitution pattern, particularly at the C-5 position.

CompoundStructureN-1 SubstitutionC-5 SubstitutionPrimary MechanismAnticonvulsant Activity
Phenytoin HTwo Phenyl groupsVoltage-gated Na+ channel blocker[6][8]High (MES test)[4]
Mephenytoin H (Metabolized from N-CH3)One Phenyl, One EthylVoltage-gated Na+ channel blocker[10][11]High[11]
Nirvanol HOne Phenyl, One EthylVoltage-gated Na+ channel blockerHigh (Active metabolite of Mephenytoin)[12]
This compound PhenylTwo H atomsLikely inactive as a Na+ channel blockerExpected to be low/inactive
Analysis of Structure-Activity Relationship (SAR):
  • C-5 Position: The presence of at least one aryl (phenyl) group at the C-5 position is a critical determinant of activity against tonic-clonic seizures (activity in the Maximal Electroshock test).[13] Phenytoin, with two phenyl groups, and Mephenytoin/Nirvanol, with one phenyl and one ethyl group, both fit this profile and are potent anticonvulsants.[4][12] The aromatic ring is thought to interact with a hydrophobic pocket in the sodium channel. Studies have shown that biologically active hydantoins have a phenyl ring extended away from the hydantoin ring, suggesting a specific spatial requirement for this interaction.[13]

  • N-1 Position: Substitution at the N-1 position can vary. In this compound, this position is occupied by a phenyl group.

  • This compound - A Mechanistic Hypothesis: The titular compound, this compound, lacks any bulky alkyl or aryl substituents at the C-5 position.[14] Based on the established SAR of the hydantoin class, this structural feature makes it highly unlikely to function as a potent anticonvulsant through the same sodium channel blocking mechanism as Phenytoin. The absence of the critical C-5 phenyl group would prevent the necessary hydrophobic interaction with the channel protein. While it may possess other biological activities, its potential as a classic hydantoin-type anticonvulsant is predicted to be negligible.

Experimental Protocols for Anticonvulsant Screening

To validate the anticonvulsant activity of new chemical entities, standardized preclinical screening models are employed. The two most common are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Protocol 1: Maximal Electroshock (MES) Test

The MES test is a primary screening model that identifies compounds effective against generalized tonic-clonic seizures.[15] It assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus. The activity of Phenytoin is well-established in this model.[4]

Workflow:

A 1. Animal Acclimatization (e.g., Male mice, 18-25g) B 2. Compound Administration (Oral or i.p.) at various doses. Include vehicle control & positive control (Phenytoin). A->B C 3. Wait for Time to Peak Effect (e.g., 30 min to 1 hr) B->C D 4. Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) via corneal or ear-clip electrodes. C->D E 5. Observation Record presence or absence of tonic hindlimb extension. D->E F 6. Data Analysis Calculate ED50 (Effective Dose for 50% of animals). E->F

Caption: Standard workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (or rats) within a defined weight range. Allow animals to acclimate to the laboratory environment for at least 48 hours.

  • Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., Phenytoin) via the intended route (typically intraperitoneal or oral). Test a range of doses to determine a dose-response relationship.

  • Timing: Conduct the test at the predetermined time of peak effect for the administered compound.

  • Stimulus Application: Apply a supramaximal electrical stimulus (e.g., 50 mA in mice, 150 mA in rats, at 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is absent.[16]

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (the ED50) is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for identifying compounds that protect against clonic seizures, often associated with absence seizures.[17] It uses a chemical convulsant, pentylenetetrazole (PTZ), a GABAA receptor antagonist.

Step-by-Step Methodology:

  • Animal Preparation & Dosing: As with the MES test, acclimate and dose animals with the test compound, vehicle, and a positive control (e.g., valproate).

  • Convulsant Administration: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose calculated to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).

  • Observation: Observe the animals for a period of 30 minutes.

  • Endpoint Measurement: The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. An animal that does not exhibit this endpoint is considered protected.

  • Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from the induced clonic seizure.

Conclusion for Drug Development Professionals

The imidazolidine-2,4-dione scaffold is a proven pharmacophore for anticonvulsant activity, but this activity is critically dependent on specific structural features. The well-established mechanism of Phenytoin—a use-dependent blockade of voltage-gated sodium channels—provides a clear benchmark for mechanistic comparison. This action is predicated on the presence of bulky, hydrophobic substituents at the C-5 position of the hydantoin ring.

This compound , which lacks substitution at the C-5 position, is not expected to share this anticonvulsant mechanism. While it may possess other, as-yet-undiscovered biological activities, its utility in the development of new treatments for tonic-clonic epilepsy is predicted to be minimal. Future research on hydantoin derivatives for anticonvulsant purposes should continue to focus on optimizing substitutions at the C-5 position to enhance potency and refine the pharmacokinetic profile, as this remains the most fruitful strategy for this class of compounds.

References

A Comparative Analysis of 1-Phenylimidazolidine-2,4-dione and Its Derivatives: Efficacy in Anticonvulsant and Analgesic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazolidine-2,4-dione scaffold represents a cornerstone for the development of central nervous system (CNS) active agents. This guide provides a detailed statistical and methodological comparison of 1-Phenylimidazolidine-2,4-dione and its key derivatives, with a primary focus on their anticonvulsant and analgesic efficacy. Drawing upon a synthesis of preclinical data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, also known as hydantoin, is a privileged structure in pharmacology, most notably embodied by the archetypal antiepileptic drug, Phenytoin (5,5-diphenylimidazolidine-2,4-dione).[1][2] First synthesized in 1908 by Heinrich Biltz, Phenytoin's anticonvulsant properties were later discovered in 1938 by H. Houston Merritt and Tracy Putnam.[1] The therapeutic success of Phenytoin has spurred extensive research into its analogs, including this compound, to explore new therapeutic avenues and improve upon existing efficacy and safety profiles.

The mechanism of action for many hydantoin derivatives, including Phenytoin, is primarily attributed to the modulation of voltage-gated sodium channels.[3] By blocking these channels, these compounds can suppress the aberrant and excessive neuronal firing that characterizes seizures. This guide will delve into the comparative efficacy of various derivatives, shedding light on structure-activity relationships that govern their therapeutic potential.

Comparative Anticonvulsant Efficacy

The preclinical evaluation of anticonvulsant agents relies on standardized animal models that mimic different types of epileptic seizures. The two most common models are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.[2][4][5]

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of this compound derivatives in comparison to the reference drug, Phenytoin. Efficacy is typically reported as the median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures.

CompoundAnimal ModelED₅₀ (mg/kg)Reference
Phenytoin MES9.5[6]
Compound V (2,4-dichloro substitution) MESLower than Phenytoin (exact value not specified)[6]
Compound II (2-chloro substitution) MESPotent activity reported[6]
1,4-Dihydropyridine Derivative 2 MES & scPTZEffective at 10, 20, 40 mg/kg[7]
1,4-Dihydropyridine Derivative 4 MES & scPTZEffective at 10, 20, 40 mg/kg[7]
1,4-Dihydropyridine Derivative 5 MES & scPTZEffective at 10, 20, 40 mg/kg[7]
1,4-Dihydropyridine Derivative 6 MES & scPTZEffective at 10, 20, 40 mg/kg[7]

Note: Direct ED₅₀ values for this compound were not available in the reviewed literature, which primarily focused on its substituted derivatives.

The data suggests that substitutions on the phenyl ring significantly influence anticonvulsant activity. For instance, chlorine substitution at the 2 and 4 positions of the phenyl ring in pyrazole derivatives containing a similar pharmacophore enhances anticonvulsant potency.[6] Furthermore, hybridization of the imidazolidine-2,4-dione core with other pharmacophores, such as 1,4-dihydropyridine, has yielded compounds with broad-spectrum anticonvulsant activity in both MES and scPTZ models.[7]

Comparative Analgesic Activity

Several derivatives of the imidazolidine-2,4-dione scaffold have also been investigated for their analgesic properties. Common preclinical models for assessing analgesia include the hot plate test, which measures response to thermal stimuli, and the acetic acid-induced writhing test, which evaluates response to chemically induced visceral pain.[8]

Quantitative Comparison of Analgesic Activity
CompoundAnimal ModelDose (mg/kg)% Inhibition/EffectReference
5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) Acetic Acid Writhing250 & 500Significant decrease in writhing[9]
Aminoacetylenic isoindoline-1,3-dione ZM4 Acetic Acid Writhing, Hot Plate, Formalin Test20Significant antinociceptive effect[8]
Aminoacetylenic isoindoline-1,3-dione ZM5 Acetic Acid Writhing, Hot Plate, Formalin Test-Significant effect in early phase of formalin test[8]
5,5-diphenylimidazolidine-2,4-dione derivatives 5, 9, 10, 13, 14 In vivo models-Significant and potent analgesic activities[10]

The results indicate that modifications to the core this compound structure can impart significant analgesic activity. For example, the introduction of a 4-ethylphenyl group at the 5-position resulted in a compound with a notable antinociceptive effect.[9] Similarly, derivatives of 5,5-diphenylimidazolidine-2,4-dione have demonstrated potent analgesic effects, comparable to the reference drug celecoxib.[10]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key in vivo assays are provided below.

Maximal Electroshock (MES) Seizure Test

This model is a gold standard for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][5]

Protocol:

  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At a predetermined time after compound administration (typically 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered a positive outcome, indicating protection.

  • Data Analysis: The ED₅₀, the dose protecting 50% of the animals from the seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[2]

Protocol:

  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compound is administered as described in the MES test protocol.

  • Chemoconvulsant Administration: At a specific time after compound administration, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is given.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered a positive outcome.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Visualizing Workflows and Mechanisms

Preclinical Anticonvulsant Evaluation Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of This compound Derivatives characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization mes Maximal Electroshock (MES) Seizure Test characterization->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test characterization->scptz neurotoxicity Neurotoxicity Assessment (e.g., Rotorod Test) characterization->neurotoxicity ed50 ED₅₀ Calculation mes->ed50 scptz->ed50 td50 TD₅₀ Calculation neurotoxicity->td50 pi Protective Index (PI) Calculation (TD₅₀/ED₅₀) ed50->pi td50->pi lead Lead Compound Identification pi->lead G compound This compound Derivative na_channel Voltage-Gated Sodium Channel compound->na_channel Binds to inactivation Prolonged Inactivation State na_channel->inactivation Promotes ap Reduced Action Potential Firing inactivation->ap Leads to seizure Seizure Suppression ap->seizure Results in

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory requirements; they are a reflection of our scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Phenylimidazolidine-2,4-dione (CAS No. 15414-78-5), grounded in established safety principles and regulatory standards. Our approach is to treat every chemical, including this imidazolidine derivative, with a conservative and safety-first mindset.

I. Core Principle: Hazard-Based Waste Identification

The foundation of any disposal procedure is a thorough understanding of the substance's hazards. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, harmonized data from multiple chemical databases provides a clear and consistent hazard profile.[1][2]

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The causality is clear: the chemical structure has the potential to interact with and damage epithelial tissues upon contact or inhalation. Therefore, all handling and disposal steps must be designed to prevent such exposure. The explicit precautionary statement P501 directs users to "Dispose of contents/container to an approved waste disposal plant," forming the non-negotiable basis of this protocol.[1][2]

II. Essential Safety & Logistical Information

For quick reference, the critical data for managing this compound waste is summarized below.

Parameter Information Source(s)
Chemical Name This compound[1]
CAS Number 15414-78-5[1]
Physical Form Solid, Powder[2]
GHS Hazard Codes H315, H319, H335[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Required PPE Nitrile gloves, safety goggles with side-shields or face shield, lab coat. Use respiratory protection if dust is generated.[3]
Disposal Directive P501: Dispose of as hazardous waste via an approved facility. DO NOT dispose down the drain or in regular trash.[1][2]
Spill Cleanup Avoid generating dust. Gently sweep or vacuum solid material into a labeled hazardous waste container.[3]

III. Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Immediate Segregation and PPE

Causality: To prevent cross-contamination and accidental exposure, waste must be managed at the point of generation. The irritant nature of the compound necessitates immediate and appropriate barrier protection.

  • Designate a Waste Area: Identify a specific area within the laboratory fume hood or a designated, well-ventilated space for waste accumulation.

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing:

    • Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

    • Eye Protection: ANSI-rated safety goggles. If there is a splash risk, use a full-face shield.

    • Body Protection: A buttoned lab coat.

  • Respiratory Protection: If you are handling large quantities of the powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Step 2: Waste Containerization

Causality: Proper containment is critical to prevent leaks and environmental release during storage and transport. The container must be compatible with the chemical to maintain its integrity.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and in good condition.

  • Transfer Waste: Carefully transfer the solid this compound waste into the container. If transferring contaminated items (e.g., weigh boats, contaminated paper towels), place them directly into the container.

  • Manage Empty Containers: The original product container must also be disposed of as hazardous waste. Do not rinse it into the sink. Seal the empty, unrinsed container and place it in your designated hazardous waste accumulation area. The U.S. Environmental Protection Agency (EPA) has strict regulations for what constitutes an "empty" container, and for non-acute chemical waste, this often means all possible material has been removed by normal means.[4]

  • Secure the Lid: Tightly seal the waste container. Do not overfill; leave at least 10% headspace to allow for expansion.

Step 3: Accurate Labeling

Causality: Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container. It ensures proper handling, storage, and final disposal.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "15414-78-5"

    • Hazard Characteristics: "Irritant"

    • Your Name and Laboratory Information.

Step 4: Storage and Disposal Logistics

Causality: Safe storage minimizes risks within the lab, and proper disposal logistics ensure the waste is transported and treated in compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Store Safely: Keep the sealed and labeled container in a designated and properly ventilated hazardous waste accumulation area. Ensure it is stored away from incompatible materials.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. Contact your Environmental Health & Safety (EHS) department to schedule a collection.

  • Recommended Final Disposal Method: The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste facility.[7] This process ensures the complete thermal decomposition of the heterocyclic structure into simpler, less hazardous components.[8][9] Under no circumstances should this chemical be landfilled without treatment.

IV. Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Storage & Final Disposal start Waste Generation (this compound) assess Assess Hazards (H315, H319, H335) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer labeling Label Container Correctly ('Hazardous Waste', Name, CAS) transfer->labeling storage Store in Designated Accumulation Area labeling->storage contact Contact EHS for Pickup storage->contact disposal Transport to Approved Facility for High-Temp Incineration contact->disposal

Caption: Disposal Decision Workflow for this compound.

V. References

  • PubChem. this compound (CID 570576). National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. this compound (CAS 15414-78-5). Merck KGaA. --INVALID-LINK--

  • Gao, F., et al. (2023). "Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion." ACS Omega. --INVALID-LINK--

  • Smoliński, A., et al. (2024). "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates..." International Journal of Molecular Sciences. --INVALID-LINK--

  • XiXisys. Safety Data Sheets for this compound.--INVALID-LINK--

  • ResearchGate. Separation and identification of heterocyclic nitrogen compounds in bio-oil derived by fast pyrolysis of chicken manure.--INVALID-LINK--

  • Siedlecka, E. M., et al. (2023). "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." International Journal of Molecular Sciences. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet for 1-Phenyl-3-pyrazolidinone.--INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet (General Example).--INVALID-LINK--

  • Journal of Oleo Science. Imidazoline and its derivatives: an overview.--INVALID-LINK--

  • PubMed. [Destruction of heterocyclic nitrogen compounds by different soil microorganisms].--INVALID-LINK--

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.--INVALID-LINK--

  • RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines.--INVALID-LINK--

  • National Center for Biotechnology Information. Recent advances in the synthesis of highly substituted imidazolidines.--INVALID-LINK--

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.--INVALID-LINK--

  • PubMed. Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides.--INVALID-LINK--

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.--INVALID-LINK--

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.--INVALID-LINK--

  • Alston & Bird. (2018). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.--INVALID-LINK--

  • Safe Work Australia. Classifying hazardous chemicals.--INVALID-LINK--

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.--INVALID-LINK--

  • U.S. Environmental Protection Agency. Consolidated List of Lists.--INVALID-LINK--

  • U.S. Environmental Protection Agency. Discarded Commercial Chemical Products. RCRA Online. --INVALID-LINK--

  • Regulations.gov. A public resource for U.S. federal regulations.--INVALID-LINK--

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This guide provides essential, field-tested safety protocols for handling 1-Phenylimidazolidine-2,4-dione, ensuring that your innovative work is conducted with the highest standards of safety. My approach is to empower you with not just the "what," but the "why" behind each procedural step, fostering a culture of deep-seated safety and scientific integrity within your laboratory.

Hazard Analysis: Understanding the Risks of this compound

Before any handling, a thorough understanding of the potential hazards is critical. This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Some sources also indicate that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The causality is clear: the chemical properties of this compound can provoke inflammatory responses upon contact with biological tissues. Therefore, our primary safety objective is to establish effective barriers to prevent any direct contact.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.

Laboratory Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), safety glasses with side shields, laboratory coat, and a properly fitted N95 respirator.
Solution Preparation and Transfers Nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, a chemical-resistant laboratory coat, and work within a certified chemical fume hood.
Reaction Monitoring and Workup Nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, a chemical-resistant laboratory coat, and all operations conducted within a certified chemical fume hood.
The Rationale Behind Your PPE Choices
  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a prudent measure to mitigate the risk of exposure from a potential tear or puncture in the outer glove.[4] Always inspect your gloves for any signs of degradation before use.[5]

  • Eye and Face Protection: Given the serious eye irritation hazard, standard safety glasses are insufficient for handling solutions. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, especially during transfers of larger volumes.[6][7]

  • Respiratory Protection: The dust from the solid form of this compound can cause respiratory irritation.[1][2] An N95 respirator will filter out these fine particles. When working with solutions, a certified chemical fume hood is mandatory to control vapor exposure.[5][8]

  • Protective Clothing: A standard laboratory coat is acceptable for handling small quantities of the solid. However, when working with solutions, a chemical-resistant lab coat is necessary to prevent saturation and skin contact in the event of a spill.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocols are designed to be self-validating, with each step building upon the last to ensure a secure handling process.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure your chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Gather All Materials: Have all necessary equipment and reagents within the fume hood before you begin.

  • Don PPE in Order:

    • First, put on your laboratory coat.

    • Next, if handling the solid outside of a fume hood, fit your N95 respirator.

    • Then, put on your safety glasses or goggles and face shield.

    • Finally, don your inner and then outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Handling and Experimental Workflow

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Proceed to handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Quench_Reaction Quench Reaction (if necessary) Conduct_Reaction->Quench_Reaction Dispose_Waste Dispose of Chemical Waste Quench_Reaction->Dispose_Waste Decontaminate_Glassware Decontaminate Glassware Dispose_Waste->Decontaminate_Glassware Doff_PPE Doff PPE Decontaminate_Glassware->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

  • Weighing: When weighing the solid, do so within the fume hood or in a designated weighing enclosure to contain any dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Always add the solid to the liquid, not the other way around.

  • Reaction Monitoring: Keep the sash of the fume hood at the lowest possible height while still allowing for comfortable manipulation.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][11]

Disposal Plan: Responsible Decontamination and Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound, including reaction mixtures and contaminated solvents, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Never pour chemical waste down the drain.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated solid hazardous waste container.

  • Glassware Decontamination: All glassware should be rinsed with an appropriate solvent to remove any residual compound. This rinseate must be collected as hazardous waste. The glassware can then be washed according to standard laboratory procedures.

Doffing PPE

The process of removing PPE is as important as putting it on to prevent cross-contamination.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you do.

  • Remove Face Shield and Goggles: Handle by the headband or earpieces.

  • Remove Laboratory Coat: Roll it up with the contaminated side inward.

  • Remove Inner Gloves: Follow the same procedure as with the outer gloves.

  • Wash Hands: Thoroughly wash your hands with soap and water.[5]

By integrating these scientifically grounded safety protocols into your daily laboratory practice, you are not only protecting yourself and your colleagues but also upholding the highest standards of research excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Phenylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.